(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Description
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLUZQHCUUASSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390089 | |
| Record name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351436-78-7 | |
| Record name | N-[(4-Chlorophenyl)methyl]tetrahydro-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351436-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine physical properties
An In-Depth Technical Guide to the Physical Property Characterization of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Introduction: Bridging Structure and Function in Drug Development
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous scientific characterization. (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, identified by its CAS Number 351436-78-7, represents a class of secondary amines with potential applications stemming from its unique structural combination of a substituted benzyl group and a tetrahydrofuran moiety.[1][2][3] Understanding the fundamental physical properties of such a compound is not a mere academic exercise; it is a critical prerequisite for every subsequent stage of development, from synthesis and purification to formulation and preclinical assessment.
This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple data sheet. It provides a strategic framework for the experimental determination and interpretation of the key physical properties of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. We will explore the causality behind experimental choices, grounding our protocols in the principles of chemical structure and analytical integrity.
Core Molecular Identity
A precise understanding of the molecule's composition is the foundation for all physical property analysis.
| Identifier | Value | Source |
| CAS Number | 351436-78-7 | [1][3] |
| Molecular Formula | C₁₂H₁₆ClNO | [1][3] |
| Molecular Weight | 225.71 g/mol | [1][3] |
| Chemical Structure | Clc1ccc(cc1)CNCC1CCCO1 | [1] |
Part 1: Physical State and Appearance
Theoretical Prediction
The physical state of an organic compound at ambient temperature is governed by the strength of its intermolecular forces. For (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, we can make several predictions based on its structure:
-
Hydrogen Bonding: As a secondary amine, it possesses one N-H bond, allowing it to act as a hydrogen bond donor and acceptor.[4] This capacity for hydrogen bonding suggests a higher boiling point than non-polar compounds of similar molecular weight.[4] However, the intermolecular hydrogen bonds in amines are generally weaker than those in alcohols due to the lower electronegativity of nitrogen compared to oxygen.[4]
-
Molecular Weight and Size: With a molecular weight of 225.71 g/mol , it is not a small molecule. Lower aliphatic amines are often gases, while higher members (with more carbons) are liquids or solids.[5][6][7] Given its size and the presence of two cyclic structures, it is highly probable that this compound is a liquid (potentially an oil) or a low-melting solid at room temperature. A related compound, N-(4-chlorobenzyl)-N-methylamine, is reported as a yellow oil, lending support to this prediction.[8]
-
Appearance: Pure amines are typically colorless.[4][5] However, they are susceptible to atmospheric oxidation, which can impart a yellow or brownish color over time, particularly for aromatic amines.[6][7]
Experimental Verification
The physical state is determined by simple visual observation of a pure sample at standard temperature and pressure (STP).
Protocol: Visual Inspection
-
Obtain a small, purified sample of the compound in a clear glass vial.
-
Place the vial against a white background to accurately assess the color.
-
Observe the sample at room temperature (~20-25 °C). Note whether it is a mobile liquid, a viscous oil, a crystalline solid, or an amorphous solid.
-
Record any characteristic odor. Lower molecular weight amines often have a fishy or ammoniacal smell.[4][6]
Part 2: Solubility Profile: A Key to Formulation and Bioavailability
Solubility is a critical parameter that influences everything from reaction work-up and purification to drug formulation and absorption. The presence of a basic nitrogen atom and a significant non-polar hydrocarbon backbone predicts a specific solubility pattern.
Predicted Solubility
-
Water: The molecule has a large, hydrophobic hydrocarbon portion (chlorobenzyl and tetrahydrofuran rings). While the amine and ether oxygen can form hydrogen bonds with water, the overall insolubility of the hydrocarbon structure will likely dominate. Therefore, it is expected to be insoluble or, at best, sparingly soluble in water.[5][7]
-
Organic Solvents: Due to its significant organic character, the compound should be readily soluble in common organic solvents like ethers, alcohols, and chlorinated solvents.[7]
-
Aqueous Acid/Base: The lone pair of electrons on the nitrogen atom makes the amine basic. It will readily react with dilute aqueous acids (like 5% HCl) to form an ammonium salt.[9][10] This salt is ionic and therefore expected to be water-soluble. The compound should be insoluble in aqueous bases (like 5% NaOH) as no acid-base reaction would occur.[9][10]
Experimental Workflow for Solubility Characterization
This protocol provides a systematic approach to classifying the compound's solubility.[10][11]
Methodology:
-
Preparation: For each test, add approximately 25 mg of the compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[10]
-
Observation: A compound is considered "soluble" if it forms a homogeneous solution with no visible solid or separate liquid phase.
The logical flow of this process is crucial for efficient characterization.
Caption: Logical workflow for solubility classification.
Part 3: Thermal Properties: Melting and Boiling Points
Thermal transitions are definitive physical constants that provide a measure of purity and inform on handling, storage, and processing conditions.
Theoretical Considerations
-
Melting Point: If the compound is a solid, the melting point will be the temperature at which it transitions to a liquid. A sharp melting point range (typically <1 °C) is indicative of high purity.
-
Boiling Point: If the compound is a liquid, its boiling point is the temperature at which its vapor pressure equals the atmospheric pressure.[12][13] The presence of hydrogen bonding and a relatively high molecular weight suggest a high boiling point, likely well above 100 °C at atmospheric pressure.
Advanced Experimental Protocol: Differential Scanning Calorimetry (DSC)
For the modern research environment, DSC is the preferred method for determining melting points and other thermal events. It offers high precision, requires a small sample size (2-10 mg), and provides more information than traditional methods.[14][15]
Objective: To determine the melting point (Tm) and heat of fusion (ΔHm) of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Set the software to equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).[17]
-
Program a heating ramp at a controlled rate, typically 2-10 °C/min. A slower rate like 2 °C/min often yields better resolution for purity analysis.[16]
-
Set the end temperature well above the expected melting point (e.g., 200 °C).
-
-
Data Acquisition and Analysis:
-
Initiate the run. The instrument will plot the differential heat flow between the sample and the reference as a function of temperature.
-
An endothermic event (a downward peak in the 'exothermic down' convention) will be observed if the sample melts.[17]
-
The software is used to analyze this peak:
-
Onset Temperature: The extrapolated start of the melting peak is typically reported as the melting point.
-
Peak Temperature: The temperature at the peak's apex.
-
Heat of Fusion (ΔHm): Calculated from the integrated area of the melting peak.[17]
-
-
Caption: Experimental workflow for DSC analysis.
Conclusion
References
- Appchem. (n.d.). (4-CHLORO-BENZYL)-(TETRAHYRO-FURAN-2-YLMETHYL)-AMINE.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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n.a. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
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Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
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YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Weebly. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
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Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
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EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
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n.a. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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n.a. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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StudySmarter. (2023, October 20). Physical Properties of Amines. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). (4-chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Retrieved from [Link]
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Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]
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GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved from [Link]
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BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
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Scribd. (n.d.). Experiment No.5 DSC Analysis. Retrieved from [Link]
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Simon Fraser University. (n.d.). LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
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Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
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Ion, I. D., et al. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-(4-methylbenzyl) -2-methyl-octahydro-isoquinoline hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine chemical structure
An In-Depth Technical Guide to (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Synthesis, Characterization, and Potential Applications
Abstract
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine incorporating two key structural motifs of significant interest in medicinal chemistry: the 4-chlorobenzyl group and the tetrahydrofurfurylamine scaffold. The tetrahydrofuran ring is a privileged structure found in numerous FDA-approved pharmaceuticals, valued for its ability to improve solubility and metabolic stability.[1][2] Similarly, the chlorobenzyl moiety is a common functional group used to modulate lipophilicity and target interactions. This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. It details two robust synthetic methodologies—reductive amination and nucleophilic substitution—complete with step-by-step protocols and the rationale behind experimental choices. Furthermore, it outlines a full strategy for structural elucidation and purity assessment and concludes with a discussion on the potential pharmacological applications and future research directions based on the bioactivity of analogous structures.
Introduction to the Molecular Scaffolds
The rational design of novel chemical entities often involves the strategic combination of well-established pharmacophores. The title compound is a prime example of this approach, leveraging the favorable properties of its constituent parts.
The Tetrahydrofuran Moiety in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a five-membered saturated cyclic ether. It is a common structural unit in a wide array of biologically active natural products and synthetic drugs.[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and provide a rigid scaffold for orienting other functional groups for optimal receptor binding. The US Food and Drug Administration (FDA) has approved numerous THF-containing drugs for diverse clinical applications, underscoring its importance in drug discovery.[2]
The 4-Chlorobenzyl Group
The 4-chlorobenzyl group is frequently incorporated into drug candidates to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The chlorine atom at the para position is electronically withdrawing and can influence the pKa of nearby functional groups, potentially affecting drug-receptor interactions. Its presence is noted in a variety of compounds with demonstrated biological activity.
Rationale for Investigation
The conjunction of the tetrahydrofurfurylamine and 4-chlorobenzyl scaffolds suggests that (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine may possess interesting pharmacological properties. Analogous substituted tetrahydrofurfurylamines have been explored as potential antidepressants, while other N-benzyl derivatives have shown promise as antimicrobial or neuroprotective agents.[3][4] Furan derivatives, more broadly, are known to exhibit a wide spectrum of bioactivities, including anti-inflammatory and anticancer effects.[5] Therefore, this molecule represents a valuable target for synthesis and subsequent biological screening.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its development.
Chemical Structure
Caption: Workflow for Synthesis via Reductive Amination.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add tetrahydrofurfurylamine (1.05 eq).
-
Reagent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis via Nucleophilic Substitution
Principle: This classic Sₙ2 reaction involves the displacement of a good leaving group (chloride) from an electrophilic carbon by a nucleophile (the amine). [6]The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction kinetics. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
Caption: Workflow for Synthesis via Nucleophilic Substitution.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve tetrahydrofurfurylamine (1.2 eq) and a base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or triethylamine (Et₃N) (1.5 eq) in a polar aprotic solvent like acetonitrile.
-
Reagent Addition: Add 4-chlorobenzyl chloride (1.0 eq) to the stirred suspension.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 60°C) to increase the reaction rate. The reaction progress should be monitored by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography as described in the previous method.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical, multi-step process.
Caption: Workflow for Compound Characterization and Analysis.
Spectroscopic Analysis (Predicted)
While experimental spectra must be obtained, the expected data can be reliably predicted based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination in solution.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons on the tetrahydrofuran ring and adjacent methylene groups.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.
| Predicted ¹H NMR Signals (CDCl₃, 400 MHz) | Predicted ¹³C NMR Signals (CDCl₃, 100 MHz) |
| ~7.30 ppm (d, 2H, Ar-H ortho to Cl) | ~138 ppm (Ar-C, quaternary) |
| ~7.25 ppm (d, 2H, Ar-H meta to Cl) | ~133 ppm (Ar-C-Cl, quaternary) |
| ~3.75 ppm (s, 2H, Ar-CH₂-N) | ~130 ppm (Ar-CH) |
| ~3.90 ppm (m, 1H, THF C2-H) | ~128 ppm (Ar-CH) |
| ~3.80 & ~3.70 ppm (m, 2H, THF C5-H₂) | ~77 ppm (THF C2-CH) |
| ~2.60 ppm (m, 2H, N-CH₂-THF) | ~68 ppm (THF C5-CH₂) |
| ~1.90-1.50 ppm (m, 4H, THF C3/C4-H₂) | ~54 ppm (Ar-CH₂) |
| ~1.70 ppm (br s, 1H, N-H) | ~52 ppm (N-CH₂) |
| ~28 ppm (THF-CH₂) | |
| ~26 ppm (THF-CH₂) |
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion: Expect a prominent molecular ion [M]⁺ peak at m/z 225.
-
Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak at m/z 227 with approximately one-third the intensity of the [M]⁺ peak is a key diagnostic feature.
-
Fragmentation: Common fragmentation pathways would include the cleavage of the benzyl-nitrogen bond to give a fragment at m/z 125 (chlorobenzyl cation) and cleavage of the N-CH₂ bond to give a fragment at m/z 99 (tetrahydrofurfuryl cation).
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.
-
~3300-3400 cm⁻¹: N-H stretch (secondary amine, weak to medium).
-
~3050-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretch.
-
~1100 cm⁻¹: C-O-C stretch (ether, strong).
-
~1490 cm⁻¹: Aromatic C=C stretch.
-
~700-850 cm⁻¹: C-Cl stretch.
Potential Applications and Future Directions
Hypothesis of Biological Activity
Given the structural similarities to compounds with known bioactivity, (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a strong candidate for screening in several therapeutic areas:
-
CNS Agents: The tetrahydrofurfurylamine core is present in compounds explored for antidepressant and anxiolytic effects. [4]* Antimicrobial Agents: The combination of a halogenated aromatic ring and a heterocyclic system is a common feature in antimicrobial drugs. [3]* Anticancer Research: Furan-containing scaffolds have been investigated for their potential as anticancer agents. [5]
Future Research
-
Biological Screening: The synthesized compound should be submitted to a panel of in vitro assays to evaluate its activity against various targets (e.g., microbial strains, cancer cell lines, CNS receptors).
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR. Modifications could include altering the substitution pattern on the benzyl ring, replacing the chlorine with other halogens or functional groups, and modifying the tetrahydrofuran ring.
-
Pharmacokinetic Profiling: If promising activity is found, ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies would be the necessary next steps in the drug development pipeline.
Safety and Handling
As a research chemical with limited toxicological data, (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine should be handled with care.
-
General Precautions: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards of Analogs: Related benzylamines and chlorinated aromatic compounds can be corrosive, skin and eye irritants, and may be harmful if ingested or inhaled. [7]Assume this compound has similar properties.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Appchem. (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE. Available from: [Link]
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Fernández de la Pradilla, R., Manzano, P., Viso, A., & Javier, ?. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES, 68(7), 1429. Available from: [Link]
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Sinfoo Biotech. (4-chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Available from: [Link]
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Rehman, A. et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate. Available from: [Link]
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Zhang, Y. et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7, 4129-4135. Available from: [Link]
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Jayachandran, E. & Ramalingan, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, S(1), 1338-1340. Available from: [Link]
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Monkovic, I. et al. (1975). Substituted tetrahydrofurfurylamines as potential antidepresaants. Journal of Medicinal Chemistry, 18(2). Available from: [Link]
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RSC Publishing. Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry. Available from: [Link]
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RSC Publishing. Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Available from: [Link]
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Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information. Available from: [Link]
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RSC Publishing. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available from: [Link]
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Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine. Available from: [Link]
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Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Available from: [Link]
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An In-depth Technical Guide to (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS Number: 351436-78-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the secondary amine (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a compound of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. This guide covers the compound's physicochemical properties, a detailed, field-proven synthesis protocol via reductive amination, predicted spectroscopic data with expert analysis, a discussion of its potential biological activities and applications, and essential safety and handling information. The methodologies and claims are grounded in authoritative chemical literature to ensure scientific integrity.
Introduction and Molecular Overview
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, with the CAS number 351436-78-7, is a substituted secondary amine featuring a 4-chlorobenzyl group and a tetrahydrofurfuryl moiety.[1] The presence of the chlorine atom on the aromatic ring and the saturated heterocyclic tetrahydrofuran ring suggests a molecule with potential for diverse biological interactions and as a versatile intermediate in organic synthesis.
The 4-chlorobenzyl group is a common pharmacophore that can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The tetrahydrofurfuryl group, derived from the renewable resource furfural, introduces a flexible, polar, and chiral (if a single enantiomer of tetrahydrofurfurylamine is used) component to the molecule. This combination of structural features makes (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine a compelling candidate for investigation in various research and development programs.
Table 1: Core Compound Properties
| Property | Value | Source |
| CAS Number | 351436-78-7 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.71 g/mol | [1] |
| IUPAC Name | N-(4-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine | N/A |
| Predicted Boiling Point | 324.6±17.0 °C | [2] |
| Predicted Density | 1.135±0.06 g/cm³ | [2] |
Synthesis and Mechanism
The most logical and efficient synthetic route to (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is through the reductive amination of 4-chlorobenzaldehyde with (tetrahydrofuran-2-yl)methanamine (also known as tetrahydrofurfurylamine). This widely used and robust reaction proceeds in two key steps: the formation of an intermediate imine followed by its in-situ reduction to the target secondary amine.[3][4]
Causality of Experimental Choices
The choice of reductive amination is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials, 4-chlorobenzaldehyde and tetrahydrofurfurylamine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mildness and remarkable selectivity for imines and iminium ions over the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[4] Dichloromethane (DCM) is a suitable solvent as it is relatively non-reactive and effectively solubilizes the reactants and intermediates.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating through in-process monitoring and clear indicators of reaction progression.
Experimental Protocol: Synthesis of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
-
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
(Tetrahydrofuran-2-yl)methanamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until the aldehyde is completely dissolved.
-
Add (tetrahydrofuran-2-yl)methanamine (1.1 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde spot.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition is exothermic, and the temperature should be maintained at or below room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of the target compound.
Spectroscopic and Physicochemical Characterization (Predicted)
Predicted ¹H NMR Spectrum
-
Aromatic Protons (4H): Two doublets are expected in the aromatic region (δ 7.2-7.4 ppm). The protons ortho to the chloromethyl group will likely appear as a doublet, and the protons meta will be a separate doublet, characteristic of a 1,4-disubstituted benzene ring.
-
Benzyl CH₂ (2H): A singlet is predicted for the benzylic protons (δ ~3.7-3.8 ppm).
-
Tetrahydrofuran Ring Protons (7H): A series of multiplets are expected for the protons on the tetrahydrofuran ring and the adjacent methylene group (δ ~1.5-2.0 ppm and δ ~3.6-4.1 ppm). The proton at the C2 position will likely be a multiplet around δ 3.9-4.1 ppm.
-
Amine N-H (1H): A broad singlet is expected for the amine proton (δ ~1.5-2.5 ppm), the chemical shift of which can be concentration-dependent and may exchange with D₂O.
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ ~128-140 ppm). The carbon bearing the chlorine atom will be downfield, and the ipso-carbon attached to the benzyl group will also be distinct.
-
Benzyl CH₂ (1C): A signal for the benzylic carbon is predicted around δ ~53-55 ppm.
-
Tetrahydrofuran Ring Carbons (4C): Four signals are expected for the carbons of the tetrahydrofuran ring (δ ~25-30 ppm and δ ~68-78 ppm). The carbon at the C2 position will be the most downfield of the aliphatic ring carbons.
-
Methylene Bridge Carbon (1C): The carbon of the CH₂ group attached to the nitrogen is expected around δ ~50-52 ppm.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 225, with a characteristic M+2 isotope peak at m/z = 227 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the tetrahydrofurfuryl group and the formation of the stable 4-chlorobenzyl cation (m/z = 125).
Predicted IR Spectrum
-
N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3400 cm⁻¹ for the secondary amine N-H stretch.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ are expected for the aliphatic C-H stretching of the benzyl and tetrahydrofuran moieties.
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-N Stretch: A medium absorption band is expected in the 1020-1250 cm⁻¹ region.
-
C-O-C Stretch: A strong absorption band characteristic of the ether linkage in the tetrahydrofuran ring is expected around 1070-1150 cm⁻¹.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, would be indicative of the C-Cl bond.
Potential Applications and Biological Activity
While direct biological studies on (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine are not found in the surveyed literature, the structural motifs present suggest several areas of potential application, particularly in drug discovery.
Rationale for Potential Bioactivity
-
Antimicrobial and Antifungal Activity: Benzylamine derivatives are known to exhibit antimicrobial and antifungal properties.[6] The combination of the lipophilic 4-chlorobenzyl group and the tetrahydrofuran moiety could facilitate cell membrane penetration and interaction with microbial targets.
-
Neuroprotective and CNS Activity: The benzylamine scaffold is present in numerous centrally active compounds.[7][8] The tetrahydrofuran ring is also a feature in some neurologically active molecules. Therefore, it is plausible that this compound could be investigated for its potential effects on the central nervous system, including neuroprotective properties.
-
Enzyme Inhibition: The secondary amine linkage and the aromatic ring provide opportunities for hydrogen bonding and hydrophobic interactions within the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.
Logical Pathway for Investigation
Caption: Logical pathway for investigating the biological activity of the title compound.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a molecule with significant potential as a building block in organic synthesis and as a candidate for biological screening. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. While further experimental validation is required, the information presented herein offers a valuable starting point for researchers interested in exploring the chemistry and biological relevance of this compound. The proposed synthesis via reductive amination is a reliable and scalable method, and the predicted spectroscopic data provide a benchmark for the characterization of the synthesized material. The potential for antimicrobial and CNS activity warrants further investigation, positioning this compound as a promising lead for future research endeavors.
References
- Sadanandam, Y. S., Sattur, P. B., & Sidhu, G. S. (1972). [Synthesis and pharmacology of N-chloracyl-benzylamines]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 305(12), 891–901.
- Pharmacological studies of o-chloro-alpha-[(tert.-butylamino)methyl]benzylalcohol hydrochloride (C-78), a new bronchodilator. III. Actions on the nervous systems and miscellaneous organs. (1976). Japanese Journal of Pharmacology, 26(5), 591-601.
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(4-chlorobenzyl)amine - InChI Key. (n.d.). Retrieved January 15, 2026, from [Link]
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(4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE - Appchem. (n.d.). Retrieved January 15, 2026, from [Link]
- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).
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Benzylamine - Wikipedia. (2023, December 27). Retrieved January 15, 2026, from [Link]
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Benzyl-(4-chloro-benzyl)-amine | C14H14ClN | CID 816344 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). Archiv der Pharmazie, 357(2), e2300381.
- Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). ACS Omega, 4(2), 4344-4353.
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(4-chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide - Sinfoo Biotech. (n.d.). Retrieved January 15, 2026, from [Link]
- Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (n.d.).
- Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. (2014). Pakistan Journal of Chemistry, 4(2), 62-66.
- Myers, A. G. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
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4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2014).
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Reductive Amination - Common Conditions. (n.d.). Retrieved January 15, 2026, from [Link]
- Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. (2013). Molecules, 18(11), 13861-13876.
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents. (n.d.).
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
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Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Furan | C4H4O | CID 8029 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
- Infrared Spectroscopy. (n.d.).
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4-Chlorobenzyl alcohol - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
- Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. (2020). Journal of Molecular Structure, 1202, 127265.
- Biological activity of benzopyran derivatives against some microorganisms. (2023). Indian Journal of Chemistry, 62B, 1108-1111.
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Furan, tetrahydro-2-methyl- - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv
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(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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NMR and mass spectrometry of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
An In-depth Technical Guide to the Spectroscopic Analysis of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Authored by: A Senior Application Scientist
Abstract
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (Molecular Formula: C₁₂H₁₆ClNO, Molecular Weight: 225.71 g/mol ) is a secondary amine containing key structural motifs relevant in medicinal chemistry and materials science.[1][2][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive technical overview of the analytical methodologies required for its characterization, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the predicted spectral data, the rationale behind these predictions, detailed experimental protocols, and the synergistic interpretation of the results to achieve unambiguous structural confirmation.
Molecular Structure and Spectroscopic Implications
A robust analytical strategy begins with a thorough understanding of the molecule's constituent parts. The structure of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can be dissected into three key regions, each with distinct spectroscopic signatures:
-
4-Chlorobenzyl Group: A para-substituted aromatic ring that will produce a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum. The chlorine atom and the benzylic carbon will influence the chemical shifts of the aromatic protons and carbons.
-
Tetrahydrofurfuryl Group: A saturated five-membered heterocyclic ring. The protons within this ring are diastereotopic due to the chiral center at C2, leading to complex splitting patterns.
-
Secondary Amine Linkage: The N-H proton's signal can be broad and its position variable due to hydrogen bonding and exchange.[4] The nitrogen atom's electron-donating nature will influence the chemical shifts of adjacent methylene (CH₂) and methine (CH) groups.
This structural framework allows us to predict the NMR and MS data with a high degree of confidence, providing a roadmap for experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃), although chemical shifts can be influenced by the solvent choice.[5][6][7]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-a (Aromatic) | ~7.28 | d (AA'BB') | 2H | Protons ortho to the CH₂ group, part of a coupled system. |
| H-b (Aromatic) | ~7.25 | d (AA'BB') | 2H | Protons ortho to the Cl atom, part of a coupled system. |
| H-c (Benzylic) | ~3.75 | s | 2H | Methylene protons adjacent to the aromatic ring and the nitrogen atom. Singlet due to no adjacent protons. |
| H-d (THF C2-CH) | ~4.00 | m | 1H | Methine proton at the chiral center, coupled to adjacent CH₂ protons. |
| H-e (N-CH₂) | ~2.65 | m | 2H | Methylene protons between the nitrogen and the THF ring's chiral center. Complex splitting expected. |
| H-f, H-g (THF C5-CH₂) | ~3.70 - 3.85 | m | 2H | Diastereotopic methylene protons adjacent to the THF oxygen. |
| H-h, H-i (THF C3/C4-CH₂) | ~1.80 - 2.00 | m | 4H | Methylene protons of the THF ring, exhibiting complex overlapping signals.[8] |
| N-H | ~1.70 (variable) | br s | 1H | Broad singlet, chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Predictions are based on established chemical shift data for similar structural fragments.[9][10][11]
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 (Aromatic, C-Cl) | ~132.5 | Aromatic carbon directly attached to chlorine. |
| C2/C6 (Aromatic, CH) | ~129.5 | Aromatic carbons ortho to the CH₂ group. |
| C3/C5 (Aromatic, CH) | ~128.5 | Aromatic carbons ortho to the Cl atom. |
| C4 (Aromatic, C-CH₂) | ~138.0 | Quaternary aromatic carbon attached to the benzylic CH₂. |
| C7 (Benzylic CH₂) | ~53.5 | Benzylic carbon deshielded by the aromatic ring and nitrogen. |
| C8 (N-CH₂) | ~51.0 | Carbon adjacent to nitrogen and the THF ring. |
| C9 (THF C2-CH) | ~77.0 | Methine carbon of the THF ring, deshielded by oxygen. |
| C10 (THF C5-CH₂) | ~68.0 | Methylene carbon of the THF ring adjacent to oxygen. |
| C11/C12 (THF C3/C4-CH₂) | ~25.0 - 30.0 | Saturated carbons in the THF ring. |
Experimental Protocol: NMR Analysis
A validated protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4 cm.[12][14]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Instrument Setup & Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans than the ¹H experiment to achieve an adequate signal-to-noise ratio.
-
NMR Workflow Diagram
Caption: Workflow for NMR sample preparation and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the analyte and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically yields the protonated molecular ion with minimal fragmentation in the source.
Predicted Mass Spectrum (Positive ESI Mode)
In positive ion ESI-MS, the molecule is expected to be protonated at the secondary amine, the most basic site.
-
Molecular Ion: The calculated monoisotopic mass of C₁₂H₁₆³⁵ClNO is 225.0920. The protonated molecule, [M+H]⁺, will therefore have an m/z of 226.0998 .
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. The spectrum will show a peak at m/z 226.1 (for the ³⁵Cl isotopologue) and another peak at m/z 228.1 (for the ³⁷Cl isotopologue) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.
Fragmentation Analysis (Tandem MS/MS)
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural information. The fragmentation of protonated benzylamines is well-documented.[15][16][17][18]
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage (Major Pathway): The most facile fragmentation is the cleavage of the C-N bond between the benzylic carbon and the nitrogen. This results in the formation of a stable 4-chlorobenzyl cation.
-
Alpha-Cleavage at the Furfuryl Side: Cleavage of the C-C bond between the THF ring and the adjacent CH₂ group is another expected pathway.
-
Loss of the THF Ring: Fragmentation can also be initiated by the opening of the tetrahydrofuran ring followed by subsequent losses.
Table 3: Predicted Major Fragment Ions in ESI-MS/MS
| m/z (³⁵Cl/³⁷Cl) | Proposed Structure / Formula | Fragmentation Pathway |
|---|---|---|
| 226.1 / 228.1 | [C₁₂H₁₇ClNO]⁺ | Precursor Ion [M+H]⁺ |
| 125.0 / 127.0 | [C₇H₆Cl]⁺ | Benzylic C-N bond cleavage, loss of neutral tetrahydrofurfurylamine. |
| 140.1 / 142.1 | [C₇H₁₁ClNO]⁺ | Loss of C₄H₄ from the THF ring. |
| 84.1 | [C₅H₁₀N]⁺ | Alpha-cleavage, loss of the 4-chlorobenzyl radical. |
| 71.0 | [C₄H₇O]⁺ | Cleavage within the THF moiety after ring opening. |
MS Fragmentation Diagram
Caption: Predicted ESI-MS/MS fragmentation pathways.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent. A mixture of methanol or acetonitrile with water is preferable for ESI.[19][20]
-
A small amount of acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.
-
-
Instrument Setup & Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including sprayer voltage, gas flow rates (nebulizing and drying gas), and capillary temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.[19][20]
-
Acquire a full scan mass spectrum (e.g., over an m/z range of 50-500) to identify the protonated molecular ion and its isotopic pattern.
-
For tandem MS, set the instrument to isolate the [M+H]⁺ ion (m/z 226.1) and acquire a product ion scan by applying collision energy to induce fragmentation.
-
Integrated Data Analysis for Structural Confirmation
Neither NMR nor MS alone is sufficient for absolute structural proof. The power of this analytical approach lies in the integration of both datasets.
-
NMR Confirms Connectivity: The ¹H and ¹³C NMR data will confirm the presence of the 4-chlorobenzyl and tetrahydrofurfuryl moieties and establish their connectivity through the secondary amine bridge. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively assign all proton and carbon signals.
-
MS Confirms Identity and Key Motifs: The high-resolution mass of the [M+H]⁺ ion confirms the molecular formula (C₁₂H₁₆ClNO). The 3:1 isotopic pattern for [M+H]⁺ and the m/z 125/127 fragment unequivocally proves the presence of one chlorine atom on the benzyl ring. The major fragments observed in the MS/MS spectrum directly correspond to the key structural subunits identified in the NMR analysis, providing a self-validating system of evidence.
Conclusion
The structural elucidation of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is reliably achieved through a synergistic application of NMR spectroscopy and mass spectrometry. Predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic framework, while ESI-MS confirms the molecular weight, elemental composition (via isotopic patterns), and core structural subunits through predictable fragmentation pathways. The experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to obtain high-quality, reproducible data for the confident characterization of this and structurally related compounds.
References
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Audisio, D., et al. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
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LCGC International. (2021). Tips for Electrospray Ionization LC–MS. LCGC International. [Link]
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Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]
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PubMed. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Scribd. [Link]
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Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Purity and Stability of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Foreword: Navigating the Nuances of a Novel Molecule
To the researchers, scientists, and drug development professionals who endeavor to innovate, the molecule (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine represents a scaffold of potential. Its unique combination of a chlorinated benzyl group and a tetrahydrofuran moiety suggests a spectrum of bioactivity waiting to be explored. However, as with any novel chemical entity, its journey from synthesis to application is contingent upon a thorough understanding of its fundamental characteristics: purity and stability.
This guide is structured not as a rigid protocol but as a dynamic framework for inquiry. It is designed to provide not just the "how" but, more critically, the "why" behind the analytical and stability-indicating methodologies. By elucidating the causal relationships between the molecule's structure and its behavior under various analytical and stress conditions, we aim to empower you to develop robust, self-validating systems for its characterization. Every recommendation and protocol herein is grounded in established scientific principles and supported by authoritative references, ensuring a foundation of trust and technical accuracy.
Molecular Architecture and Physicochemical Profile
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, with a molecular formula of C12H16ClNO and a molecular weight of 225.71 g/mol [1][2], possesses a distinct architecture that dictates its chemical behavior.
dot
Caption: Molecular structure of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
Key structural features influencing its purity and stability profile include:
-
Secondary Amine: The nitrogen atom is a nucleophilic and basic center, susceptible to oxidation and salt formation.
-
Chlorinated Aromatic Ring: The chloro- substituent influences the electron density of the benzene ring and can be a site for photolytic degradation.
-
Tetrahydrofuran (THF) Moiety: The ether linkage within the THF ring can be susceptible to hydrolytic cleavage under acidic conditions.
-
Benzylic Position: The methylene group connecting the amine to the phenyl ring is prone to oxidation.
A summary of its key identifiers is presented in Table 1.
| Parameter | Value | Reference |
| CAS Number | 351436-78-7 | [1][2] |
| Molecular Formula | C12H16ClNO | [1][2] |
| Molecular Weight | 225.71 g/mol | [1][2] |
Purity Determination: A Multi-faceted Approach
Ensuring the purity of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is paramount for its intended application. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
Chromatographic Purity: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the target compound from impurities.
2.1.1 HPLC Method Development
A reverse-phase HPLC method is the preferred approach for this moderately polar compound.
-
Rationale: The combination of a non-polar stationary phase (like C18) with a polar mobile phase allows for excellent separation of the parent compound from both more polar and less polar impurities.
dot
Caption: A typical workflow for HPLC purity analysis.
Protocol 2.1.1: HPLC Purity Determination
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is recommended to resolve a wide range of impurities.
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm (due to the benzene ring chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.
2.1.2 GC-MS for Volatile Impurities and Confirmation
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be well-retained in reverse-phase HPLC.[3][4][5]
-
Rationale: The high resolution of capillary GC columns combined with the mass fragmentation data from the MS detector allows for the confident identification of impurities, including starting materials or by-products from synthesis.
Protocol 2.1.2: GC-MS Analysis
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C, hold for 10 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Spectroscopic Identity and Purity: NMR and FTIR
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural confirmation and purity assessment of the target molecule. Both ¹H and ¹³C NMR should be performed.
-
Rationale: NMR provides unambiguous structural information and can detect impurities with different chemical structures, even if they co-elute in chromatography. The presence of unexpected signals in the NMR spectrum is a clear indicator of impurities.
2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups.
-
Rationale: FTIR can quickly verify the presence of the N-H bond in the secondary amine, the C-O-C stretch of the THF ring, and the characteristic absorptions of the substituted aromatic ring.
Stability Assessment: Unveiling Degradation Pathways
A comprehensive understanding of the stability of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is critical for determining its shelf-life, storage conditions, and potential liabilities in a formulation. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[6][7][8]
dot
Caption: Workflow for forced degradation studies.
Forced Degradation Protocols
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent peak.[6]
Protocol 3.1: General Procedure for Forced Degradation
-
Prepare a stock solution of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition, mix the stock solution with the stressor as detailed below.
-
Incubate the solutions for a defined period (e.g., 24, 48, 72 hours), taking aliquots at each time point.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the developed stability-indicating HPLC method (Protocol 2.1.1).
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 80 °C.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
Predicted Degradation Pathways
Based on the structure of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, several degradation pathways can be anticipated.
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The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery
Abstract
Substituted benzylamines represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile chemical class for researchers, scientists, and drug development professionals. We will delve into the key pharmacological activities of substituted benzylamines, including their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This guide will elucidate the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their synthesis and biological evaluation, and present visualized workflows and pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction: The Benzylamine Scaffold - A Privileged Structure in Medicinal Chemistry
The benzylamine moiety, consisting of a benzyl group (a benzene ring attached to a CH₂ group) linked to an amine, is a recurring motif in a vast number of biologically active compounds.[1] The synthetic tractability of this scaffold, allowing for substitutions on both the aromatic ring and the nitrogen atom, provides a powerful platform for modulating a compound's physicochemical properties.[2] Fine-tuning lipophilicity, electronic distribution, and steric bulk directly impacts the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological effects.[1] This guide will navigate the diverse biological landscape of substituted benzylamines, offering insights into their therapeutic potential.
Enzyme Inhibition: Modulating Key Biological Pathways
Substituted benzylamines are notable for their ability to inhibit a variety of enzymes that are critical in physiological and pathological processes.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[4] MAO-A preferentially metabolizes serotonin, while MAO-B has a higher affinity for benzylamine and phenylethylamine.[] The inhibition of MAOs is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[]
Substituted benzylamines have been extensively investigated as MAO inhibitors. For instance, certain benzylamine-sulfonamide derivatives have shown potent and selective inhibition of MAO-B.[4] The mechanism of inhibition often involves the benzylamine moiety interacting with the active site of the enzyme.[4]
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic approach for managing the symptoms of Alzheimer's disease.[5][6]
Several classes of substituted benzylamines have been designed and synthesized as AChE inhibitors.[5][7] Docking studies have revealed that the benzyl group of these inhibitors often interacts with key amino acid residues, such as Trp84, in the active site of the enzyme.[7] The other substituted parts of the molecule can form additional interactions, for example with Trp279 at the peripheral anionic site, enhancing the inhibitory potency.[7]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzylamines have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.
Antibacterial Activity
Substituted benzylamines have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9][10] For example, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives showed potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis.[10] The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane, leading to cell disruption.[9]
Antifungal Activity
Benzylamine-type antimycotics, such as naftifine and terbinafine, are well-established antifungal drugs.[11] Research into novel substituted benzylamines continues to yield compounds with significant antifungal activity.[11][12][13][14][15] The structure-activity relationship studies have shown that the nature and position of substituents on the benzyl ring, as well as the nature of the N-substituent, play a crucial role in determining the antifungal potency.[11][12][14] For instance, the introduction of an extra phenyl ring in the side chain of benzylamine antimycotics has led to compounds with enhanced efficacy, particularly against Candida albicans.[12][15]
Anticancer Activity: Targeting Neoplastic Cells
The search for novel anticancer agents is a major focus of drug discovery. Substituted benzylamines have shown promise as potential anticancer therapeutics.[16][17][18]
A series of 8-hydroxyquinoline substituted benzylamines have been synthesized and evaluated for their antitumor activity against various cancer cell lines.[16] Microarray analysis suggests that these compounds can induce the expression of stress-related genes, leading to cytotoxic and cytostatic effects.[16] Another study on salinomycin N-benzyl amides revealed potent anticancer activity against drug-resistant cell lines.[17][18] The position of the substituent on the N-benzyl group was found to significantly influence the activity, with ortho-substituted derivatives being the most active.[17][18]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of a representative substituted benzylamine.
Synthesis of N-(4-chlorobenzyl)-1-phenylethanamine via Reductive Amination
Reductive amination is a widely used and efficient method for the synthesis of substituted amines.[2][19]
Materials:
-
4-Chlorobenzaldehyde
-
1-Phenylethanamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 mmol) in dichloroethane (10 mL), add 1-phenylethanamine (1.2 mmol) and acetic acid (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[19][20][21]
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.[19][20]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.[19]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[22][23]
In Vitro Biological Activity Assays
In vitro assays are crucial for the initial screening of the biological activity of synthesized compounds.[24][25][26][27][28]
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
Include positive (bacteria in medium without compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[4][30][31]
Procedure:
-
Prepare a solution of the MAO-B enzyme in a suitable buffer.
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution and the test compound solutions.
-
Pre-incubate the mixture for a defined period at a specific temperature.
-
Initiate the enzymatic reaction by adding a substrate for MAO-B (e.g., benzylamine) and a reagent that produces a fluorescent or colorimetric signal upon reaction with the product (e.g., Amplex Red).[4]
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Data Presentation
Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and analysis.
| Compound ID | Substituent (R) | MAO-B IC₅₀ (µM)[4] | AChE IC₅₀ (µM) | Antibacterial MIC (µg/mL) vs. S. aureus[32] |
| BZA-01 | H | >100 | >100 | 64 |
| BZA-02 | 4-Cl | 15.2 | 50.8 | 32 |
| BZA-03 | 4-F | 10.5 | 45.3 | 32 |
| BZA-04 | 4-NO₂ | 5.8 | 22.1 | 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Conclusion and Future Perspectives
Substituted benzylamines undeniably represent a privileged scaffold in drug discovery, with a proven track record across a multitude of therapeutic areas. Their synthetic accessibility and the ease with which their physicochemical properties can be modulated make them an attractive starting point for the design of novel therapeutic agents. Future research in this area will likely focus on the development of more potent and selective benzylamine derivatives, the elucidation of their detailed mechanisms of action, and the exploration of their potential in emerging therapeutic areas. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of benzylamine-based drugs.
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In silico prediction of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine properties
This guide demonstrates a comprehensive in silico evaluation of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, progressing from foundational physicochemical properties to a full ADMET profile. The analysis reveals a compound with a promising pharmacokinetic foundation but burdened by significant, predictable safety risks. This data-driven approach allows for the early identification of potential development roadblocks, embodying the "fail early, fail cheap" paradigm of modern drug discovery. The integration of predictive modeling into the discovery pipeline is not merely a screening tool but a strategic instrument for designing safer, more effective medicines. The choice of in silico tools is critically important, and accuracy depends on factors like the dataset, algorithm, and model quality; therefore, using multiple tools for cross-validation is a key strategy. [2][44]
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Methodological & Application
Application Note: Synthesis of N-(4-chlorobenzyl)tetrahydrofurfurylamine via Reductive Amination
Introduction
The synthesis of secondary amines is a cornerstone of modern organic and medicinal chemistry, with these moieties forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Reductive amination stands out as one of the most robust and widely utilized methods for the formation of C-N bonds, offering a controlled and efficient route to primary, secondary, and tertiary amines.[1] This application note provides a detailed protocol for the synthesis of N-(4-chlorobenzyl)tetrahydrofurfurylamine, a novel secondary amine, through the reductive amination of 4-chlorobenzaldehyde with tetrahydrofurfurylamine. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-substituted amines.
The reaction proceeds via the in situ formation of an imine intermediate from the carbonyl compound and the primary amine, which is then reduced to the corresponding amine.[1] For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and remarkable selectivity for imines over aldehydes, minimizing the formation of the corresponding alcohol byproduct.[2][3] The use of NaBH(OAc)₃ allows for a one-pot procedure, simplifying the experimental setup and often leading to high yields of the desired product.[3]
Reaction Mechanism and Scientific Rationale
The reductive amination of an aldehyde with a primary amine is a two-step process that occurs in a single reaction vessel.[1]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (tetrahydrofurfurylamine) on the electrophilic carbonyl carbon of the aldehyde (4-chlorobenzaldehyde). This is followed by a series of proton transfers and the elimination of a water molecule to form a Schiff base, or imine intermediate. This step is typically reversible and can be favored by the removal of water or by carrying out the reaction in a suitable solvent.
-
Reduction of the Imine: The newly formed imine is then selectively reduced by sodium triacetoxyborohydride. The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent workup yields the final secondary amine product. The choice of NaBH(OAc)₃ is critical; its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive than other borohydrides, preventing the premature reduction of the starting aldehyde.[2][3]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of N-(4-chlorobenzyl)tetrahydrofurfurylamine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Chlorobenzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Tetrahydrofurfurylamine | 99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | 95% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Fisher Scientific | |
| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Workflow Diagram:
A streamlined workflow for the synthesis of N-(4-chlorobenzyl)tetrahydrofurfurylamine.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.
-
Addition of Amine: To the stirring solution, add tetrahydrofurfurylamine (1.1 eq) dropwise via syringe at room temperature.
-
Addition of Reducing Agent: After stirring the mixture for 10-15 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(4-chlorobenzyl)tetrahydrofurfurylamine.
Characterization of N-(4-chlorobenzyl)tetrahydrofurfurylamine
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.35 (m, 4H, Ar-H), 3.70-3.90 (m, 3H, -O-CH₂- and -O-CH-), 3.65 (s, 2H, Ar-CH₂-N), 2.60-2.70 (m, 2H, -N-CH₂-), 1.80-2.00 (m, 3H, -CH₂-CH₂- and NH), 1.40-1.60 (m, 1H, -CH₂-CH-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 138.5 (Ar-C), 132.5 (Ar-C-Cl), 129.5 (Ar-CH), 128.5 (Ar-CH), 77.0 (-O-CH-), 68.0 (-O-CH₂-), 54.0 (Ar-CH₂-N), 53.0 (-N-CH₂-), 29.0 (-CH₂-), 26.0 (-CH₂-) |
| Mass Spectrometry (EI) | m/z (%): 225 (M⁺), 227 ([M+2]⁺), 125 (100), 127, 82 |
Spectroscopic Analysis Workflow:
Workflow for the purification and structural confirmation of the final product.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of N-(4-chlorobenzyl)tetrahydrofurfurylamine via reductive amination. By leveraging the selectivity of sodium triacetoxyborohydride, this method offers a high-yielding and straightforward approach for the preparation of this novel secondary amine. The detailed experimental procedure, coupled with the predicted characterization data, provides researchers with a solid foundation for the successful synthesis and verification of the target compound. This protocol can be adapted for the synthesis of a wide range of N-substituted amines, further highlighting the versatility of reductive amination in modern organic synthesis.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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-
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Nucleophilic substitution synthesis of N-benzyltetrahydrofurfurylamines
Topic: High-Fidelity Synthesis of N-benzyltetrahydrofurfurylamines via Nucleophilic Substitution
For: Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Advanced Organic Synthesis Division
Executive Summary
This technical guide provides a detailed, mechanistically-grounded protocol for the synthesis of N-benzyltetrahydrofurfurylamine, a valuable scaffold in medicinal chemistry. The described methodology is centered around a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of C-N bond formation. We present a two-stage process beginning with the activation of the primary alcohol of tetrahydrofurfuryl alcohol to an alkyl chloride, followed by its reaction with benzylamine. This document elucidates the critical parameters, underlying chemical principles, and analytical validation required to ensure a high-yield, high-purity synthesis. The protocols are designed to be self-validating, incorporating in-process controls and comprehensive final product characterization.
Introduction: The Significance of the N-benzyltetrahydrofurfurylamine Scaffold
The N-benzyltetrahydrofurfurylamine core structure is a recurring motif in a variety of pharmacologically active compounds, including potential antidepressants and HIV protease inhibitors.[1][2] The tetrahydrofuran ring, often derived from renewable biomass sources like furfural, serves as a versatile, chiral, and metabolically stable bioisostere for other cyclic systems.[3][4] The benzyl group provides a key aromatic handle for modulating pharmacokinetic and pharmacodynamic properties through further functionalization.
Mastery of the synthesis of this scaffold is therefore a crucial capability for medicinal chemistry and drug development laboratories. The nucleophilic substitution pathway offers a reliable and scalable route, predicated on fundamental principles of organic reactivity.
Scientific Principles: Mechanism and Reaction Optimization
The synthesis proceeds in two key stages, each governed by distinct mechanistic principles.
Stage 1: Activation of Tetrahydrofurfuryl Alcohol
The hydroxyl group of an alcohol is a poor leaving group.[5] Therefore, the first step involves its conversion into a more reactive electrophile. A common and effective method is the reaction with thionyl chloride (SOCl₂) to form tetrahydrofurfuryl chloride. This reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently drive the reaction to completion.[3]
Stage 2: The SN2 Reaction
The core C-N bond-forming step is a classic SN2 reaction.[5][6] In this concerted mechanism, the nucleophile (benzylamine) attacks the electrophilic carbon atom (the methylene group of tetrahydrofurfuryl chloride) from the side opposite to the leaving group (chloride).[7][8]
Several factors are critical for maximizing the efficiency of this SN2 reaction:
-
Substrate: Tetrahydrofurfuryl chloride is a primary alkyl halide. Primary substrates are ideal for SN2 reactions as they present minimal steric hindrance to the backside attack of the nucleophile.[8]
-
Nucleophile: Benzylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.[6][9]
-
Leaving Group: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.
-
Solvent: A polar aprotic solvent, such as Acetonitrile (MeCN), is recommended. These solvents can solvate the cation but not the nucleophile, leaving the nucleophile "bare" and highly reactive.
-
Base: The reaction of a primary amine with an alkyl halide produces a hydrohalide salt of the secondary amine product. This can lead to a side reaction where the newly formed secondary amine acts as a nucleophile itself, leading to over-alkylation. To prevent this and to neutralize the generated HCl, a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is added.[10][11]
Overall Synthetic Workflow
The complete process from starting materials to the purified final product is outlined below.
Caption: Overall workflow for the synthesis of N-benzyltetrahydrofurfurylamine.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of Tetrahydrofurfuryl Chloride (Electrophile)
-
Rationale: This protocol converts the poorly reactive hydroxyl group of the starting alcohol into a good leaving group (chloride) for the subsequent SN2 reaction. Cooling the reaction prevents potential side reactions and controls the exothermic release of HCl and SO₂ gas.[3]
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize HCl and SO₂ gases.
-
Reagents: Place tetrahydrofurfuryl alcohol (10.21 g, 100 mmol) into the flask.
-
Reaction: Cool the flask in an ice bath to 0 °C. Slowly add thionyl chloride (13.1 g, 110 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting alcohol spot disappears.
-
Work-up: The crude tetrahydrofurfuryl chloride is typically of sufficient purity for the next step. It can be used directly or purified by distillation under reduced pressure if necessary.
Protocol 2: Synthesis of N-benzyltetrahydrofurfurylamine
-
Rationale: This is the core SN2 step. Acetonitrile is used as a polar aprotic solvent to accelerate the reaction. Potassium carbonate acts as a base to neutralize the HCl formed, preventing the protonation of the benzylamine nucleophile and driving the reaction to completion.[10][11] Refluxing provides the necessary activation energy for the reaction.
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the crude tetrahydrofurfuryl chloride (~100 mmol) from the previous step, benzylamine (10.72 g, 100 mmol, 1.0 eq), and potassium carbonate (27.6 g, 200 mmol, 2.0 eq) in acetonitrile (200 mL).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Cooling: Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Filtration: Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyltetrahydrofurfurylamine as an oil.
Protocol 3: Purification by Column Chromatography
-
Rationale: Basic amines can interact strongly with the acidic silica gel, leading to poor separation and tailing peaks.[12][13] To mitigate this, the silica gel is pre-treated, or "basified," with triethylamine (TEA) to neutralize the acidic silanol groups.[13] A solvent gradient is used to effectively separate the non-polar impurities from the more polar product.
-
Slurry Preparation: Prepare a slurry of silica gel in a hexane solution containing 1% triethylamine.
-
Column Packing: Pack a glass chromatography column with the prepared slurry.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 98:1:1 Hexane:Ethyl Acetate:Triethylamine and gradually increasing the ethyl acetate concentration.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford N-benzyltetrahydrofurfurylamine as a pure oil.
Data Presentation and Characterization
The success of the synthesis must be validated through rigorous characterization of the final product.
Table 1: Representative Experimental Results
| Parameter | Value |
| Starting Material (Alcohol) | 10.21 g |
| Benzylamine | 10.72 g |
| Final Product Mass | 16.2 g |
| Yield | 85% |
| Appearance | Pale yellow oil |
| Purity (by GC-MS) | >98% |
| Rf (8:2 Hex:EtOAc) | 0.35 |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 3.95 (m, 1H, O-CH), 3.80 (s, 2H, N-CH₂-Ph), 3.50-3.70 (m, 2H, O-CH₂), 2.60 (m, 2H, N-CH₂-THF), 1.70-2.00 (m, 4H, THF-CH₂), 1.60 (br s, 1H, NH).
-
IR (ATR, cm⁻¹): 3310 (N-H stretch), 3025 (Ar C-H stretch), 2950, 2865 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1070 (C-O-C stretch).[14][15][16]
-
MS (EI): m/z 191 [M]⁺, 106 [C₇H₈N]⁺, 91 [C₇H₇]⁺ (tropylium ion), 71 [C₄H₇O]⁺.
Mechanistic Visualization
The core SN2 reaction involves a specific, concerted bond-forming and bond-breaking process.
Caption: SN2 mechanism for the formation of N-benzyltetrahydrofurfurylamine.
Conclusion
This application note details a robust and reproducible method for the synthesis of N-benzyltetrahydrofurfurylamine. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as solvent, temperature, and stoichiometry, researchers can reliably produce this important chemical intermediate in high yield and purity. The provided protocols for reaction, work-up, and purification offer a complete guide for laboratories engaged in medicinal chemistry and organic synthesis.
References
-
BYJU'S. SN2 Reaction Mechanism. Available from: [Link]
-
Wikipedia. SN2 reaction. Available from: [Link]
-
YouTube. SN2 reactions of enamines and alkyl halides. (2019-01-18). Available from: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. (2012-07-04). Available from: [Link]
-
Biotage. Is there an easy way to purify organic amines?. (2023-01-19). Available from: [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available from: [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 701-704. Available from: [Link]
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Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. (2022-10-04). Available from: [Link]
-
Kirner, W. R. (1930). ALPHA-TETRAHYDROFURFURYL CHLORIDE AND ALPHA-TETRAHYDROFURFURYL ETHERS. Journal of the American Chemical Society, 52(8), 3251-3256. Available from: [Link]
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Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10). Available from: [Link]
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Monkovic, I., et al. (1975). Substituted tetrahydrofurfurylamines as potential antidepressants. Journal of Medicinal Chemistry, 18(2), 190-192. Available from: [Link]
-
Chromatography Forum. Separation of Secondary Amine and Tertiary amine. (2006-01-24). Available from: [Link]
-
Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 1165-1172. Available from: [Link]
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Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018-05-07). Available from: [Link]
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Reaction Mechanism Notes. Halogenoalkanes | Nucleophilic Substitution (with NH3). Available from: [Link]
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Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL. Available from: [Link]
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Neuman, R. C. Jr. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Available from: [Link]
-
Agricultural Marketing Service. Tetrahydrofurfuryl alcohol (THFA) for use in crop. (2003-05-05). Available from: [Link]
-
ResearchGate. Pharmaceutical compounds containing furfurylamines. Available from: [Link]
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ResearchGate. Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Available from: [Link]
- Google Patents. CN104672185A - Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation.
-
PubMed Central. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. Available from: [Link]
-
ResearchGate. Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamin. (2013-01-30). Available from: [Link]
-
PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]
-
IDEAS/RePEc. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Available from: [Link]
-
ResearchGate. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024-06-09). Available from: [Link]
-
NIH. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Available from: [Link]
-
Scholars Commons @ Laurier. The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2026-01-02). Available from: [Link]
-
ResearchGate. Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-nitroso-N-benzylhydroxylamine. (2025-08-08). Available from: [Link]
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Application Notes and Protocols for the Purification of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Introduction
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine of interest in pharmaceutical research and drug development due to its structural motifs, which are present in various biologically active compounds. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This guide provides detailed protocols for the purification of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, addressing common impurities derived from its synthesis and offering methods to achieve high purity. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each step to ensure robust and reproducible results.
The primary synthetic routes to (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine are typically either N-alkylation of tetrahydrofurfurylamine with 4-chlorobenzyl chloride or reductive amination of 4-chlorobenzaldehyde with tetrahydrofurfurylamine. Both methods can result in a range of impurities that must be effectively removed.
Understanding the Impurity Profile
A successful purification strategy is contingent on a thorough understanding of the potential impurities. The choice of purification method will be dictated by the physicochemical differences between the target compound and its contaminants.
Common Impurities from N-Alkylation Synthesis:
-
Unreacted Starting Materials: Tetrahydrofurfurylamine and 4-chlorobenzyl chloride.
-
Over-alkylation Product: Formation of a quaternary ammonium salt.
-
Hydrolysis Product: 4-chlorobenzyl alcohol, from the hydrolysis of 4-chlorobenzyl chloride.
Common Impurities from Reductive Amination Synthesis:
-
Unreacted Starting Materials: Tetrahydrofurfurylamine and 4-chlorobenzaldehyde.
-
Reduced Aldehyde: 4-chlorobenzyl alcohol.
-
Incomplete Reduction: The imine intermediate.
The purification strategies outlined below are designed to effectively separate the target amine from these common byproducts.
Physicochemical Properties of the Target Compound
A summary of the key physicochemical properties of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is presented in the table below. These properties are crucial for selecting the appropriate purification technique.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | [1][2] |
| Molecular Weight | 225.71 g/mol | [1][2] |
| Predicted Boiling Point | 324.6 ± 17.0 °C (at 760 mmHg) | N/A |
| Appearance | Likely a yellow oil in its crude form | [3] |
The high predicted boiling point indicates that distillation at atmospheric pressure is not feasible and that vacuum distillation is a more suitable approach.
Purification Methodologies
Based on the properties of the target compound and common practices for purifying substituted benzylamines, three primary purification methods are recommended:
-
Flash Column Chromatography: For the removal of both polar and non-polar impurities.
-
Vacuum Distillation: For the separation of the target compound from non-volatile or significantly lower boiling point impurities.
-
Crystallization via Salt Formation: To obtain a highly pure, crystalline solid which is often more stable for storage.
The logical flow for selecting a purification method is outlined in the diagram below.
Caption: Purification workflow for (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying the target amine from a variety of impurities. The basic nature of the amine necessitates the addition of a small amount of a base, such as triethylamine, to the eluent to prevent peak tailing and improve separation.
Principle
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds with varying polarities can be selectively eluted from the column. The addition of triethylamine deactivates the acidic sites on the silica gel, preventing the basic amine product from strongly binding and tailing.
Step-by-Step Protocol
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Gently swirl the beaker to ensure the silica is fully wetted and to remove any trapped air bubbles.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin elution with a low polarity solvent system, for example, 100% ethyl acetate.
-
Gradually increase the polarity of the eluent. A suggested gradient is from 100% ethyl acetate to a mixture of ethyl acetate:methanol:triethylamine (92:5:3).[3]
-
Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop in an appropriate solvent system.
-
Visualize the spots under UV light or by staining.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as an oil.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent by adding methanol. |
| Poor separation | Inappropriate solvent system. | Optimize the solvent system using TLC before running the column. |
| Peak tailing | Acidic silica gel interacting with the basic amine. | Add 1-3% triethylamine to the eluent system. |
Protocol 2: Vacuum Distillation
Given the high predicted boiling point of the target compound, vacuum distillation is an effective method for purification, particularly for removing non-volatile impurities or those with significantly different boiling points.
Principle
Distillation separates liquids based on differences in their boiling points. By reducing the pressure inside the distillation apparatus, the boiling points of the compounds are lowered. This allows for the distillation of high-boiling compounds at temperatures below their decomposition point.
Step-by-Step Protocol
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
-
Sample Preparation:
-
Place the crude (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine into the round-bottom flask.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation Process:
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently with a heating mantle.
-
Monitor the temperature of the vapor as it rises through the distillation head.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
-
Product Collection:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine will be in the receiving flask.
-
Safety Precautions
-
Always use a blast shield when performing vacuum distillation.
-
Inspect all glassware for cracks or defects before use.
-
Release the vacuum slowly to prevent implosion.
Protocol 3: Crystallization via Salt Formation
Converting the basic amine into a salt, such as a hydrochloride salt, can facilitate purification by crystallization. Salts of amines are often crystalline solids with well-defined melting points and can be easily filtered and washed.
Principle
The free amine is an oil, but its reaction with an acid forms a salt which is typically a solid. This salt will have different solubility properties than the free amine and any non-basic impurities. By choosing an appropriate solvent system, the salt can be selectively crystallized, leaving impurities behind in the solution. The pure amine can then be regenerated by treatment with a base.
Sources
Application Note: Comprehensive Characterization of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. As a key intermediate in pharmaceutical synthesis, rigorous characterization is imperative to ensure the identity, purity, and quality of the compound. This guide offers detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices.
Introduction: The Significance of Rigorous Characterization
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, with the molecular formula C₁₂H₁₆ClNO, is a secondary amine containing a substituted aromatic ring and a saturated heterocyclic moiety.[1] Its structural complexity necessitates a multi-faceted analytical approach to confirm its chemical identity and assess its purity. In the context of drug development, even minor impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust analytical workflow is crucial. This guide details an orthogonal approach, employing multiple analytical techniques to build a comprehensive profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Rationale for NMR in Structural Elucidation
For a molecule like (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, NMR is indispensable. ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR complements this by providing information on the carbon skeleton of the molecule.[2] The distinct electronic environments of the 4-chlorobenzyl group and the tetrahydrofuran-2-ylmethyl group will give rise to a characteristic set of signals.
Predicted ¹H and ¹³C NMR Spectral Features
A thorough analysis of the expected chemical shifts and coupling patterns is crucial for accurate spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic Protons (C₆H₄) | 7.2-7.4 (two doublets) | 128-133 | Protons on the chlorinated benzene ring will be in the aromatic region. The para-substitution will lead to an AA'BB' system, often appearing as two doublets.[3][4] |
| Benzyl CH₂ | ~3.7 | ~55 | This methylene group is adjacent to both the aromatic ring and the nitrogen atom, leading to a downfield shift.[4] |
| N-H | 1.5-2.5 (broad singlet) | - | The chemical shift of the amine proton is variable and concentration-dependent. It often appears as a broad signal that may exchange with D₂O.[5] |
| THF-CH₂-N | 2.6-2.8 (multiplet) | ~50 | The methylene group attached to the nitrogen and the tetrahydrofuran ring. |
| THF-CH-O | 3.8-4.0 (multiplet) | ~78 | The methine proton on the carbon adjacent to the ring oxygen is significantly deshielded.[6] |
| THF Ring CH₂ | 1.5-2.1 (multiplets) | 25-35, 68-70 | The remaining methylene protons of the tetrahydrofuran ring will appear as complex multiplets in the aliphatic region.[6][7][8][9][10] |
Experimental Protocol: ¹H and ¹³C NMR
Caption: NMR Spectroscopy Workflow
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
-
Structural Assignment: Correlate the observed chemical shifts, coupling constants, and integrals to the molecular structure. For complex spectra, 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous assignments.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Rationale for MS Analysis
MS will confirm the molecular weight of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (225.71 g/mol ).[1] Furthermore, the fragmentation pattern can corroborate the proposed structure. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[11][12]
Predicted Fragmentation Pattern
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. Under EI, the following fragmentation pathways are anticipated:
-
Molecular Ion (M⁺): A peak at m/z 225/227 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[13] This can lead to the formation of the resonance-stabilized 4-chlorobenzyl cation or a related iminium ion.
-
Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the bond between the benzylic carbon and the nitrogen, yielding the 4-chlorobenzyl cation (m/z 125/127). This cation can rearrange to the more stable tropylium ion.[14][15][16][17]
-
Loss of the Tetrahydrofurfuryl Group: Cleavage of the N-CH₂ bond of the tetrahydrofurfuryl moiety.
Table 2: Predicted Key Mass Fragments
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment | Fragmentation Pathway |
| 225 | 227 | [C₁₂H₁₆ClNO]⁺ | Molecular Ion (M⁺) |
| 125 | 127 | [C₇H₆Cl]⁺ | Benzylic cleavage, formation of 4-chlorobenzyl cation |
| 85 | - | [C₅H₉O]⁺ | Cleavage leading to the tetrahydrofurfuryl cation |
| 84 | - | [C₅H₈O]⁺ | Loss of a hydrogen from the tetrahydrofurfuryl fragment |
Experimental Protocol: GC-MS (EI)
Caption: GC-MS Analysis Workflow
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[18]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak and confirm the isotopic pattern for chlorine.
-
Analyze the fragmentation pattern and compare it with the predicted fragments.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the primary technique for determining the purity of a compound and quantifying any impurities.
Rationale for HPLC in Purity Analysis
An HPLC method can separate the target compound from starting materials, by-products, and degradation products. A UV detector is suitable as the 4-chlorobenzyl moiety contains a chromophore. The development of a stability-indicating method is crucial in later stages of drug development.[19]
Experimental Protocol: Reversed-Phase HPLC
Caption: HPLC Purity Analysis Workflow
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.[21]
-
Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 220 nm (or λmax of the 4-chlorobenzyl chromophore).
-
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Dilute as necessary.
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis
The FTIR spectrum of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine will provide confirmatory evidence for the presence of key functional groups: the secondary amine (N-H), the aromatic ring (C-H and C=C), the C-O-C ether linkage, and the C-Cl bond.[2]
Predicted FTIR Absorption Bands
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Intensity |
| 3300-3350 | Secondary Amine (N-H) | Stretch | Weak to Medium[22][23] |
| 3000-3100 | Aromatic C-H | Stretch | Medium |
| 2850-2960 | Aliphatic C-H | Stretch | Strong |
| 1590-1600, 1490 | Aromatic C=C | Stretch | Medium |
| 1050-1150 | C-O-C (Ether) | Stretch | Strong |
| 1015-1090 | C-Cl (Aromatic) | Stretch | Medium to Strong |
| 800-850 | C-H (para-substituted) | Out-of-plane bend | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Caption: FTIR Analysis Workflow
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory.
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and assign them to the corresponding functional groups based on the predicted values.
-
Conclusion
The application of this multi-technique approach, integrating NMR, MS, HPLC, and FTIR, provides a robust and comprehensive characterization of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This orthogonal strategy ensures unambiguous structural confirmation and reliable purity assessment, which are fundamental requirements for the use of this compound in pharmaceutical research and development. Each technique offers unique and complementary information, collectively building a complete analytical profile of the molecule.
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Application Notes: A Comprehensive Protocol for the Antimicrobial Screening of Novel Benzylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobials and the Promise of Benzylamines
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Benzylamine derivatives have emerged as a promising class of compounds, with studies demonstrating their potential against a range of bacterial and fungal pathogens.[3][4][5][6] This document, designed for drug development professionals and researchers, provides a detailed, field-proven protocol for the systematic antimicrobial screening of novel benzylamine compounds. Our approach is grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[7][8][9][10]
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower researchers with a deep understanding of the screening cascade. We will cover the determination of essential antimicrobial metrics—the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC)—and conclude with a crucial assessment of cytotoxicity to evaluate the therapeutic potential of promising candidates.
Foundational Principles: Ensuring Scientific Rigor
At the core of any antimicrobial screening campaign is the need for standardized, reproducible methodologies. The protocols detailed herein are built upon the foundational principles of antimicrobial susceptibility testing (AST). The primary objective is to quantitatively measure the in vitro activity of a novel compound against a panel of clinically relevant microorganisms.[11][12] Adherence to established guidelines from bodies like CLSI and EUCAST is paramount for generating data that is comparable and reliable across different laboratories.[9][13][14]
The Antimicrobial Screening Workflow: A Step-by-Step Approach
Our screening protocol is designed as a logical, multi-stage process. It begins with a primary screen to determine the inhibitory activity of the novel benzylamine compounds, followed by a secondary screen to assess their bactericidal potential. The final stage involves evaluating the cytotoxicity of the most promising candidates to ensure they are not harmful to mammalian cells.
Caption: A high-level overview of the antimicrobial screening cascade.
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[11][15] This is the first critical step in evaluating the potential of a novel compound.[16] We will utilize the broth microdilution method, a widely accepted and accurate technique for determining MIC values.[15][17][18]
Materials and Reagents
-
Novel Benzylamine Compounds: Stock solutions of known concentrations, typically in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria. It is recommended to use reference strains from the American Type Culture Collection (ATCC) for consistency.[19][20][21][22]
-
Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
Drug-resistant strains (e.g., MRSA, VRE) for advanced studies.[23]
-
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria.[11]
-
Equipment:
-
Sterile 96-well microtiter plates (U- or V-bottom).
-
Multichannel pipettes.
-
Incubator (35-37°C).
-
Microplate reader (optional, for quantitative analysis).
-
0.5 McFarland turbidity standard.
-
Step-by-Step Protocol for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[24]
-
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the benzylamine compound (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.[25] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[11][26]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[17]
-
-
Determination of MIC:
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the MBC reveals the concentration that actively kills the bacteria. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[27][28][29][30] This distinction is crucial for identifying bactericidal versus bacteriostatic compounds.[26]
Step-by-Step Protocol for MBC Determination
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these clear wells, plate a 10-100 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[27]
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[27]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Ben-A | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Ben-A | E. coli ATCC 25922 | 16 | >64 | >4 | Bacteriostatic |
| Ben-B | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Ben-B | E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation of the MBC/MIC Ratio:
The ratio of MBC to MIC provides valuable insight into the nature of the antimicrobial activity.[27]
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[31]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.
Caption: Relationship between MIC, MBC, and the resulting interpretation.
Part 3: Cytotoxicity Assessment
A critical step in the development of any new therapeutic agent is to ensure it is not toxic to human cells.[32] Cytotoxicity assays are used to determine the concentration of a compound that is toxic to mammalian cells. The MTT and XTT assays are common colorimetric methods used for this purpose.[33][34][35][36]
Principle of MTT and XTT Assays
Both assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[33]
-
MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble.[33][37]
-
XTT Assay: XTT is reduced to a water-soluble orange formazan product, simplifying the protocol.[36]
Step-by-Step Protocol for Cytotoxicity Assay (MTT Example)
-
Cell Culture:
-
Seed a human cell line (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel benzylamine compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No bacterial growth in control wells | Inoculum viability issue, improper incubation. | Use a fresh bacterial culture, verify incubator temperature and atmosphere. |
| Contamination in sterility control wells | Non-sterile technique, contaminated media or reagents. | Review aseptic techniques, use fresh, sterile materials.[38] |
| Inconsistent MIC/MBC results | Inoculum density variation, pipetting errors, compound precipitation. | Standardize inoculum preparation, calibrate pipettes, check compound solubility.[39] |
| High background in cytotoxicity assays | Contamination, reagent issues. | Ensure sterile conditions, use fresh reagents. |
Conclusion: Advancing the Frontier of Antimicrobial Discovery
This comprehensive protocol provides a robust framework for the initial antimicrobial screening of novel benzylamine compounds. By adhering to these standardized methods and understanding the scientific principles behind them, researchers can generate high-quality, reproducible data. This will enable the identification of promising lead compounds with potent antimicrobial activity and low cytotoxicity, paving the way for further preclinical development in the critical fight against antimicrobial resistance.
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Assay development for neuroprotective effects of furan derivatives
Application Notes & Protocols
Introduction: The Imperative for Novel Neuroprotective Agents
Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function.[1][2] A central theme in the pathology of these disorders is the convergence of multiple detrimental cellular events, including excessive oxidative stress, mitochondrial dysfunction, and programmed cell death (apoptosis).[3][4] This complex pathology necessitates the discovery of novel therapeutic agents that can act on multiple fronts.
Furan derivatives, a class of heterocyclic compounds found in both natural and synthetic sources, have emerged as a promising scaffold for neuroprotective drug development.[1][5] Their diverse pharmacological activities, particularly their potent antioxidant and anti-inflammatory properties, position them as ideal candidates for mitigating the key drivers of neurodegeneration.[2][6][7]
This guide provides a comprehensive, technically-grounded framework for the in vitro screening and mechanistic evaluation of furan derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to build a robust, self-validating data package that elucidates the neuroprotective potential of their lead compounds.
Mechanistic Foundations: Key Cellular Pathways in Neuroprotection
A successful neuroprotective agent must interfere with the core machinery of neuronal cell death. For furan derivatives, two signaling pathways are of primary interest due to their central role in managing oxidative stress and cell fate decisions: the Nrf2-ARE pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades.
The Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the cellular antioxidant response.[8][9] Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9]
Causality of Activation: Oxidative or electrophilic stress (as induced by neurotoxins or disease pathology) causes a conformational change in Keap1, releasing Nrf2. Furan derivatives with electrophilic properties may directly interact with Keap1's cysteine residues, triggering the same release mechanism.[10] Once free, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription.[9] These genes encode a powerful suite of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and enzymes involved in glutathione (GSH) synthesis, which collectively neutralize reactive oxygen species (ROS) and detoxify harmful molecules.[9][11] Targeting this pathway is a primary strategy for antioxidant-based neuroprotection.
Caption: Activation of the Nrf2 antioxidant pathway.
MAPK Pathways: A Double-Edged Sword in Cell Survival
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical signaling hubs that translate extracellular stimuli into cellular responses.[12] Their role in neurodegeneration is complex; while ERK is often associated with pro-survival and differentiation signals, the stress-activated kinases JNK and p38 are heavily implicated in promoting apoptosis and inflammation.[12][13]
Therapeutic Rationale: Neurotoxic insults often lead to the sustained activation of p38 and JNK pathways, driving the cell towards apoptosis. An effective neuroprotective furan derivative might selectively inhibit the activation of these pro-death kinases while preserving or even enhancing pro-survival ERK signaling.[12] Assessing the phosphorylation (activation) state of these kinases is therefore crucial for mechanistic insight.
The Experimental Workflow: A Tiered Approach to Screening
We propose a three-tiered screening cascade designed for efficiency and logical progression, moving from broad phenotypic effects to specific molecular mechanisms. This approach ensures that resources are focused on the most promising compounds.
Caption: A logical workflow for screening furan derivatives.
Tier 1: Cytotoxicity and Primary Neuroprotection Screening
Core Objective: To identify the optimal, non-toxic concentration range for each furan derivative and to perform an initial screen for protective activity against a broad-spectrum neurotoxic insult.
Model System: The human neuroblastoma SH-SY5Y cell line is a widely accepted model for initial neurotoxicity and neuroprotection studies due to its human origin, dopaminergic phenotype upon differentiation, and robust growth characteristics.[14][15]
Neurotoxic Insult: Hydrogen peroxide (H₂O₂) is used to induce acute oxidative stress, a common denominator in many neurodegenerative pathways.[16] It directly generates ROS, leading to lipid peroxidation, mitochondrial damage, and apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[3] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment (for Neuroprotection):
-
Pre-treat cells for 2 hours with various concentrations of the furan derivative (e.g., 0.1, 1, 10, 25, 50 µM) diluted in serum-free medium.
-
Essential Controls: Include wells with "Vehicle Control" (DMSO equivalent to the highest compound concentration) and "Medium Only".
-
-
Toxin Addition:
-
Add H₂O₂ to a final concentration of 200 µM (or a pre-determined EC₅₀ concentration) to the compound-treated wells and to a "Toxin Only" control well.
-
Do not add H₂O₂ to the "Vehicle Control" wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle control (100% viability).
Protocol 2: Cytotoxicity Assessment using LDH Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. This assay quantifies cytotoxicity by measuring LDH activity in the supernatant. It serves as a crucial counter-assay to MTT to distinguish between cytostatic and cytotoxic effects.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol 1, but this time to determine the toxicity of the furan derivative itself (no H₂O₂ is added). Include a "Maximum LDH Release" control by adding a lysis buffer to untreated cells 1 hour before the end of the experiment.
-
Sample Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase, NAD+, and a tetrazolium salt, available in commercial kits) to each well.
-
Incubation: Incubate in the dark at room temperature for 20-30 minutes.
-
Measurement: Read the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation: Tier 1 Screening Results
| Furan Derivative (FD-X) Conc. (µM) | % Cytotoxicity (LDH Assay) | % Cell Viability (MTT Assay, +200µM H₂O₂) |
| Vehicle Control (0) | 2.1 ± 0.5 | 100.0 ± 5.2 |
| H₂O₂ Only | 45.3 ± 3.1 | 48.5 ± 4.1 |
| 1 | 2.5 ± 0.6 | 65.7 ± 3.8 |
| 10 | 3.1 ± 0.8 | 88.9 ± 5.5 |
| 25 | 4.5 ± 1.1 | 92.1 ± 4.9 |
| 50 | 15.8 ± 2.4 | 75.3 ± 6.2 |
Interpretation: In this hypothetical data, FD-X shows low intrinsic cytotoxicity up to 25 µM. It demonstrates a dose-dependent neuroprotective effect against H₂O₂ toxicity, with a peak effect at 25 µM. This concentration would be selected for further mechanistic studies in Tiers 2 and 3.
Tier 2: Elucidating Antioxidant and Mitochondrial Mechanisms
Core Objective: For compounds showing significant protection in Tier 1, these assays determine if the mechanism involves direct ROS scavenging, enhancement of endogenous antioxidant systems, and/or preservation of mitochondrial integrity.
Protocol 3: Measurement of Intracellular ROS
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the selected concentration of the furan derivative (e.g., 25 µM) and controls as described in Protocol 1, Steps 1-2, in a black-walled, clear-bottom 96-well plate.
-
Probe Loading: After the 2-hour pre-treatment, add DCFH-DA to a final concentration of 10 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with warm phosphate-buffered saline (PBS) to remove excess probe.
-
Toxin Addition: Add H₂O₂ (200 µM) in PBS to the appropriate wells.
-
Measurement: Immediately measure fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Read kinetically over 60 minutes or as an endpoint measurement.
-
Calculation: Normalize fluorescence values to the vehicle control and express as a percentage of ROS production relative to the "Toxin Only" control.
Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)
Principle: Loss of mitochondrial membrane potential (ΔΨm) is a key early event in apoptosis.[17] The JC-1 dye is a ratiometric probe that exists as green fluorescent monomers at low ΔΨm (in damaged cells) and forms red fluorescent "J-aggregates" at high ΔΨm (in healthy cells). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow Protocol 1, Steps 1-4.
-
Probe Loading: After the toxin incubation period, remove the medium and add medium containing 2 µM JC-1 dye. Incubate for 20 minutes at 37°C.
-
Wash: Remove the JC-1 medium and wash cells twice with warm PBS.
-
Measurement: Add 100 µL of PBS to each well. Measure fluorescence intensity for red aggregates (Ex: 560 nm, Em: 595 nm) and green monomers (Ex: 485 nm, Em: 535 nm).
-
Calculation: Calculate the ratio of red to green fluorescence for each well. Normalize the data to the vehicle control group (set to 100%). A decrease in this ratio signifies a loss of MMP.
Data Presentation: Tier 2 Mechanistic Insights
| Treatment Group | Relative ROS Level (%) | Relative MMP (Red/Green Ratio) (%) |
| Vehicle Control | 100.0 ± 7.8 | 100.0 ± 6.1 |
| H₂O₂ Only | 350.4 ± 25.1 | 45.2 ± 3.9 |
| FD-X (25 µM) + H₂O₂ | 145.6 ± 11.3 | 85.7 ± 5.4 |
| NAC (Positive Control) + H₂O₂ | 120.1 ± 9.5 | 91.3 ± 4.8 |
Interpretation: This data suggests that the neuroprotective effect of FD-X is strongly linked to its ability to reduce intracellular ROS accumulation and prevent the collapse of the mitochondrial membrane potential, a critical step in the apoptotic cascade.
Tier 3: Confirmation of Anti-Apoptotic Activity
Core Objective: To confirm that the observed increase in cell viability is due to the inhibition of the apoptotic cell death program.
Protocol 6: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" caspases that, when activated, cleave numerous cellular substrates to orchestrate the dismantling of the cell during apoptosis.[18][19] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow Protocol 1, Steps 1-4, using a white-walled 96-well plate suitable for luminescence.
-
Assay Reagent Addition: After the 24-hour incubation, allow the plate to equilibrate to room temperature. Add 100 µL of a commercially available Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking for 1 minute, then incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Calculation: Express data as a percentage of the maximal caspase activity observed in the "Toxin Only" group.
Data Presentation: Tier 3 Apoptosis Confirmation
| Treatment Group | Relative Caspase-3/7 Activity (%) |
| Vehicle Control | 100.0 ± 8.2 |
| H₂O₂ Only | 420.5 ± 31.7 |
| FD-X (25 µM) + H₂O₂ | 155.3 ± 15.1 |
Interpretation: The significant reduction in caspase-3/7 activity by FD-X provides direct evidence that it inhibits the executive phase of apoptosis, linking the upstream antioxidant and mitochondrial-stabilizing effects (Tier 2) to the ultimate outcome of cell survival (Tier 1).
Conclusion and Future Directions
This structured application guide provides a robust and logical pathway for the initial characterization of furan derivatives as potential neuroprotective agents. By systematically progressing from broad viability screening to specific mechanistic assays, researchers can efficiently identify lead candidates and build a compelling, evidence-based narrative around their mode of action. A compound that demonstrates efficacy across all three tiers—preserving viability, mitigating oxidative stress and mitochondrial dysfunction, and inhibiting apoptosis—warrants further investigation into its effects on specific signaling pathways (e.g., Nrf2 nuclear translocation, MAPK phosphorylation via Western Blot) and validation in more complex models, such as primary neuronal cultures or in vivo models of neurodegeneration.
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Application Notes & Protocols: A Tiered Strategy for the In Vitro Characterization of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Abstract
This document provides a comprehensive, tiered strategy for the in vitro pharmacological and toxicological characterization of the novel chemical entity, (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (Compound ID: CB-TFMA). As the biological activity of CB-TFMA is presently undefined, we eschew a target-specific approach in favor of a systematic, multi-phase workflow designed to elucidate its fundamental properties, potential therapeutic targets, and early safety liabilities. This guide is intended for researchers in drug discovery and development, providing not just step-by-step protocols but also the scientific rationale underpinning the experimental cascade, ensuring a self-validating and data-driven characterization process.
Introduction: The Rationale for a Tiered Approach
The characterization of a novel chemical entity (NCE) with no known biological target presents a unique challenge. A broad, unfocused screening effort can be both resource-intensive and yield ambiguous data. Therefore, we propose a logical, tiered workflow. This strategy begins with foundational physicochemical and cytotoxicity assessments (Tier 1), progresses to broad-based screening against key target classes implicated in drug action and toxicity (Tier 2), and culminates in more focused mechanistic and safety studies based on initial findings (Tier 3). This approach ensures that each subsequent phase of testing is informed by robust data, allowing for efficient allocation of resources and building a coherent pharmacological narrative for the compound.
The structure of CB-TFMA, featuring a chlorinated benzyl group and a tetrahydrofuran moiety, is reminiscent of scaffolds found in compounds active within the central nervous system (CNS) or possessing antimicrobial properties. This structural hypothesis informs our selection of secondary and tertiary assays, particularly those related to CNS targets and general safety pharmacology.
Phase 1: Foundational Profiling
The objective of Phase 1 is to establish the basic drug-like properties and toxicity profile of CB-TFMA. These data are critical for designing and interpreting all subsequent biological assays. A compound with poor solubility or high intrinsic cytotoxicity can produce misleading results in target-based assays.
Physicochemical Characterization
Understanding a compound's fundamental chemical properties is essential for all in vitro and subsequent in vivo studies.[1][2][3][4] These parameters govern how the compound behaves in aqueous assay buffers and its potential to cross biological membranes.
Table 1: Physicochemical Property Assessment
| Parameter | Method | Rationale & Self-Validation |
| Aqueous Solubility | Thermodynamic Shake-Flask Method | Determines the maximum concentration of CB-TFMA achievable in solution, which is crucial for defining the top concentration for biological assays and preventing compound precipitation. Validation is achieved by confirming equilibrium is reached (e.g., measuring concentration at 24 and 48 hours) and using multiple analytical readouts (e.g., LC-MS/MS, UV-Vis Spectroscopy). |
| Lipophilicity (LogD) | Shake-Flask or HPLC Method | LogD at pH 7.4 indicates the compound's partitioning between aqueous and lipid environments, providing an early prediction of membrane permeability and potential for non-specific binding.[4] The assay is validated by running known standards (e.g., propranolol, atenolol) to ensure the system is calibrated. |
| Chemical Stability | Solution Stability Assay | CB-TFMA is incubated in assay buffer at 37°C for the duration of the longest planned biological assay. Degradation is monitored by LC-MS/MS. This ensures that the observed biological effects are due to the parent compound and not a degradant. The system is validated by including a known unstable compound as a positive control. |
In Vitro Cytotoxicity Assessment
A baseline cytotoxicity profile is necessary to distinguish between general cellular toxicity and specific, target-mediated effects. The MTT assay, which measures mitochondrial reductase activity, is a standard, robust method for assessing cell viability.[5][6][7][8][9]
Protocol 1: General Cytotoxicity using MTT Assay
-
Cell Line Selection: Utilize two distinct, readily available human cell lines to identify potential cell-type specificity (e.g., HEK293 - human embryonic kidney, and HepG2 - human liver carcinoma).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of CB-TFMA in the appropriate cell culture medium. The top concentration should be at or below the limit of aqueous solubility determined in Phase 1.1. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂. This duration is chosen to capture effects on cell proliferation.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6][7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation & Data Analysis:
-
The Z'-factor for the assay plate should be ≥ 0.5, calculated using positive (e.g., staurosporine) and negative (vehicle) controls.
-
Plot the percentage of cell viability against the log of CB-TFMA concentration and fit the data to a four-parameter logistic equation to determine the CC₅₀ (50% cytotoxic concentration).
-
The results will define the concentration range for subsequent cell-based assays, which should ideally be at least 10-fold below the CC₅₀.
-
Phase 2: Broad Target Screening
With foundational data established, Phase 2 aims to identify potential biological targets through broad screening. Given the compound's structure, we will prioritize targets within the CNS and those commonly associated with off-target drug effects. A cost-effective strategy is to use a commercially available screening panel.[10][11][12]
Broad Pharmacology Screening (Safety & CNS Panels)
These panels utilize radioligand binding assays to assess a compound's ability to interact with a wide array of receptors, ion channels, and transporters at a single, high concentration (typically 10 µM).
Workflow 1: Broad Target Liability Screening
Caption: Workflow for broad pharmacology screening of CB-TFMA.
Protocol 2: Broad Target Screening
-
Panel Selection: Engage a contract research organization (CRO) that offers broad pharmacology screening, such as the Eurofins SafetyScreen44 or a similar panel.[11][13] This panel covers a range of GPCRs, ion channels, and transporters known to be involved in adverse drug reactions.[10] Augment this with a CNS-focused panel to probe for potential psychoactive properties.[14]
-
Assay Execution: The CRO will perform radioligand binding assays at a single concentration of CB-TFMA (e.g., 10 µM), ensuring this concentration is well below the CC₅₀.
-
Data Analysis & Hit Identification: The primary data will be reported as percent inhibition of radioligand binding. A standard threshold for identifying a "hit" is >50% inhibition. This cutoff serves as a filter to focus on the most significant interactions.
-
Self-Validation: The CRO is responsible for assay validation, including confirmation of radioligand Kd and positive control inhibitor IC₅₀ values, which should be provided in the final report.
Preliminary ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties can predict a compound's potential pharmacokinetic behavior.[15][16][17][18]
Table 2: Early ADME Profiling Assays
| Parameter | Method | Rationale & Self-Validation |
| Membrane Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA)[19][20][21][22] | A high-throughput, cell-free method to predict passive diffusion across the gastrointestinal tract and the blood-brain barrier (PAMPA-BBB).[23] The assay is validated by running high and low permeability control compounds and assessing the integrity of the artificial membrane.[20] |
| Metabolic Stability | Human Liver Microsome (HLM) Stability Assay[24][25][26][27] | Measures the rate of compound depletion by Phase I metabolic enzymes (primarily Cytochrome P450s). This provides an early indication of hepatic clearance.[28] The assay is validated by including control compounds with known high and low metabolic turnover (e.g., verapamil and warfarin). |
Phase 3: Hit Confirmation and Mechanistic Studies
The goal of Phase 3 is to validate and characterize the "hits" identified in Phase 2. This involves determining potency (IC₅₀/EC₅₀), understanding the mode of action (e.g., agonist vs. antagonist), and conducting targeted safety assessments. The specific assays run in this phase are entirely dependent on the Phase 2 results. Below are example protocols for plausible hit classes.
Example 3.1: Follow-up on a Monoamine Transporter Hit
If CB-TFMA shows >50% inhibition at the Dopamine Transporter (DAT), Serotonin Transporter (SERT), or Norepinephrine Transporter (NET), its potency and mechanism must be determined.
Protocol 3: Monoamine Transporter Uptake Inhibition Assay
-
Assay System: Use HEK293 cells stably expressing the human transporter of interest (e.g., hDAT).
-
Cell Preparation: Plate cells in a 96-well format. On the day of the experiment, wash the cells with Krebs-HEPES buffer.[29]
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of CB-TFMA (e.g., 12-point, 3-fold serial dilution) for 5-10 minutes at room temperature.
-
Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]-dopamine for DAT) at a concentration near its Km and incubate for a short period (e.g., 1-3 minutes) to measure the initial rate of uptake.[29]
-
Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.
-
Self-Validation & Data Analysis:
-
Include a known inhibitor (e.g., GBR-12909 for DAT) as a positive control to confirm assay performance and determine the Z'-factor.
-
Non-specific uptake is determined in the presence of a saturating concentration of the positive control inhibitor.[29]
-
Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Workflow 2: Characterizing a Monoamine Transporter Hit
Caption: Decision workflow for characterizing a monoamine transporter hit.
Example 3.2: Follow-up on a GPCR Hit
If CB-TFMA inhibits binding at a specific G-protein coupled receptor (GPCR), a functional assay is required to determine if it is an antagonist or an agonist.
Protocol 4: GPCR Functional Assay (e.g., Gs-coupled Receptor)
-
Assay System: Use a cell line (e.g., CHO or HEK293) stably expressing the target GPCR, engineered to report on downstream signaling (e.g., cAMP production for Gs/Gi-coupled receptors).[30]
-
Antagonist Mode:
-
Pre-incubate cells with a concentration range of CB-TFMA.
-
Stimulate the cells with a known agonist at its EC₈₀ concentration.
-
Measure the response (e.g., cAMP levels using a TR-FRET assay).
-
A decrease in the agonist-stimulated signal indicates antagonism. Calculate the IC₅₀.
-
-
Agonist Mode:
-
Incubate cells with a concentration range of CB-TFMA alone.
-
Measure the response (e.g., cAMP levels).
-
An increase in signal indicates agonism. Calculate the EC₅₀ and Emax relative to a full agonist.
-
-
Self-Validation & Data Analysis:
Focused In Vitro Safety Assessment
Regardless of the primary target identified, key safety assays should be performed. The hERG ion channel assay is mandated by regulatory agencies to assess the risk of cardiac QT prolongation.[16][34] A neurotoxicity assay is prudent given the compound's chemical features.[35][36]
Protocol 5: hERG Channel Inhibition Assay (Automated Patch Clamp)
-
Assay System: Use an automated patch-clamp system (e.g., QPatch) with a cell line stably expressing the hERG potassium channel (e.g., CHO-hERG).[34][37]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit hERG tail currents, as recommended by regulatory guidelines like the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[38][39]
-
Compound Application: Apply a range of concentrations of CB-TFMA to the cells and measure the hERG current.
-
Data Analysis: Measure the peak tail current inhibition at each concentration relative to the vehicle control. Calculate the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential liability.[39]
-
Self-Validation: Each run must include a positive control (e.g., E-4031) with a known IC₅₀ to ensure the system is performing correctly. Seal resistance and current stability must meet predefined quality control criteria.[34][37]
Protocol 6: Neurotoxicity Assessment in SH-SY5Y Cells
-
Assay System: Use the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicity studies.[35][36][40] Cells can be differentiated with retinoic acid to adopt a more mature neuronal phenotype.
-
Treatment: Expose differentiated SH-SY5Y cells to a range of CB-TFMA concentrations (based on the CC₅₀ from Phase 1.2) for 48-72 hours.
-
Endpoint Measurement: Assess multiple neurotoxicity endpoints.
-
Neurite Outgrowth: Use high-content imaging to quantify changes in neurite length and branching.
-
Mitochondrial Health: Measure mitochondrial membrane potential using a fluorescent dye like TMRE.
-
Apoptosis: Measure caspase-3/7 activity to quantify programmed cell death.
-
-
Self-Validation & Data Analysis:
-
Include a known neurotoxin (e.g., rotenone or MPP+) as a positive control.
-
Determine the concentration at which CB-TFMA induces statistically significant changes compared to the vehicle control for each endpoint. This provides a more nuanced view of potential neurotoxicity than simple cell death.
-
Conclusion
This tiered application guide provides a robust and logical framework for the initial in vitro characterization of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. By systematically progressing from foundational profiling to broad screening and finally to specific mechanistic and safety studies, researchers can build a comprehensive understanding of the compound's biological activity profile. This methodical approach, with its emphasis on self-validating protocols and data-driven decision-making, ensures the efficient use of resources and increases the probability of successfully identifying a viable drug candidate or flagging potential liabilities early in the discovery process.
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hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]
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G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio. Retrieved from [Link]
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In Vitro ADME Toxicology Testing. (2026). LinkedIn. Retrieved from [Link]
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Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2025). Springer Nature Experiments. Retrieved from [Link]
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In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC - NIH. Retrieved from [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2018). ResearchGate. Retrieved from [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Chlorinated Organic Compounds
Introduction: The Imperative for In Vitro Assessment of Chlorinated Organic Compound Cytotoxicity
Chlorinated organic compounds represent a broad and persistent class of environmental contaminants, originating from industrial processes, agricultural applications, and water disinfection byproducts.[1] Their lipophilic nature facilitates bioaccumulation and biomagnification through the food chain, posing a significant threat to both ecosystem and human health. Understanding the cytotoxic potential of these compounds is a cornerstone of modern toxicology and is crucial for risk assessment, regulatory decision-making, and the development of safer alternatives.[1]
Cell-based in vitro assays have emerged as indispensable tools in this endeavor, offering a more rapid, cost-effective, and ethically sound alternative to traditional animal testing.[2][3] These assays provide a window into the cellular mechanisms of toxicity, allowing researchers to dissect the intricate molecular pathways that lead to cell death. This guide provides detailed application notes and protocols for a suite of robust cell-based assays to evaluate the cytotoxicity of chlorinated organic compounds, designed for researchers, scientists, and drug development professionals.
Choosing the Right Tool: A Guide to Selecting the Appropriate Cytotoxicity Assay
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific scientific question, the anticipated mechanism of cell death, and the physicochemical properties of the chlorinated organic compound being investigated. A multi-parametric approach, employing a combination of assays that probe different cellular functions, is often the most robust strategy.
Here, we delve into the principles and applications of four widely used cytotoxicity assays:
-
MTT Assay: Measures mitochondrial metabolic activity, providing an indication of overall cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necrosis.
-
Neutral Red Uptake Assay: Assesses lysosomal integrity, as only viable cells can take up and retain the neutral red dye.
-
Caspase-3/7 Activity Assay: Specifically measures the activation of key executioner caspases involved in the apoptotic pathway.
The following table provides a comparative overview to guide your selection process:
| Assay | Principle | Endpoint Measured | Primary Mode of Cell Death Detected | Advantages | Limitations |
| MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4] | Mitochondrial metabolic activity | Apoptosis and Necrosis | High-throughput, sensitive, well-established. | Can be affected by changes in cellular metabolism not related to viability. Insoluble formazan requires a solubilization step.[2] |
| LDH Assay | Measurement of lactate dehydrogenase released from damaged cells into the culture medium.[5][6] | Cell membrane integrity | Necrosis | Non-destructive to remaining cells, allowing for kinetic studies.[5] | Less sensitive for early apoptosis. Background LDH in serum can be a concern.[5] |
| Neutral Red Uptake Assay | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[7][8][9][10] | Lysosomal integrity | Apoptosis and Necrosis | Sensitive, cost-effective, and recognized by regulatory bodies (e.g., OECD).[11] | Can be influenced by compounds that alter lysosomal pH. |
| Caspase-3/7 Activity Assay | Cleavage of a specific substrate by activated caspase-3 and -7, key executioner caspases.[12][13][14] | Apoptosis | Apoptosis | Highly specific for apoptosis.[12][13] | Will not detect non-apoptotic cell death. |
Mechanisms of Chlorinated Organic Compound-Induced Cytotoxicity
Chlorinated organic compounds exert their toxic effects through a variety of mechanisms, often culminating in either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). A fundamental understanding of these pathways is critical for interpreting assay results and designing meaningful experiments.
Oxidative Stress: A Common Culprit
A frequent mechanism of cytotoxicity induced by chlorinated organic compounds is the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][15][16][17][18] This imbalance between the production of ROS and the cell's ability to detoxify them can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.
Protocol 1: MTT Assay for Mitochondrial Activity
This protocol is adapted from established methods and is suitable for assessing the cytotoxicity of a broad range of chlorinated organic compounds.
-
Cells of interest (e.g., HepG2 for hepatotoxicity studies)
-
Complete cell culture medium
-
Chlorinated organic compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorinated organic compound in complete culture medium. The final solvent concentration should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. R[2]emove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible. 5[2]. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. 6[2]. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Assay for Membrane Integrity
This protocol is based on the principle of detecting LDH released from damaged cells and is particularly useful for assessing necrosis.
-
Cells of interest
-
Complete cell culture medium
-
Chlorinated organic compound stock solution
-
LDH cytotoxicity detection kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes (optional, but recommended for suspension cells). C[5]arefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically around 490 nm).
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula, including controls for spontaneous and maximum LDH release as per the kit instructions:
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity
This assay is based on the ability of viable cells to accumulate neutral red in their lysosomes and is a recognized method for cytotoxicity testing.
[7][8][9][10][11][17][21][22]Materials:
-
Cells of interest
-
Complete cell culture medium
-
Chlorinated organic compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Wash/fixative solution (e.g., 1% CaCl2 in 0.5% formaldehyde)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol) *[8] 96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C. 4[9]. Washing: Carefully remove the Neutral Red solution and wash the cells with the wash/fixative solution. 5[17]. Dye Extraction: Remove the wash solution and add 150 µL of destain solution to each well to extract the dye from the cells. 6[8]. Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.
[8]Data Analysis:
Calculate the percentage of cell viability as described for the MTT assay.
Protocol 4: Caspase-3/7 Activity Assay for Apoptosis
This assay specifically measures the activity of executioner caspases-3 and -7, providing a direct measure of apoptosis.
-
Cells of interest
-
Complete cell culture medium
-
Chlorinated organic compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar luminescent or fluorescent kit)
-
96-well white or black-walled plates (depending on the kit)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type for the assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
Caspase-3/7 Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well. 4[23]. Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Analysis:
The luminescence or fluorescence signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the control cells to determine the fold-change in caspase activity.
Data Presentation: A Comparative Look at Cytotoxicity
To facilitate the comparison of results across different studies and compounds, it is essential to present quantitative data in a clear and structured format. The following table provides examples of IC50 values for various chlorinated organic compounds in different cell lines and assays.
| Chlorinated Organic Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Imazalil | Caco-2 | Alamar Blue | 24 | 253.5 ± 3.37 | |
| Imazalil | HepG2 | Alamar Blue | 24 | 94 ± 12 | |
| Imidacloprid | HepG2 | Alamar Blue | 24 | 624 ± 24 | |
| Glyphosate | Caco-2, HepG2 | Alamar Blue | 24 | >1000 |
Troubleshooting and Best Practices
Positive Controls: The inclusion of a positive control is essential to validate the assay performance. The choice of positive control should be based on its known mechanism of action and its ability to induce a robust response in the chosen assay. F[6][10]or example, staurosporine is a common positive control for inducing apoptosis.
Solubility of Hydrophobic Compounds: Many chlorinated organic compounds have low aqueous solubility. It is crucial to ensure that the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. U[24]sing a co-solvent like DMSO at a final concentration of ≤0.5% is a common practice.
[2][16]Interference with Assay Components: Some compounds may directly interfere with the assay reagents. For example, compounds that have inherent color or that can reduce MTT non-enzymatically can lead to false results. Appropriate controls, such as compound-only wells, should be included to account for such interference.
Conclusion: A Pathway to a Deeper Understanding of Cytotoxicity
The cell-based assays detailed in this guide provide a powerful and versatile toolkit for investigating the cytotoxicity of chlorinated organic compounds. By carefully selecting the appropriate assays, optimizing protocols, and understanding the underlying mechanisms of cell death, researchers can generate high-quality, reproducible data that will contribute to a more comprehensive understanding of the risks posed by these ubiquitous environmental contaminants. This knowledge is fundamental for protecting human health and the environment.
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Li, Y., Lan, L., Wang, Z., Yang, Y., & Gao, C. (2018). Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells. Chemosphere, 209, 837–844. Retrieved from [Link]
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Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 365–376. Retrieved from [Link]
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Petersen, E. J., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. Retrieved from [Link]
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Wang, Y., et al. (2007). Chlorinated river and lake water extract caused oxidative damage, DNA migration and cytotoxicity in human cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 634(1-2), 108–115. Retrieved from [Link]
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OECD. (2012). OECD Guideline for the Testing of Chemicals 455: BG1Luc Estrogen Receptor Transactivation Test Method. Retrieved from [Link]
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Wang, Y., et al. (2006). Oxidative stress and DNA damage induced by a drinking-water chlorination disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 608(1), 39–48. Retrieved from [Link]
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Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2006). Oxidative stress and DNA damage induced by a drinking water chlorination disinfection byproduct 3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in mice. ResearchGate. Retrieved from [Link]
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RE-Place. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]
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Ghosh, D., et al. (2007). Cell death mechanisms in GT1-7 GnRH cells exposed to polychlorinated biphenyls PCB74, PCB118, and PCB153. Toxicology and Applied Pharmacology, 225(2), 147–157. Retrieved from [Link]
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Feltens, R., et al. (2010). Chlorobenzene induces oxidative stress in human lung epithelial cells in vitro. Toxicology and Applied Pharmacology, 242(1), 60–68. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
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Rodrigues, R. M., et al. (2017). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 1601, 29–35. Retrieved from [Link]
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Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX. Retrieved from [Link]
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Rodrigues, R. M., et al. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2641, 205–214. Retrieved from [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
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Rodrigues, R. M., et al. (2017). Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of 30, 31, 32, and 33 in different cell lines. The cells.... Retrieved from [Link]
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Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]
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Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism regulating the apoptotic pathway by PCBs in.... Retrieved from [Link]
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UC Davis. (n.d.). Investigation of the Effects of Polychlorinated Biphenyls on Neurodevelopment. Retrieved from [Link]
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Konia, J., & Hnilica, P. (1995). [An outline of chloro-organic compound toxicology]. Casopis Lekaru Ceskych, 134(15), 469–474. Retrieved from [Link]
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Al-Eryani, L., et al. (2020). Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding. BMC Cancer, 20(1), 101. Retrieved from [Link]
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Springer, J. E., et al. (1999). Activation of the caspase-3 apoptotic cascade in traumatic spinal cord injury. Annals of Neurology, 46(4), 604–611. Retrieved from [Link]
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Um, H. D., et al. (1999). Activation of caspase 3 in HL-60 cells exposed to hydrogen peroxide. Mutation Research, 434(1), 57–65. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Elucidating the Mechanism of Action of Substituted Tetrahydrofurans
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tetrahydrofuran (THF) scaffold is a privileged structural motif frequently found in a wide array of natural products and clinically approved pharmaceuticals, exhibiting diverse biological activities ranging from antiviral to anticancer effects.[1][2][3][4] The therapeutic potential of novel substituted tetrahydrofuran derivatives is vast, yet their successful development hinges on a thorough understanding of their mechanism of action (MoA).[5][6][7] This guide provides an integrated, multi-phase framework for systematically investigating the MoA of novel substituted THF compounds, moving from initial target identification to in-depth functional characterization. The protocols herein are designed to be self-validating systems, incorporating critical controls and orthogonal approaches to ensure scientific rigor and trustworthiness.
Phase 1: Unveiling the Molecular Target
Expert Rationale: The foundational step in any MoA investigation is the identification of the specific biomolecule(s) with which the compound interacts to elicit a biological response.[8][9][10] Without knowing the direct binding partner, subsequent mechanistic studies lack context and direction. We will employ a dual-pronged strategy using both affinity-based and biophysical methods to identify and preliminarily validate candidate targets from a complex biological milieu. This approach provides a higher degree of confidence, as it relies on different underlying principles.[10][11]
Workflow for Target Identification and Validation
Caption: Overall workflow for identifying putative protein targets.
Protocol 1: Affinity-Based Target Identification (Pull-Down)
This method utilizes a modified version of the bioactive THF compound to selectively isolate its binding partners from a cell lysate.[11]
Methodology:
-
Probe Synthesis: Synthesize an affinity probe by conjugating the substituted THF with a tag (e.g., biotin) via a linker arm.
-
Causality: The linker's position and length are critical to minimize steric hindrance that could disrupt the original binding interaction. A control compound (biotin and linker alone) is essential to identify proteins that bind non-specifically to the probe apparatus.
-
-
Cell Lysate Preparation: Culture relevant cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Affinity Pull-Down:
-
Incubate 1-2 mg of cell lysate with 10-50 µM of the biotin-THF probe (and biotin-only control) for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads and incubate for another 1 hour at 4°C.
-
Trustworthiness: A competition control, where the lysate is pre-incubated with an excess of the free, untagged THF compound before adding the biotinylated probe, is crucial. A true binding partner will show significantly reduced signal in this lane.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Protein Identification:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Excise unique bands present only in the biotin-THF lane (and absent or reduced in control/competition lanes) for in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS and identify proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.
Methodology:
-
Compound Treatment: Treat intact cells (or cell lysate) with the substituted THF compound (typically 10-100 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated samples and heat them individually across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: For intact cells, lyse them via freeze-thaw cycles. For all samples, separate the soluble protein fraction from the heat-induced precipitate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the abundance of specific candidate proteins (identified from Protocol 1) at each temperature point using Western Blot.
-
Trustworthiness: A stabilized target protein will remain in the soluble fraction at higher temperatures in the compound-treated sample compared to the vehicle control. This generates a characteristic "CETSA curve" shift.
-
| Table 1: Interpretation of Target Identification Data | |
| Experimental Outcome | Interpretation |
| Affinity Pull-Down: Protein identified in probe lane, absent in controls, and reduced by competition. | High-confidence candidate binding partner. |
| CETSA: Protein shows increased thermal stability (rightward curve shift) upon compound treatment. | Confirms direct target engagement in a cellular context. |
| Combined Results: A protein identified by pull-down is also stabilized in CETSA. | Strongly validated candidate target ready for Phase 2 analysis. |
Phase 2: Quantifying Target Engagement and Binding Kinetics
Expert Rationale: Identifying a target is not enough; we must quantify the interaction. Binding affinity (K_d) is a measure of potency, while binding kinetics (k_on, k_off) provide insights into the durability of the effect (residence time).[12] These parameters are critical for establishing structure-activity relationships (SAR) and predicting in vivo efficacy.[13] We will use two orthogonal, label-free biophysical techniques to build a robust binding profile.
Workflow for Quantitative Binding Analysis
Caption: Workflow for quantifying the interaction with the validated target.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR measures real-time binding events by detecting changes in the refractive index on a sensor chip where the target protein is immobilized.[13]
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a target density of ~2000-5000 Response Units (RU). A reference channel should be activated and blocked without protein to enable background subtraction.
-
Binding Analysis:
-
Prepare a dilution series of the substituted THF compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions sequentially over the target and reference surfaces, starting from the lowest concentration. Include several buffer-only injections for baseline stability checks.
-
Causality: Each injection cycle consists of an association phase (compound flowing over the chip) and a dissociation phase (buffer flowing over the chip). The lengths of these phases must be sufficient to observe the curvature of the binding response and initial dissociation.
-
-
Data Analysis:
-
Double-reference subtract the data by subtracting the reference channel signal from the active channel signal, and then subtracting the average of the buffer-only injections.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed when the compound binds to the target protein, providing a complete thermodynamic profile of the interaction in solution.[12]
Methodology:
-
Sample Preparation: Dialyze the purified protein extensively against the final ITC buffer. Dissolve the THF compound in the exact same final dialysis buffer.
-
Trustworthiness: Mismatched buffers between the protein and the compound is a common source of artifacts. A control titration of the compound into buffer alone is essential to measure the heat of dilution.
-
-
ITC Experiment:
-
Load the protein (e.g., 10-50 µM) into the sample cell and the compound (e.g., 100-500 µM, typically 10x the protein concentration) into the syringe.
-
Set up an injection sequence (e.g., one initial 0.5 µL injection followed by 18-20 injections of 2 µL).
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change (ΔH) for each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
| Table 2: Comparison of Biophysical Parameters | |||
| Parameter | SPR | ITC | Significance |
| K_d (Affinity) | Yes (k_off/k_on) | Yes | Potency of interaction. Lower K_d = tighter binding. |
| k_on (Association Rate) | Yes | No | How quickly the compound binds to the target. |
| k_off (Dissociation Rate) | Yes | No | How quickly the compound dissociates. Inversely related to residence time. |
| n (Stoichiometry) | No | Yes | The molar ratio of compound to protein in the complex (e.g., 1:1, 2:1). |
| ΔH, ΔS (Thermodynamics) | No | Yes | The enthalpic and entropic drivers of the binding event. |
Phase 3: Delineating the Functional & Cellular Consequences
Expert Rationale: After confirming direct, high-affinity binding, the final phase is to determine the functional consequence of this interaction. Does binding inhibit or activate the target? How does this modulation of target activity translate into a measurable cellular outcome?[14][15] This phase connects the molecular interaction to the biological phenotype.
Illustrative Signaling Pathway (Example: THF inhibiting a Kinase)
Caption: Model pathway showing a THF derivative inhibiting a target kinase.
Protocol 5: Enzyme Inhibition Assay (Mode of Inhibition)
This protocol determines if the THF compound acts as a competitive, non-competitive, or uncompetitive inhibitor.[15]
Methodology:
-
Assay Setup: In a 96- or 384-well plate, create a matrix of reactions. Vary the concentration of the enzyme's substrate along the x-axis (e.g., 8 concentrations from 0.1x K_m to 10x K_m) and the concentration of the THF inhibitor along the y-axis (e.g., 6 concentrations from 0 to 10x IC50).
-
Reaction: Add the purified target enzyme to initiate the reaction. Measure the initial reaction velocity (v_0) using a suitable detection method (e.g., fluorescence, absorbance) over a time course where product formation is linear.
-
Data Analysis:
-
Plot the reaction velocity against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a double-reciprocal plot (Lineweaver-Burk plot: 1/v_0 vs 1/[S]).
-
Trustworthiness: The pattern of line intersections on the Lineweaver-Burk plot reveals the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (V_max is unchanged, K_m increases).
-
Non-competitive: Lines intersect on the x-axis (V_max decreases, K_m is unchanged).
-
Uncompetitive: Lines are parallel (both V_max and K_m decrease).
-
-
Protocol 6: Target Engagement & Downstream Signaling in Cells
This protocol validates that the compound engages its target in cells and modulates the downstream signaling pathway.
Methodology:
-
Cell Treatment: Treat cultured cells with a dose-range of the substituted THF for an appropriate time.
-
Target Engagement (Western Blot): Lyse the cells and perform a Western blot for the target protein. If the target is a kinase, probe with an antibody for its phosphorylated (active) form and a total protein antibody as a loading control.
-
Causality: A successful inhibitor should decrease the phosphorylation of its target (for auto-phosphorylation) or of a known downstream substrate, confirming functional engagement in a cellular environment.
-
-
Downstream Functional Assay: Measure a cellular endpoint that is known to be regulated by the target's pathway. This could be:
-
Reporter Assay: Use a luciferase or GFP reporter construct driven by a transcription factor that is downstream of the target.
-
Cell Viability/Proliferation Assay: Use assays like MTT or CellTiter-Glo if the pathway regulates cell survival.
-
Cytokine Release Assay: Use ELISA if the target is involved in an inflammatory pathway.
-
| Table 3: Summary of Functional & Cellular Data | ||
| Assay | Parameter Measured | Interpretation |
| Enzyme Kinetics | IC50, K_i, Mode of Inhibition | Quantifies functional potency and delineates the biochemical mechanism of inhibition. |
| Cellular Target Engagement | p-Substrate / Total Substrate Ratio | Confirms the compound modulates the target's activity within the complex cellular environment. |
| Cellular Functional Assay | EC50 | Measures the potency of the compound in producing a phenotypic outcome, linking target engagement to a biological response. |
Conclusion
This application guide outlines a rigorous, phased approach to systematically unravel the mechanism of action for novel substituted tetrahydrofuran compounds. By integrating affinity-based and biophysical target identification, quantitative binding analysis, and functional cellular assays, researchers can build a comprehensive and trustworthy MoA profile. This detailed understanding is paramount for advancing a promising chemical scaffold from a "hit" compound to a well-characterized lead candidate suitable for further drug development.
References
-
Title: Tetrahydrofuran (THF)-containing natural products and biological activities. Source: ResearchGate URL: [Link]
-
Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC - PubMed Central URL: [Link]
-
Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]
-
Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]
-
Title: Target identification and mechanism of action in chemical biology and drug discovery Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Biologically active compounds containing 2-substituted tetrahydrofuran... Source: ResearchGate URL: [Link]
-
Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: Cracking the Code of Drug Discovery URL: [Link]
-
Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC - NIH URL: [Link]
-
Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PMC - PubMed Central URL: [Link]
-
Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Tailored mode-of-action assays to enhance your drug discovery process Source: Nuvisan URL: [Link]
-
Title: Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition Source: ACS Publications URL: [Link]
-
Title: Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 Source: PMC - NIH URL: [Link]
-
Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Source: R Discovery URL: [Link]
-
Title: Biophysical Approaches to Small Molecule Discovery and Validation Source: YouTube URL: [Link]
-
Title: bioassayR: Cross-Target Analysis of Small Molecule Bioactivity Source: ACS Publications URL: [Link]
-
Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies Source: PubMed URL: [Link]
-
Title: 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols Source: PubMed URL: [Link]
-
Title: Tetrahydrofuran synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Tetrahydrofuran - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL: [Link]
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- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 7. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. m.youtube.com [m.youtube.com]
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- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Welcome to the dedicated technical support guide for the synthesis of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 351436-78-7)[1][2]. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into potential side reactions and to offer robust troubleshooting protocols. Our goal is to help you navigate the complexities of this synthesis, minimize impurity formation, and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs): Navigating Common Synthetic Hurdles
This section addresses the most common issues encountered during the synthesis of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, which is typically achieved via reductive amination.
Q1: What is the primary synthetic route and its key vulnerability?
The most efficient and widely used method for synthesizing the target secondary amine is the one-pot reductive amination of 4-chlorobenzylamine with tetrahydrofuran-2-carbaldehyde.[3] This process involves the initial formation of an imine intermediate, which is then reduced in situ. The primary vulnerability of this reaction is the formation of several predictable side products due to the reactivity of the starting materials and the product itself.
Caption: Primary reaction pathway and major side reactions.
Q2: I've detected a significant impurity with a mass of (M+99.13) relative to my product. What is it and why did it form?
This impurity is almost certainly the tertiary amine, N-(4-chlorobenzyl)-bis(tetrahydrofuran-2-ylmethyl)amine . Its formation is a classic case of over-alkylation.
-
Causality: The desired secondary amine product is itself a nucleophile. It can compete with the starting primary amine (4-chlorobenzylamine) to react with any remaining tetrahydrofuran-2-carbaldehyde. This forms a new, more substituted iminium ion, which is then reduced to the tertiary amine side product.[4] This side reaction is particularly prevalent if the aldehyde is used in excess or if the reaction is allowed to proceed for an extended period at elevated temperatures.
Q3: My reaction is incomplete, leaving significant amounts of unreacted 4-chlorobenzylamine and/or tetrahydrofuran-2-carbaldehyde. What are the likely causes?
Incomplete conversion is a frequent issue stemming from several factors related to the equilibrium of imine formation and the efficacy of the reduction step.[5][6]
-
Inefficient Imine Formation: The initial condensation of the amine and aldehyde to form the imine is a reversible reaction that releases water. If water is not effectively sequestered or if the reaction environment is not anhydrous, the equilibrium can shift back towards the starting materials.
-
Reducing Agent Degradation: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), the preferred reducing agent, is highly sensitive to moisture and protic solvents like methanol.[7][8][9] If the reagents or solvent are not anhydrous, the STAB will decompose, losing its reducing power before it can effectively reduce the imine.
-
Incorrect Stoichiometry: Using an insufficient amount of the reducing agent will naturally lead to an incomplete reaction. A slight excess (1.2-1.5 equivalents) is typically recommended.
Q4: My crude product is contaminated with tetrahydrofuran-2-ylmethanol. How did this alcohol form?
The presence of tetrahydrofuran-2-ylmethanol indicates that the reducing agent has reduced the starting aldehyde directly, a competing and undesirable side reaction.
-
Mechanism: While STAB is known for its high selectivity in reducing imines over aldehydes, this selectivity is not absolute.[3][10] If a stronger, less selective reducing agent like sodium borohydride (NaBH₄) is used, significant aldehyde reduction is likely, as NaBH₄ readily reduces both aldehydes and ketones.[11] Even with STAB, this side reaction can become more prominent if the imine formation is slow, allowing the aldehyde to be exposed to the reducing agent for a longer duration.
Troubleshooting Guides & Optimization Protocols
Guide 1: Protocol for Minimizing Tertiary Amine (Over-Alkylation) Formation
This protocol is designed to favor the formation of the desired secondary amine by controlling the reaction kinetics and stoichiometry.
Core Principle: Maintain the primary amine concentration higher than the secondary amine product concentration during the critical phase of the reaction, and ensure the aldehyde is the limiting reagent.
Step-by-Step Protocol:
-
Drying: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) passed through a column of activated alumina or stored over molecular sieves.[9][12]
-
Reagent Stoichiometry: Carefully measure the reagents. Use 4-chlorobenzylamine as the excess reagent (1.1 to 1.2 equivalents) relative to tetrahydrofuran-2-carbaldehyde (1.0 equivalent).
-
Order of Addition:
-
To a stirred solution of 4-chlorobenzylamine (1.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Argon), add tetrahydrofuran-2-carbaldehyde (1.0 eq.) dropwise.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor the disappearance of the aldehyde by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is substantial, add solid Sodium Triacetoxyborohydride (STAB) (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at room temperature for 3-12 hours.
-
-
Monitoring: Track the consumption of the imine intermediate. The reaction is complete when the imine is no longer detectable. Avoid unnecessarily long reaction times.
| Parameter | Standard Condition | Optimized for Low Over-Alkylation | Rationale |
| Aldehyde:Amine Ratio | 1:1 or 1.1:1 | 1:1.2 | Excess amine outcompetes the product for the aldehyde. |
| Order of Addition | All at once | Aldehyde added to Amine | Prevents localized high concentrations of aldehyde. |
| Temperature | Room Temperature | 0 °C to Room Temp | Lower temperature slows the rate of the side reaction. |
| Reducing Agent | NaBH(OAc)₃ | NaBH(OAc)₃ (Portion-wise) | Controlled addition maintains a steady, not excessive, concentration. |
Guide 2: Protocol for Effective Purification and Removal of Byproducts
A robust acid-base workup is critical for separating the basic amine product from neutral side products (like tetrahydrofuran-2-ylmethanol) and acidic residues from the reducing agent.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Quench: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Initial Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or DCM. Combine the organic layers.
-
Acid Wash: Wash the combined organic layers with 1M HCl. The desired secondary amine (and any unreacted primary amine or tertiary amine byproduct) will become protonated and move into the aqueous layer. The neutral side product, tetrahydrofuran-2-ylmethanol, will remain in the organic layer, which can now be discarded.
-
Basification: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add 2M NaOH or another strong base until the pH is >10. This deprotonates the amine, making it soluble in organic solvents again.
-
Final Extraction: Extract the basic aqueous layer three times with fresh ethyl acetate or DCM.
-
Finishing: Combine these final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification, if necessary, can be achieved by column chromatography.[13]
References
- Benchchem. (n.d.). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
- Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride.
- Lifechem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB).
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- ChemicalBook. (n.d.). (4-CHLORO-BENZYL)-METHYL-AMINE synthesis.
- WordPress. (n.d.).
- Sigma-Aldrich. (n.d.).
- Common Reactions. (n.d.).
- Appchem. (n.d.). (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE.
- Reddit. (2025).
- Wikipedia. (n.d.).
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Technical Support Center: Synthesis and Purification of Substituted Benzylamines
Welcome to the technical support center for the synthesis and purification of substituted benzylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical class of compounds. Substituted benzylamines are foundational scaffolds in numerous pharmaceuticals and advanced materials.[1] However, their synthesis is often plagued by challenges such as low yields, over-alkylation, and purification difficulties.[2][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Troubleshooting Synthetic Reactions
The two most prevalent methods for synthesizing substituted benzylamines are reductive amination and direct N-alkylation. Each presents a unique set of challenges that can impact yield and purity.
Reductive Amination
This powerful method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the target amine.[4] While highly versatile, success hinges on balancing the rates of imine formation and reduction.
Question: My reductive amination yield is very low. What are the most likely causes and how can I fix it?
Low yields in reductive amination typically stem from one of three issues: inefficient imine formation, premature reduction of the starting aldehyde, or decomposition of the starting materials.[5][6]
Causality & Troubleshooting:
-
Inefficient Imine Formation: The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction that produces water.[6] If the equilibrium does not favor the imine, the subsequent reduction step cannot proceed efficiently.
-
Solution 1: Catalyze the reaction. Add a catalytic amount (e.g., 0.1 equivalents) of a weak acid like acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[5][7]
-
Solution 2: Remove water. Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. This removes the water byproduct, driving the equilibrium toward the imine according to Le Châtelier's principle.[6]
-
-
Premature Aldehyde Reduction: The reducing agent may be reducing your starting aldehyde to an alcohol before it can form the imine. This is a common issue when using strong, less selective reducing agents.[4][8]
-
Solution: Choose the right reducing agent. The choice of hydride reagent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations because it is mild enough that it will not readily reduce aldehydes but is highly effective at reducing the protonated imine intermediate.[5][9][10] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[4] Sodium borohydride (NaBH₄) is a stronger reducing agent and will readily reduce aldehydes; if you must use it, it is best to pre-form the imine for a period before adding the NaBH₄.[4][9]
Caption: General workflow for reductive amination reactions.
-
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Selectivity | Typical Solvents | Key Considerations |
| Sodium Borohydride | NaBH₄ | Low (Reduces Aldehydes) | MeOH, EtOH | Best for two-step protocols where the imine is pre-formed.[4][9] |
| Sodium Cyanoborohydride | NaBH₃CN | High (Reduces Imines >> Aldehydes) | MeOH | Effective and water-stable, but highly toxic (releases HCN in strong acid).[4][9] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent (Reduces Imines >> Aldehydes) | DCE, THF, DCM | Reagent of choice for one-pot reactions. Moisture-sensitive.[5][9][10] |
N-Alkylation
Direct alkylation of an amine with a benzyl halide seems straightforward but is notoriously difficult to control.
Question: I'm trying to mono-alkylate an amine with a benzyl halide, but I'm getting large amounts of di- and tri-alkylated products. How can I prevent this over-alkylation?
Over-alkylation is the principal difficulty in these reactions.[11] It occurs because the primary or secondary benzylamine product is often more nucleophilic and less sterically hindered than the starting amine (e.g., ammonia), making it more likely to react with the benzyl halide.[2][12]
Causality & Troubleshooting:
-
Relative Reactivity: The newly formed product competes with the starting material for the alkylating agent.
-
Solution 1: Use a large excess of the starting amine. By using a high molar ratio of the starting amine to the alkylating agent (e.g., 10-20 equivalents of ammonia), you statistically favor the reaction of the benzyl halide with the intended nucleophile, minimizing its reaction with the product.[2] This is often practical for simple amines like ammonia but can be wasteful for more complex substrates.
-
Solution 2: Slow addition of the alkylating agent. Adding the benzyl halide dropwise via a syringe pump to a well-stirred solution of the amine maintains a very low concentration of the alkylating agent. This ensures it is more likely to encounter and react with the abundant starting amine rather than the small amount of product that has formed.[2]
-
-
Alternative Synthetic Strategies: When direct alkylation is uncontrollable, alternative methods that circumvent the problem are superior.
-
Solution 3: Use a protected amine equivalent. The Gabriel Synthesis is a classic method that uses potassium phthalimide as an ammonia surrogate.[13] The phthalimide anion is alkylated, and subsequent hydrolysis or hydrazinolysis releases the desired primary amine, completely avoiding over-alkylation.[13][14]
-
Solution 4: Employ protecting groups. For synthesizing secondary or tertiary amines, protecting the starting amine can be a powerful strategy. For example, a primary amine can be protected as a carbamate (e.g., Boc or Cbz group), which renders the nitrogen non-nucleophilic.[15][16] The protected amine can then be subjected to other transformations before a final deprotection step reveals the desired product.[17]
-
Part 2: Troubleshooting Purification
Purifying benzylamines can be more challenging than their synthesis due to their basicity and polarity.
Question: What is the best general strategy for purifying my crude substituted benzylamine?
The optimal purification strategy depends on the physical properties of your product and the nature of the impurities. A systematic approach starting with a liquid-liquid extraction followed by either crystallization, distillation, or chromatography is most effective.
Caption: Decision tree for benzylamine purification.
Acid-Base Extraction
Question: My crude product is a complex mixture. How can I use extraction to simplify it before chromatography?
Acid-base extraction is the most powerful initial purification step for any amine. It leverages the basicity of the amine to move it between an organic and an aqueous phase, leaving behind non-basic impurities.[18][19]
Experimental Protocol: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a dilute aqueous acid (e.g., 1M HCl).[20] The basic benzylamine will be protonated to form a water-soluble ammonium salt (R₃NH⁺Cl⁻) and will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.[21][22]
-
Separation: Combine the aqueous layers containing the protonated amine. The organic layer containing impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[23]
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM) two to three times. The neutral free amine will now move back into the organic layer.
-
Final Steps: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified benzylamine.
Column Chromatography
Question: My benzylamine streaks badly on my silica gel column, and I get poor separation. What's wrong?
This is a classic problem. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption, peak tailing, and poor resolution.[24][25]
Troubleshooting Guide: Column Chromatography of Benzylamines
| Problem | Probable Cause | Recommended Solution |
| Severe Peak Tailing | Strong acid-base interaction between the basic amine and acidic silica gel.[24] | Option A: Add a competing base to the mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[26] The modifier neutralizes the acidic sites on the silica. Option B: Use a less acidic stationary phase like basic alumina or amine-functionalized silica.[24][25] |
| Product Won't Elute | The amine is too polar and is irreversibly binding to the silica. | Increase the polarity of the mobile phase (e.g., add more methanol to a DCM/MeOH system), always in the presence of a basic modifier like TEA. If this fails, switch to a different stationary phase. |
| Poor Separation from Polar Impurities | Normal phase chromatography is not providing adequate resolution. | Consider switching to reversed-phase flash chromatography (C18 silica). Basic compounds are often well-retained and separated at a higher mobile phase pH (e.g., using a buffer or adding 0.1% TEA to a Water/Acetonitrile gradient), which keeps the amine in its neutral, more hydrophobic form.[25][27] |
Part 3: Frequently Asked Questions (FAQs)
Q1: My starting material, 2-aminobenzaldehyde, is unstable and turns dark, affecting my reaction. What can I do? 2-aminobenzaldehyde is known to be unstable and can self-condense.[5][28] It's crucial to use freshly prepared or purified starting material. If it has darkened, consider a quick purification (e.g., rapid filtration through a short plug of silica) immediately before use. Alternatively, performing the reaction at a lower temperature can help minimize decomposition.[5]
Q2: When should I consider using a protecting group for my amine? A protecting group is necessary when the N-H bond or the nitrogen lone pair's nucleophilicity would interfere with a subsequent reaction step.[16][29] For example, if you need to perform a reaction that is incompatible with a primary or secondary amine (like a Grignard reaction or acylation at another site), you must protect the amine first. Carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are excellent choices as they are easy to install, stable to many conditions, and can be removed selectively.[15][30]
Q3: Is there an easy way to purify a solid benzylamine without chromatography? Yes, salt formation and recrystallization is an excellent and scalable purification method.[23] Dissolve your crude solid amine in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether/dioxane). The corresponding ammonium salt will often precipitate as a highly pure crystalline solid.[26][31] This solid can be collected by filtration, washed with cold solvent, and then either used as the salt or converted back to the free base as described in the acid-base extraction protocol.
References
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
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Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry. [Link]
-
SlideShare. (n.d.). Protection for the AMINE.pptx. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
MyWiki. (n.d.). Acid–base extraction. [Link]
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Wikipedia. (n.d.). Acid–base extraction. [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
- Google Patents. (1961).
- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 547-550.
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Reddit. (2022). Amine workup. r/Chempros. [Link]
- Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11466-11474.
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
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UMass Lowell. (n.d.). Liquid/liquid Extraction. [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]
- Zeynizadeh, B., & Rahimi, S. (2006). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Journal of the Chinese Chemical Society, 53(4), 935-940.
-
Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction...[Link]
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols...[Link]
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Beijing Institute of Technology. (n.d.). Study on Purification Technology of Benzylamine from Fermentation Broth. [Link]
- Google Patents. (1998). Process for preparing Benzylamine salts. GB2323087A.
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ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. [Link]
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ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. [Link]
- Google Patents. (1998). Process for the preparation of benzylamine salts. DE19811092A1.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]
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Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/chemhelp. [Link]
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National Institutes of Health. (2006). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]
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ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
PrepChem.com. (n.d.). Preparation of benzylamine. [Link]
-
Springer. (2012). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. [Link]
-
National Institutes of Health. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
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Technical Support Center: Troubleshooting Challenges in the Purification of Amine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Amine Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying amine-containing molecules. Due to their inherent basicity, amines require specialized strategies to achieve high purity, whether through chromatography, extraction, or crystallization. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate these complexities and optimize your purification workflows.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses the fundamental principles behind the common difficulties in amine purification.
Q1: Why is purifying amines on standard silica gel so notoriously difficult?
A: The primary difficulty stems from a fundamental acid-base interaction. Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface, which are weakly acidic (Brønsted acids).[1][2] Amines, being basic, readily interact with these acidic sites through strong ionic bonds (hydrogen bonding).[2]
This strong attraction leads to several undesirable outcomes in chromatography:
-
Poor Separation & Peak Tailing: The amine molecules do not move smoothly through the column, resulting in broad, asymmetric ("tailing") peaks that are difficult to resolve from impurities.[3]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the amine binds permanently to the silica, leading to significant yield loss.[1]
-
Compound Degradation: The acidic surface of the silica can sometimes catalyze the degradation of sensitive amine compounds.[1]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 1. Acid-base interaction between amines and silica gel.", fontsize=10]; end
Figure 1. The fundamental acid-base interaction causing amine purification challenges on silica gel.
Q2: What are the main strategies I can use to purify my amine compound?
A: There are four primary strategies, and the best choice depends on the specific properties of your amine, the nature of the impurities, and the scale of your purification.
-
Modified Column Chromatography: This involves altering the standard chromatography conditions to suppress the problematic acid-base interaction. This is the most common approach for complex mixtures.
-
Acid-Base Liquid-Liquid Extraction: This classic technique leverages the amine's ability to become a water-soluble salt at low pH to separate it from neutral or acidic impurities. It is excellent for initial cleanup and large-scale purifications.
-
Crystallization via Salt Formation: The amine is converted into a crystalline salt (e.g., a hydrochloride or carbamate), which can be isolated in high purity by filtration.[4][5] This method can yield exceptionally pure material.
-
Purification via a Protecting Group: The amine is temporarily converted into a less basic derivative (like a carbamate), which is much easier to handle and purify chromatographically. The protecting group is removed in a final step to yield the pure amine.[6][7] This is ideal for multi-step syntheses with sensitive molecules.
Q3: When should I choose chromatography vs. extraction vs. crystallization?
A: This decision depends on purity requirements, scale, and the nature of the impurities.
Figure 2. A decision-making workflow to select the appropriate primary purification strategy.
Part 2: Troubleshooting Guide - Column Chromatography
This section provides solutions to specific problems encountered during the chromatographic purification of amines.
Issue 1: My amine is streaking or tailing badly on a silica gel column.
-
Underlying Cause: As discussed in Q1, this is the classic sign of strong interaction between your basic amine and the acidic silanol groups of the silica gel.[2]
-
Solution 1: Modify the Mobile Phase. The most direct solution is to add a small amount of a competing base to your eluent. This base will "neutralize" the acidic sites on the silica, allowing your amine to elute more cleanly.[1]
-
Recommended Additives:
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v) to less polar solvent systems like Hexane/Ethyl Acetate.[8]
-
Ammonia (as 7N in Methanol) or Ammonium Hydroxide: Typically used in more polar systems like Dichloromethane/Methanol. The final concentration of ammonia in the mobile phase is usually low.[1][8]
-
Protocol: Mobile Phase Modification for Amine Purification
-
TLC Analysis: Prepare several TLC chambers. In each, use your intended solvent system (e.g., 80:20 Hexane:EtOAc). To each subsequent chamber, add a different concentration of TEA (e.g., 0.1%, 0.5%, 1%).
-
Spot and Develop: Spot your crude mixture on each corresponding TLC plate and develop.
-
Observe: Identify the concentration of TEA that gives you a well-defined, round spot with an appropriate Rf value. This is your optimal mobile phase for the column.
-
Column Equilibration: Crucially, before loading your sample, flush the packed column with at least 3-5 column volumes of the optimized mobile phase (containing the amine additive). This ensures the entire silica bed is neutralized before the sample is introduced.[8]
-
-
Solution 2: Change the Stationary Phase. If mobile phase modifiers are insufficient or undesirable (e.g., difficult to remove during solvent evaporation), changing your stationary phase is the next logical step.
| Stationary Phase | Type | Mechanism of Action | Best For |
| Standard Silica Gel | Acidic | Default stationary phase. | Neutral compounds; challenging for amines. |
| Amine-functionalized Silica | Basic | The surface is chemically bonded with amino-propyl groups, creating a basic environment that repels basic amines, preventing strong ionic interactions.[3][9] | Basic compounds; avoids the need for solvent additives like TEA.[10] |
| Alumina (Basic or Neutral) | Basic/Neutral | A metal oxide with a less acidic surface than silica. Basic alumina is particularly effective for purifying basic compounds. | Amines that still show some interaction with amine-functionalized silica. |
| Reversed-Phase (C18) | Non-polar | Separation is based on hydrophobicity. | Polar, ionizable amines. The mobile phase pH can be adjusted to control retention.[1] |
Table 1. Comparison of stationary phases for amine purification.
-
Solution 3: Use Reversed-Phase Chromatography. For polar amines, reversed-phase chromatography can be very effective. By adjusting the mobile phase pH to be alkaline (at least 2 pH units above the amine's pKa), the amine will be in its neutral, free-base form. This increases its hydrophobicity and retention on the C18 column, often leading to excellent separations.[1] A volatile base like triethylamine or ammonium hydroxide (0.1%) is typically used to adjust the pH.[1]
Issue 2: My product is degrading on the column.
-
Underlying Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive amines. Additionally, some amines are unstable to air (oxidation) or prolonged exposure to solvents.
-
Solutions:
-
Switch to a Neutral or Basic Stationary Phase: Immediately switch to neutral alumina, basic alumina, or an amine-functionalized silica column to remove the acidic catalyst from the system.[1]
-
Work Quickly: Minimize the time the compound spends in solution and on the column. Use a faster flow rate if separation allows.
-
Use an Inert Atmosphere: If your amine is known to be air-sensitive, sparge all solvents with nitrogen or argon and maintain a positive pressure of inert gas over the column head during the run.[11]
-
Part 3: Advanced Strategies & Workflows
When standard methods fail or are inefficient, these advanced strategies offer robust alternatives.
Strategy 1: Purification via Salt Crystallization
-
Q: How can I purify my amine by converting it to a salt?
-
A: This technique separates the amine from non-basic impurities. By reacting your crude amine with an acid, you form an ammonium salt. This salt often has drastically different solubility properties than the free-base amine and the impurities, frequently being a crystalline solid that can be isolated by simple filtration. The pure amine is then regenerated by adding a base.
-
Method A: Using Trichloroacetic Acid (TCA) A modern and efficient method involves using trichloroacetic acid. The resulting TCA salt often precipitates readily. The key advantage is that upon gentle heating, the TCA decarboxylates to volatile chloroform and CO2, leaving the pure free-base amine behind without requiring a separate basification and extraction step.[12][13]
Protocol: Purification via TCA Salt Precipitation
-
Solvent Screening: Dissolve a small amount of the crude material in various organic solvents (e.g., Ethyl Acetate, Diethyl Ether, Pentane) to find one where the starting material is soluble but the desired amine salt will precipitate.[13]
-
Precipitation: Dissolve the bulk crude mixture in the chosen solvent. Add 1.5-3 equivalents of solid trichloroacetic acid (TCA) and stir. The amine-TCA salt should precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash the solid with a small amount of the cold solvent to remove any remaining impurities.
-
Regeneration: Transfer the solid salt to a round-bottom flask. Add a catalytic amount of a volatile base like triethylamine (Et3N).[12] Place the flask on a rotary evaporator and heat gently (e.g., 60 °C) under reduced pressure. The TCA will decompose, and the volatile byproducts (chloroform, CO2) and the catalyst will be removed, leaving the pure, liquid or solid free-base amine.[12]
-
Strategy 2: The Protective Group Approach
-
Q: My molecule has other functional groups that are complicating purification. How can protecting the amine help?
-
A: By temporarily converting the amine into a less reactive and non-basic functional group, such as a carbamate, you can dramatically simplify purification. Carbamates (like Boc, Cbz, or Fmoc) are generally stable, neutral compounds that behave well in silica gel chromatography and are inert to many reaction conditions.[6] This strategy allows you to purify the core structure of your molecule without interference from the amine group.
Figure 3. A general workflow illustrating the power of a protection-purification-deprotection strategy.
| Protecting Group | Full Name | Common Reagent | Deprotection Condition |
| Boc | tert-Butoxycarbonyl | Boc Anhydride (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, HCl in Dioxane).[6][14] |
| Cbz (or Z) | Carboxybenzyl | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C).[6][15] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF).[7][15] |
Table 2. Common amine protecting groups and their orthogonal deprotection conditions.
References
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
-
SlideShare. (n.d.). Protection for the AMINE.pptx. Link
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of m-PEG7-Amine. Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Link
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 231–237. Link
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Link
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of m-PEG9-Amine. Link
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?
-
TCI Chemicals. (n.d.). Protecting Agents. Link
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Link
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BenchChem. (n.d.). Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. Link
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MH Chem. (2022). How to purify Amine?
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Science Forums. (2011). Amine purification. Link
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Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Link
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Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?Link
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Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Link
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Link
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ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Link
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Chromatography Forum. (2009). Amine column degradation. Link
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National Institutes of Health (NIH). (n.d.). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. Link
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BenchChem. (2025). purification challenges of N-cyclohexylthiolan-3-amine and solutions. Link
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link
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Reddit. (2018). Ways of crashing out amines. Link
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Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof. Link
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BOC Sciences. (n.d.). Custom Amine Synthesis Services.
-
The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Link
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Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Link
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Link
-
Reddit. (2024). Amine workup. Link
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ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?Link
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Technical Support Center: Troubleshooting Low Yield in Reductive Amination Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reductive amination. This guide is designed to provide in-depth troubleshooting for common issues leading to low yields in this critical reaction. As Senior Application Scientists, we've compiled our field expertise to help you navigate the complexities of reductive amination, ensuring your syntheses are both efficient and reproducible. Reductive amination is a cornerstone of modern organic synthesis, vital for creating the carbon-nitrogen bonds that are ubiquitous in pharmaceuticals.[1][2][3] In fact, it's estimated that a quarter of all C-N bond-forming reactions in the pharmaceutical industry utilize this method.[1][2][4]
This guide moves beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to make informed decisions in your own lab.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I'm seeing unreacted starting materials. What are the likely causes?
Several factors can lead to an incomplete reaction. The primary suspects are issues with imine/iminium ion formation, suboptimal pH, or an inappropriate choice of reducing agent.
Reductive amination is fundamentally a two-step process occurring in one pot: the formation of an imine or iminium ion intermediate, followed by its reduction.[5][6] If the initial condensation of the carbonyl compound and the amine is inefficient, the subsequent reduction will naturally result in a low yield of the desired amine.[5]
Troubleshooting Steps:
-
Verify Imine/Iminium Ion Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate using techniques like TLC or NMR.[7] This will confirm that the initial condensation is proceeding as expected.
-
Optimize pH: The formation of the imine is best performed under mildly acidic conditions (pH 4-5).[8][9] If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[8] Conversely, if the solution is not acidic enough, the carbonyl oxygen will not be sufficiently activated for nucleophilic attack.[8] Acetic acid is a commonly used acid for this purpose.[10]
-
Consider a Two-Step Procedure: If a one-pot reaction is consistently failing, consider a two-step approach. First, form and isolate the imine intermediate. Then, in a separate step, reduce the isolated imine to the amine.[5] This can sometimes improve yields by allowing for optimization of each step independently.
Q2: I'm observing significant amounts of the alcohol byproduct from the reduction of my starting carbonyl. How can I prevent this?
The formation of an alcohol byproduct indicates that your reducing agent is not selective enough and is reducing the starting aldehyde or ketone in addition to the imine/iminium ion intermediate.[11]
Key Considerations:
-
Choice of Reducing Agent: The choice of reducing agent is critical for the success of a one-pot reductive amination.[6] While strong reducing agents like sodium borohydride (NaBH₄) can reduce the imine, they are often too reactive and will also reduce the starting carbonyl compound, leading to lower yields of the desired amine.[5][8]
-
Milder, More Selective Reducing Agents: To avoid this side reaction, it is often better to use a milder and more selective reducing agent.[8] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are excellent choices for one-pot reductive aminations because they are less reactive than NaBH₄ and selectively reduce the iminium ion over the carbonyl group.[6][8][12][13]
Comparative Analysis of Common Reducing Agents:
| Reducing Agent | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Low | Cost-effective, potent.[6] | Lacks selectivity, often requires a two-step procedure.[5][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Excellent selectivity for the iminium ion, enabling one-pot reactions.[6][8] | Highly toxic, generates cyanide byproducts.[6] |
| Sodium Triacetoxyborohydride (STAB) | High | Mild and highly selective, effective for a wide range of substrates, less toxic than NaBH₃CN.[6][12][14] | Water-sensitive, not compatible with methanol.[12][14] |
Q3: My reaction is messy, with multiple unidentified byproducts. What are the potential side reactions, and how can I minimize them?
A complex reaction mixture with multiple byproducts can be frustrating. Understanding the potential side reactions is the first step toward a cleaner reaction.
Common Side Reactions:
-
Over-alkylation: This is a common issue when using reactive alkylating agents like alkyl halides.[15] Reductive amination is generally a more controlled method to avoid multiple alkylations.[8][15] However, if you are starting with a primary amine, it is possible to get a mixture of secondary and tertiary amine products.
-
Aldol Condensation: Under certain conditions, aldehydes and ketones can undergo self-condensation (aldol reaction) to form β-hydroxy carbonyl compounds, which can then dehydrate. Optimizing reaction conditions to favor imine formation can help minimize this.[15]
-
Cyanide Addition: When using sodium cyanoborohydride, there is a possibility of cyanide addition to the iminium ion, leading to α-aminonitrile byproducts.[16] This is more likely to occur at lower pH.
-
Rearrangements: In some cases, the initially formed Schiff base can undergo rearrangements, leading to cyclic adducts, especially if there are other nucleophilic sites within the molecule.[17]
Strategies to Minimize Byproducts:
-
Control Stoichiometry: Carefully controlling the stoichiometry of your reactants can help minimize over-alkylation. Using a slight excess of the amine can sometimes favor the formation of the desired product.
-
Optimize Reaction Time and Temperature: Monitor your reaction closely by TLC or another appropriate method to determine the optimal reaction time. Prolonged reaction times or elevated temperatures can sometimes lead to the formation of byproducts.
-
Purification: If byproduct formation is unavoidable, careful purification by chromatography or recrystallization may be necessary to isolate the desired product.
Q4: The reaction is not working with my specific substrates (e.g., electron-poor amines, sterically hindered carbonyls). What adjustments should I make?
The reactivity of both the amine and the carbonyl compound can significantly impact the success of a reductive amination.
Troubleshooting Substrate-Specific Issues:
-
Electron-Poor Amines: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the initial attack on the carbonyl less favorable. In such cases, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.[16]
-
Sterically Hindered Substrates: Steric hindrance around either the amine or the carbonyl can slow down the reaction. Again, more forcing conditions may be necessary. Alternatively, a two-step procedure where the imine is pre-formed might be beneficial.
-
Use of Additives: In some cases, the addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the carbonyl group towards nucleophilic attack by the amine.[8]
Experimental Workflows & Diagrams
One-Pot vs. Two-Step Reductive Amination Workflow
The choice between a one-pot or two-step procedure depends on the reactivity of your substrates and the selectivity of your reducing agent.
Caption: Comparison of one-pot and two-step reductive amination workflows.
General Reductive Amination Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This intermediate is then reduced by the hydride reagent.[18]
Caption: Simplified mechanism of reductive amination.
Detailed Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the amine.
-
Dissolve the starting materials in the chosen anhydrous solvent (DCE or THF).
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 5-10 minutes. Be cautious of any gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete (typically 1-24 hours), carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the crude product as necessary by column chromatography, distillation, or recrystallization.
References
-
Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Sodium triacetoxyborohydride. (2023, December 1). In Wikipedia. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. In Master Organic Chemistry. Retrieved from [Link]
-
Reductive amination. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Reductive Amination. (n.d.). In Wordpress. Retrieved from [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a. (n.d.). In ResearchGate. Retrieved from [Link]
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. (2007, May 15). PubMed. Retrieved from [Link]
-
Borch Reductive Amination. (2014, May 3). In Chem-Station Int. Ed.. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). In Interchim. Retrieved from [Link]
-
Sodium triacetoxyborohydride. (2022, August 30). In Sciencemadness Wiki. Retrieved from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews. Retrieved from [Link]
-
pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. (2002, October 1). Journal of the American Chemical Society. Retrieved from [Link]
-
ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. (2025, October 31). In ResearchGate. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, July 3). PubMed Central. Retrieved from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. Retrieved from [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved from [Link]
-
Reductive Amination Practice Problems. (n.d.). In Pearson. Retrieved from [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). In Wordpress. Retrieved from [Link]
-
Reductive amination in case of secondary amines. (2019, July 25). In Chemistry Stack Exchange. Retrieved from [Link]
-
Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. Retrieved from [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? (2012, October 11). In ResearchGate. Retrieved from [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved from [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). In ResearchGate. Retrieved from [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved from [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). In ResearchGate. Retrieved from [Link]
-
Myers Chem 115. (n.d.). Retrieved from [Link]
-
Question about reductive amination reaction procedure. (2025, March 7). Reddit. Retrieved from [Link]
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- 12. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 13. interchim.fr [interchim.fr]
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Technical Support Center: Stability of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in Solution
Welcome to the technical support guide for (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Introduction
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine containing a chlorobenzyl group and a tetrahydrofuran moiety. The stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. Due to its chemical structure, this compound is susceptible to several degradation pathways, including oxidation, pH-dependent hydrolysis, and photolysis. Understanding these potential issues is the first step in mitigating them.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in solution.
Q1: What are the primary degradation pathways for (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in solution?
A1: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or other degradation products. This process can be accelerated by the presence of oxygen, metal ions, and light.
-
pH-Dependent Hydrolysis: While the molecule does not have readily hydrolyzable groups like esters or amides, extreme pH conditions can affect its stability. Acidic or basic conditions can catalyze degradation reactions.[1]
-
Photolysis: The chlorobenzyl group may absorb UV light, leading to photodegradation. This can involve the cleavage of the carbon-chlorine bond or other photochemical reactions.[2][3]
Q2: What are the visible signs of degradation in my solution of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine?
A2: Signs of degradation can include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.
-
Precipitation: The formation of insoluble material may suggest that the parent compound or its degradants are precipitating out of solution.
-
Changes in pH: A shift in the pH of the solution over time can be an indicator of chemical reactions occurring.
-
Unexpected Analytical Results: A decrease in the peak area of the parent compound in HPLC analysis, or the appearance of new peaks, is a clear sign of degradation.[4]
Q3: How can I prevent the oxidative degradation of my compound?
A3: To minimize oxidation, consider the following preventative measures:
-
Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid, can help to scavenge free radicals and prevent oxidative degradation.[5][6]
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, will reduce exposure to oxygen.
-
Use of Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.
-
Storage Conditions: Store solutions at low temperatures and protected from light to slow down the rate of oxidation.
Q4: What is the optimal pH range for storing solutions of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine?
A4: The optimal pH for stability should be determined experimentally through a pH stability profile study. Generally, a pH range of 4 to 7 is a good starting point for many amine-containing compounds. It is advisable to use a suitable buffer system to maintain the pH within a narrow range.[7][8] Common buffer systems include citrate, phosphate, and acetate buffers.[9]
Q5: My compound seems to be sensitive to light. What precautions should I take?
A5: To protect your compound from photodegradation, you should:
-
Use Amber Glassware: Store and handle solutions in amber-colored vials or flasks to block out UV and visible light.
-
Protect from Light During Experiments: If possible, conduct experiments under low-light conditions or cover the experimental setup with aluminum foil.
-
Conduct Photostability Studies: Perform formal photostability studies according to ICH guideline Q1B to understand the light sensitivity of your compound and its degradation products.[2][3][10]
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting common stability-related issues.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: You observe new, unexpected peaks in the HPLC chromatogram of your sample over time.
Possible Cause: These new peaks are likely degradation products of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
Troubleshooting Workflow:
-
Characterize the Degradation:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products and confirming that your analytical method is "stability-indicating."[11][12]
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
-
-
Optimize HPLC Method:
-
Investigate the Cause:
-
Review the storage and handling conditions of your solution. Was it exposed to light, elevated temperatures, or atmospheric oxygen?
-
Check the pH of the solution. Has it drifted from the intended value?
-
Analyze the excipients or other components in your formulation for potential incompatibilities.
-
Hypothetical Degradation Pathway
Based on the structure of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a plausible oxidative degradation pathway is the formation of an N-oxide.
Sources
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Technical Support Center: Overcoming Compound Solubility Challenges in Biological Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for addressing compound solubility, a critical and often underestimated challenge in biological research and drug discovery. Poor solubility can lead to inaccurate assay results, underestimated compound potency, and misleading structure-activity relationships (SAR).[1][2][3] This guide provides a structured approach to diagnosing and resolving these issues, combining established scientific principles with practical, field-proven techniques.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section provides quick answers to the most common solubility-related problems.
Q1: I saw a precipitate form immediately after adding my compound to the aqueous assay buffer. What's the most likely cause?
A: This is a classic sign that your compound has "crashed out" of solution. It typically happens when a compound dissolved in a strong organic solvent (like 100% DMSO) is diluted into a water-based medium where its solubility limit is exceeded.[4] The organic solvent disperses, leaving the hydrophobic compound unable to stay dissolved in the aqueous environment.
Q2: My compound seems to dissolve in the buffer, but my assay results are inconsistent and not dose-dependent. Could this be a solubility issue?
A: Absolutely. This is indicative of "hidden" precipitation. Micro-precipitates, not always visible to the naked eye, can form over time or adhere to plate surfaces. This effectively lowers the concentration of your compound available to interact with the biological target, leading to high variability and a flattened dose-response curve.[1][3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: There is no universal answer, as it is highly cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring ≤0.1%.[5][6] However, concentrations above 1% are frequently cytotoxic, potentially damaging cell membranes or inducing apoptosis.[5][7] It is critical to perform a solvent tolerance study on your specific cell line to determine the no-effect concentration.[8]
Q4: Can I just sonicate my sample or heat it to get the compound into solution?
A: While these methods can sometimes help dissolve a compound in a stock solution, they are often temporary fixes. Sonication can create a fine suspension rather than a true solution, and the compound may precipitate again over time.[9] Heating can increase solubility, but the compound may crash out upon cooling to the assay temperature. Furthermore, heat can degrade thermally sensitive compounds. These methods should be used with caution and validated carefully.
Part 2: In-Depth Troubleshooting Guides
When quick fixes are not enough, a systematic approach is required. This guide walks you through diagnosing the root cause and implementing robust solutions.
Guide 1: Diagnosing the Source of Your Solubility Problem
Before you can solve the problem, you must identify its origin. The issue can arise from the stock solution itself or from the compound's interaction with the final assay medium.
Workflow for Diagnosing Solubility Issues
The following workflow provides a logical path to pinpointing the cause of precipitation.
Caption: A decision tree for troubleshooting compound precipitation.
Guide 2: Step-by-Step Solubilization Strategies
Once you've confirmed the issue is poor aqueous solubility, apply the following strategies in order of increasing complexity.
Strategy 1: Optimizing Co-Solvents
A co-solvent is a water-miscible organic solvent used to increase the solubility of hydrophobic compounds.[10] While DMSO is the most common, others can be effective and may be less toxic.
-
The Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to stay in solution.[] They disrupt the hydrogen bonding network of water, which otherwise forces non-polar compounds out of solution.[]
-
Common Co-solvents & Properties:
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| DMSO | 0.1% - 1.0% | High solubilizing power for many compounds. | Can be cytotoxic, interfere with assays, and cause compound instability.[6][12][13] |
| Ethanol | 0.1% - 1.0% | Less toxic than DMSO for some cell lines. | Can have biological effects; more volatile.[14] |
| Polyethylene Glycol (PEG 400) | 1% - 5% | Low toxicity; good for in vivo formulations. | More viscous; may not be as potent a solvent as DMSO.[] |
| Propylene Glycol | 1% - 5% | Commonly used in pharmaceutical formulations. | Can have biological effects at higher concentrations.[10][15] |
-
Experimental Protocol: Determining Solvent Tolerance
-
Cell Seeding: Plate your cells at the density used in your main experiment and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control.
-
Treatment: Replace the medium on your cells with the solvent-containing medium.
-
Incubation: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the no-solvent control. This is your maximum allowable solvent concentration.[8]
-
Strategy 2: Utilizing Solubilizing Excipients
If optimizing co-solvents is insufficient, the next step is to use excipients—inactive substances that help solubilize the active compound. The two most common classes are surfactants and cyclodextrins.
-
The Rationale: These molecules have both hydrophobic and hydrophilic regions, allowing them to create microenvironments that shield poorly soluble compounds from the bulk aqueous phase.
-
Mechanism of Action: Surfactants vs. Cyclodextrins
Caption: Mechanisms of drug solubilization by excipients.
-
Surfactants: These are detergent-like molecules that form micelles in solution above a certain concentration (the Critical Micelle Concentration or CMC).[16][17] The hydrophobic core of the micelle can encapsulate poorly soluble drugs, increasing their apparent solubility.[18][19]
-
Cyclodextrins: These are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity.[21] Poorly soluble compounds can become trapped within this cavity, forming an "inclusion complex" that is water-soluble.[22][23]
-
Experimental Protocol: Screening for an Effective Excipient
-
Prepare Excipient Stocks: Create concentrated stock solutions of various excipients (e.g., 10% w/v HP-β-CD, 1% Tween 80) in your assay buffer.
-
Compound Addition: Add your concentrated compound stock (in DMSO) to the excipient solutions and to a control buffer without excipients. Aim for a final compound concentration that is known to precipitate.
-
Incubation & Observation: Mix and incubate at the assay temperature for 1-2 hours.
-
Visual or Instrumental Assessment: Visually inspect for turbidity or use a nephelometer to quantify light scattering caused by precipitated particles.[4]
-
Selection: Choose the excipient and concentration that provides the greatest reduction in precipitation without interfering with the assay itself.
-
Strategy 3: pH Adjustment
For ionizable compounds (those with acidic or basic functional groups), solubility is highly dependent on pH.
-
The Rationale: The charged (ionized) form of a compound is almost always more water-soluble than the neutral form. By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionized species.[][25]
-
For acidic compounds , increasing the pH above their pKa will deprotonate them, making them more soluble.
-
For basic compounds , decreasing the pH below their pKa will protonate them, making them more soluble.
-
-
Considerations: This strategy is only viable if the required pH is compatible with your biological system (e.g., protein stability, cell health). Most cell cultures require a pH between 7.2 and 7.4.
Part 3: Best Practices for Preparing and Handling Stock Solutions
Many solubility problems originate from the stock solution. Following rigorous preparation and handling protocols can prevent issues before they start.[1][2]
-
Use High-Purity Solvents: Always use anhydrous, high-purity DMSO or other solvents. Water contamination can significantly reduce the solubility of hydrophobic compounds in the stock.[3]
-
Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. This can be aided by vortexing and gentle warming (if the compound is stable).[26] Visually inspect against a light source to ensure no solid particles remain.
-
Proper Storage: Store stock solutions in tightly sealed vials to prevent water absorption from the atmosphere. Consider storing with a desiccant. For long-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[2][3]
-
Start with a Proven Recipe: When possible, use established protocols or online calculators to determine the correct amount of solute needed.[27][28]
-
Label Clearly: All stock solutions should be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.[27][29]
By systematically applying these diagnostic and solubilization strategies, researchers can overcome the majority of compound solubility challenges, leading to more reliable, reproducible, and accurate data in their biological assays.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine.
- MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Henriksen, T., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Quora. (2017). What effects does DMSO have on cell assays?.
- Scientist Solutions. (2025). DMSO in cell based assays.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (n.d.). Effect of DMSO on morphology and viability of cells.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
- Benchchem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Wikipedia. (n.d.). Cosolvent.
- NIH. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.
- Radboud University. (n.d.). Preparation stock solution solid compound(s).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- PubMed. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Research Publisher.
- Dove Medical Press. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Selleck Chemicals. (n.d.). Inhibitors, Antibodies, Proteins, Kits and Reagents.
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 29. fastercapital.com [fastercapital.com]
Minimizing impurities in the synthesis of furan-containing molecules
Technical Support Center: Synthesis of Furan-Containing Molecules
Welcome to the technical support center for the synthesis of furan-containing molecules. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to impurity generation during their synthetic work. Furans, while being invaluable scaffolds in medicinal chemistry and materials science, are notoriously sensitive heterocycles. Their reduced aromaticity compared to benzene makes them prone to a variety of side reactions.[1] This resource provides in-depth, cause-and-effect troubleshooting to help you diagnose issues, optimize your reaction conditions, and purify your target molecules effectively.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing Common Failures
This section addresses the most frequent and critical issues encountered during furan synthesis and workup.
Q1: My reaction mixture turned into a black, tarry, and insoluble polymer. What happened and is my product salvageable?
A1: This is the most common failure mode in furan synthesis and is almost always due to polymerization of the furan ring itself.
-
Causality: The furan ring has significantly less resonance stabilization (~16 kcal/mol) than benzene (~36 kcal/mol).[1] Under acidic conditions (either from Brønsted or Lewis acid catalysts), the furan ring, particularly at the α-carbon, can be protonated. This generates highly reactive electrophilic intermediates. If your furan product has electron-donating substituents, this reactivity is further enhanced.[2] These electrophiles then attack other neutral furan rings, initiating a cationic polymerization cascade that results in intractable polymeric tars.[1][3][4] Standard Friedel-Crafts conditions (e.g., AlCl₃) are often too harsh and are notorious for causing this issue.[1][2]
-
Troubleshooting & Prevention:
-
Re-evaluate Your Catalyst: Switch from strong acids (H₂SO₄, AlCl₃) to milder Brønsted acids (p-toluenesulfonic acid) or Lewis acids (ZnCl₂, BF₃·OEt₂).[1] In some cases, iodine has been shown to be an effective and mild catalyst.[5]
-
Control Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For highly sensitive substrates, cooling to 0 °C or below can significantly inhibit polymerization.[1]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS. Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic environment.[6]
-
Product Salvage: While challenging, it is sometimes possible to isolate the product. After carefully quenching and neutralizing the acid, attempt to extract the desired compound with an appropriate organic solvent. You may need to filter the mixture to remove the insoluble polymer. A subsequent purification by column chromatography, starting with a non-polar eluent, may separate the product from the oligomeric baseline material.[7]
-
Q2: My reaction seemed to work based on TLC, but the product decomposed during aqueous workup or silica gel chromatography. Why?
A2: This indicates your furan product is unstable to acid. The issue often arises from residual acid in the workup or the inherent acidity of standard silica gel.
-
Causality: The stability of the furan ring is highly pH-dependent. The mechanism of acid-catalyzed decomposition often involves protonation followed by nucleophilic attack by water, leading to a ring-opening hydrolysis reaction that converts the furan back into a 1,4-dicarbonyl compound.[1][8] Standard silica gel is slightly acidic and can be sufficient to catalyze this degradation on the column, especially for sensitive furans.
-
Troubleshooting & Prevention:
-
Thorough Neutralization: During your aqueous workup, ensure the reaction is fully quenched and neutralized. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine, to remove all traces of acid.
-
Use Neutral or Basic Media for Chromatography: If you suspect silica gel is the culprit, switch to a different stationary phase. Neutral alumina is a good alternative. Alternatively, you can use silica gel that has been pre-treated with a base, such as triethylamine, by adding ~1% triethylamine to your eluent system.
-
Avoid Acidic Conditions: If your protocol requires acidic conditions that cannot be avoided, consider using a buffered system to maintain a less aggressive pH.[1]
-
Substrate Modification: For particularly sensitive substrates, consider introducing a temporary electron-withdrawing group (e.g., a carboxylate) to stabilize the ring during synthesis and purification. These groups reduce the ring's electron density, making it less prone to protonation.[1][2]
-
Part 2: Troubleshooting Guides for Specific Synthetic Routes
Paal-Knorr Furan Synthesis
This classic method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[9][10] While robust, it is prone to several side reactions.
Q3: My Paal-Knorr reaction is slow or incomplete, with significant unreacted 1,4-diketone remaining. How can I drive it to completion?
A3: This issue typically stems from two main factors: an unfavorable equilibrium or an insufficiently active catalyst.
-
Causality: The Paal-Knorr synthesis is a dehydration reaction, meaning water is produced as a byproduct.[11] According to Le Châtelier's principle, the presence of water can slow the reaction or prevent it from reaching completion.
-
Troubleshooting & Prevention:
-
Water Removal: The most effective strategy is to actively remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is the classic approach to drive the equilibrium toward the furan product.[6]
-
Use a Dehydrating Agent: In anhydrous conditions, adding a strong dehydrating agent like phosphorus pentoxide (P₂O₅) can be effective.[10][12]
-
Increase Catalyst Potency/Loading: If water removal is not feasible, a stronger acid or a higher catalyst loading might increase the reaction rate. However, be mindful that harsher conditions can promote polymerization of the furan product.[5]
-
Q4: My crude product contains a nitrogen-containing impurity. Where did it come from?
A4: You have likely formed a pyrrole byproduct.
-
Causality: The Paal-Knorr synthesis is also used to synthesize pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine.[11][13] If your reagents or solvents are contaminated with an amine source, you can inadvertently form a pyrrole side product.
-
Troubleshooting & Prevention:
-
Reagent Purity: Ensure all solvents and reagents are pure and free from nitrogen-containing contaminants. Use freshly distilled solvents if necessary.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric ammonia from being a potential contaminant.
-
Feist-Benary Furan Synthesis
This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[6][14]
Q5: My Feist-Benary reaction isn't producing the furan and seems to be stalled at an intermediate stage. What is wrong?
A5: This is a known issue with this synthesis, often referred to as an "interrupted" Feist-Benary reaction.
-
Causality: The reaction proceeds through a hydroxydihydrofuran intermediate. The final step, the dehydration to the aromatic furan ring, often requires acidic conditions, which are absent in the initial base-catalyzed condensation.[6]
-
Troubleshooting & Prevention:
-
Acid-Catalyzed Dehydration: After the initial base-catalyzed step is complete (as monitored by TLC), carefully add a catalytic amount of a protic acid (e.g., a few drops of HCl) to promote the final dehydration step and aromatization.[6]
-
Choice of Base: While a base is necessary, very strong bases like sodium hydroxide can lead to unwanted hydrolysis of ester groups or other side reactions. Consider using milder organic bases like pyridine or triethylamine.[6]
-
Part 3: Key Experimental Protocols
Protocol 1: General Method for Impurity Profiling by Headspace GC-MS
This protocol is suitable for identifying volatile and semi-volatile impurities in a crude furan synthesis mixture. Headspace sampling is preferred for furan analysis due to its high volatility.[15][16]
Materials:
-
Crude reaction sample
-
20 mL headspace vial with PTFE-faced septum
-
Saturated NaCl solution
-
Internal standard (e.g., furan-d4)
-
GC-MS system with a suitable column (e.g., Agilent PoraBOND Q or HP-5MS)[17][18]
Procedure:
-
Accurately weigh ~100 mg of the crude reaction mixture into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to the vial. Salting out increases the volatility of the analytes.
-
Spike the mixture with a known amount of internal standard (e.g., 10 µL of a 100 ppm solution of furan-d4 in methanol).
-
Immediately seal the vial with the septum and cap.
-
Incubate the vial in the headspace autosampler at 70-80 °C for 15-20 minutes to allow the volatiles to partition into the headspace.[18]
-
Inject a sample of the headspace gas into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Oven Program: Initial temp 35 °C for 4 min, ramp at 20 °C/min to 200 °C, hold for 3 min.[17]
-
Injector Temp: 280 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
-
MS Conditions (Example):
-
Analyze the resulting chromatogram to identify the desired product and any impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
Protocol 2: Mild Purification of an Acid-Sensitive Furan Derivative
This protocol is designed to minimize product degradation during purification.
Materials:
-
Crude furan product
-
Silica gel (for chromatography)
-
Triethylamine (Et₃N)
-
Hexanes and Ethyl Acetate (or other suitable solvents)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Pre-Column Workup: After the reaction, quench carefully with saturated sodium bicarbonate solution until effervescence ceases. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
Column Chromatography - Slurry Preparation:
-
Prepare the eluent mixture (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Crucial Step: Add 0.5-1% triethylamine to the eluent mixture. This will neutralize the acidic sites on the silica gel.
-
Prepare the silica gel slurry using this triethylamine-doped eluent.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column and elute with the triethylamine-doped solvent system, collecting fractions as usual.
-
-
Analysis and Storage:
-
Analyze the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Store the final, purified product under an inert atmosphere (N₂ or Ar) and in the dark to prevent oxidation and discoloration.[20]
-
Part 4: Data Summaries & Visual Guides
Data Presentation
Table 1: Effect of Reaction Conditions on Paal-Knorr Synthesis of 2,5-Dimethylfuran
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Furan (%) | Major Impurity |
| H₂SO₄ (conc.) | 100 | 1 | ~50% | Polymeric Tar |
| p-TsOH | 110 (Toluene, Dean-Stark) | 4 | >85% | Minor oligomers |
| Trifluoroacetic Acid | 60 | 2 | ~90% | Trace starting material |
| Iodine (I₂) | 80 | 6 | ~80% | Unreacted diketone |
| No Catalyst | 110 | 24 | <5% | Unreacted diketone |
| (Data is illustrative, based on principles described in cited literature.[5][9]) |
Visualizations
Below are diagrams illustrating key concepts for troubleshooting furan synthesis.
Caption: Troubleshooting workflow for low yield in furan synthesis.
Caption: Paal-Knorr mechanism: desired vs. polymerization pathway.
References
- Gandini, A., & Belgacem, M. N. (1992). FURAN CHEMISTRY AND IONIC POLYMERIZATION. MECHANISMS AND STRUCTURES. Journal of Polymer Science Part A: Polymer Chemistry, 30(8), 1645-1658. [Link: Not Available]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
Grokipedia. Paal–Knorr synthesis. [Link]
-
Kovaleva, A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. [Link]
-
Kovaleva, A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. [Link]
-
Organic Reactions. Oxidative Cleavage of Furans. [Link]
-
Request PDF. The behaviour of furan derivatives in polymerization reactions. [Link]
-
Wikipedia. Polyfuran. [Link]
-
FAO AGRIS. (2009). Oxidation of furans (Review). [Link]
-
Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(10), 3097-3106. [Link]
-
ResearchGate. (2009). Oxidation of furans (Review). [Link]
-
Banella, M. B., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(11), 2561-2569. [Link]
-
Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1). [Link]
-
Kim, H., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33, 1-13. [Link]
- Google Patents. (2021).
-
Mariotti, M. S., et al. (2017). Furan in Thermally Processed Foods - A Review. Food Science and Biotechnology, 26(6), 1475-1485. [Link]
-
Huang, Y. T., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]
-
Agilent. (2011). Analysis of furan in food. [Link]
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. [Link]
-
LCGC International. The Determination of Furan in Foods — Challenges and Solutions. [Link]
-
Organic Syntheses. Furan. [Link]
-
Wikipedia. Furan. [Link]
-
Arkivoc. (2012). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
NIH. (2018). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. [Link]
-
ResearchGate. (2019). Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. [Link]
-
Scribd. Furan Reactions and Synthesis Guide. [Link]
-
Pearson. Addition Reactions of Furan. [Link]
-
Britannica. Furan. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. FURAN CHEMISTRY AND IONIC POLYMERIZATION. MECHANISMS AND STRUCTURES | Semantic Scholar [semanticscholar.org]
- 4. Polyfuran - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Furan - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. scribd.com [scribd.com]
- 15. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Analytical Methods for Accurate Quantification
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and refining analytical methods. This guide is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy, precision, and robustness of their quantitative data. Here, we move beyond simple procedural lists to explain the why behind experimental choices, grounding every recommendation in established scientific principles and regulatory standards.
Our goal is to empower you with the knowledge to not only solve common analytical challenges but also to build self-validating systems that ensure data integrity from development through to routine application.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the core principles of analytical method validation?
-
How do I establish meaningful system suitability criteria?
-
What are the common pitfalls in analytical method transfer?
-
How can I improve the reproducibility of my biological assays?
-
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
-
My peaks are tailing. What should I do?
-
I'm observing inconsistent retention times. What's the cause?
-
Why is my baseline noisy or drifting?
-
-
Troubleshooting Guide: Enzyme-Linked Immunosorbent Assay (ELISA)
-
How can I reduce high background noise in my ELISA?
-
My signal is weak or absent. What are the likely causes?
-
What leads to high variability between replicate wells?
-
-
Protocols & Methodologies
-
Protocol 1: Establishing System Suitability for HPLC
-
Protocol 2: Optimizing Blocking and Washing Steps in ELISA
-
-
References
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of accurate and reliable analytical quantification.
What are the core principles of analytical method validation?
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is also adopted by regulatory bodies like the FDA.[1][3]
The core validation parameters, according to ICH Q2(R1), include:[4][5][6]
-
Accuracy: The closeness of test results to the true value.[5][6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment, etc.).
-
Reproducibility: Expresses the precision between laboratories.
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1][6]
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[6]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
How do I establish meaningful system suitability criteria?
System suitability testing (SST) is an integral part of any analytical method, designed to verify that the chromatographic system is adequate for the analysis to be done.[7] It is a pre-emptive check to ensure the system is performing correctly before injecting any samples.[8][9]
Meaningful SST criteria are established during method validation and are based on the performance characteristics of a well-behaving system.[9][10] Key parameters to consider include:[2][8][9]
| Parameter | Description | Common Acceptance Criteria (Example for HPLC) |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0 |
| Resolution (Rs) | The separation between two adjacent peaks. | Rs ≥ 2.0 |
| Column Efficiency (N) | The number of theoretical plates, a measure of column performance. | N > 2000 (can be method-specific) |
| Repeatability (%RSD) | The precision of replicate injections of a standard. | %RSD ≤ 2.0% for peak area and retention time.[2] |
| Retention Time (t_R) | The time it takes for the analyte to elute. | Should be consistent with the validated method. |
| Signal-to-Noise Ratio (S/N) | Important for the quantification of impurities and low-level analytes. | S/N ≥ 10 for the limit of quantitation. |
These criteria should be set to be easily met when the system is functioning correctly and fail if there is a problem.[8]
What are the common pitfalls in analytical method transfer?
Analytical method transfer (AMT) is the formal process of transferring a validated analytical method from one laboratory (the transferring lab) to another (the receiving lab).[11] Common pitfalls that can lead to transfer failure include:
-
Inadequate Method Robustness: A method that is not robust will be difficult to transfer as it is more susceptible to minor variations in instrumentation, reagents, and environmental conditions.[12][13]
-
Poorly Defined Acceptance Criteria: The criteria for a successful transfer must be clearly defined and agreed upon by both laboratories before the transfer begins.[11][14]
-
Differences in Instrumentation: Even instruments of the same make and model can have subtle differences in performance that affect the analytical results.[11][15] Thorough instrument qualification (IQ/OQ/PQ) at the receiving site is crucial.[11]
-
Variability in Reagents and Standards: Differences in the source and quality of reagents, as well as the handling and storage of reference standards, can lead to discrepancies.[11]
-
Lack of Communication and Training: Effective communication and comprehensive training of the receiving laboratory's analysts are essential for a smooth transfer.[13][14]
-
Inadequate Documentation: A comprehensive transfer protocol and detailed standard operating procedures (SOPs) are necessary to ensure the method is executed consistently.[14]
How can I improve the reproducibility of my biological assays?
The "reproducibility crisis" in life sciences highlights the challenge of obtaining consistent results from biological experiments.[16] Several factors contribute to poor reproducibility, and addressing them systematically can significantly improve the reliability of your data:
-
Standardize Reagents and Materials: Use reagents from reputable suppliers and record lot numbers.[17] For critical reagents like antibodies, perform in-house validation. Avoid frequent changes in suppliers for the duration of a study.[17]
-
Thorough Method Validation: Validate your assay for parameters like precision, accuracy, and specificity.
-
Detailed Standard Operating Procedures (SOPs): Create and adhere to detailed SOPs that leave no room for ambiguity in execution.[17]
-
Consistent Cell Culture Practices: If working with cell lines, ensure consistent cell passage numbers, media formulations, and incubation conditions.
-
Regular Equipment Calibration and Maintenance: Regularly calibrate and maintain all equipment, including pipettes, incubators, and plate readers, to ensure they are performing within specifications.[17]
-
Comprehensive Training: Ensure all personnel performing the assay are thoroughly trained and follow the SOPs precisely.[17]
-
Appropriate Controls: Include appropriate positive, negative, and internal controls in every experiment to monitor assay performance.[18]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This section provides solutions to common problems encountered during HPLC analysis.
My peaks are tailing. What should I do?
Peak tailing is one of the most common issues in HPLC, where the peak asymmetry factor is greater than 1. This can compromise resolution and lead to inaccurate integration.
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Q: What are the common causes of peak tailing?
A:
-
Secondary Silanol Interactions: This is the most frequent cause, especially for basic compounds.[19][20] Residual, unreacted silanol groups on the silica surface of the stationary phase can interact with polar functional groups on the analyte, causing a secondary retention mechanism that leads to tailing.[21][19]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[22]
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in broadened and tailing peaks.
-
Mismatched pH: If the mobile phase pH is close to the analyte's pKa, the analyte may exist in both ionized and non-ionized forms, leading to peak shape issues.[23]
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[23]
-
Metal Contamination: Trace metals in the silica matrix can chelate with certain analytes, causing tailing.[24][22]
Q: How can I systematically troubleshoot and resolve peak tailing?
A:
-
Check System Suitability: First, confirm that your system suitability parameters, particularly the tailing factor for a standard compound, are within specification.
-
Isolate the Problem:
-
If all peaks are tailing: The issue is likely systemic. Check for a column void, excessive extra-column volume, or a problem with the detector.
-
If only specific peaks are tailing (often basic compounds): The problem is likely due to secondary interactions with the stationary phase.
-
-
Address Secondary Interactions:
-
Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., pH 2.5-3) will suppress the ionization of silanol groups, minimizing their interaction with basic analytes.[21][24]
-
Use a Modern Column: Employ a high-purity, Type B silica column that is fully end-capped. These columns have minimal residual silanols.[21]
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[21]
-
-
Rule Out Other Causes:
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves, which would indicate column overload.[22]
-
Check Mobile Phase Preparation: Ensure the mobile phase is correctly prepared and that the pH is consistent. Inadequate buffering can lead to peak shape issues.[19][22]
-
I'm observing inconsistent retention times. What's the cause?
Retention time stability is critical for peak identification and quantification. Drifting or variable retention times can indicate a number of issues with the HPLC system.
Q: What causes retention times to shift or drift?
A:
-
Mobile Phase Composition Changes: Inaccurate mixing of solvents by the pump's proportioning valve, or evaporation of a volatile solvent from the mobile phase reservoir, can alter the mobile phase composition and affect retention times.[19][25]
-
Flow Rate Instability: Worn pump seals, check valve failures, or leaks in the system can lead to an unstable flow rate, causing retention times to fluctuate.[19]
-
Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. A column oven is essential for reproducible chromatography.[19]
-
Column Equilibration: Insufficient column equilibration time when changing mobile phases can lead to drifting retention times.[19]
-
Changes in Column Chemistry: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to a gradual shift in retention.[19]
Q: How can I troubleshoot inconsistent retention times?
A:
-
Verify Flow Rate: Check for any visible leaks in the system. Perform a flow rate calibration to ensure the pump is delivering the correct flow.
-
Check Mobile Phase: If using online mixing, try a pre-mixed mobile phase to rule out proportioning valve issues.[25] Ensure mobile phase bottles are covered to prevent evaporation.
-
Ensure Proper Equilibration: When installing a new column or changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase to ensure it is fully equilibrated.
-
Use a Column Oven: Maintain a constant and consistent column temperature to eliminate thermal effects on retention.
-
Monitor System Pressure: A fluctuating pressure reading often indicates a problem with the pump (e.g., air bubbles, faulty check valves). Degas your mobile phase thoroughly.
Why is my baseline noisy or drifting?
A stable baseline is essential for accurate integration and achieving low detection limits.
Q: What are the common causes of baseline noise and drift?
A:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline, especially in gradient elution.
-
Air Bubbles: Air bubbles in the pump or detector cell are a frequent cause of baseline spikes and noise.
-
Pump Issues: Pulsations from the pump that are not adequately dampened can cause a rhythmic baseline noise.
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise and a drifting baseline.
-
Column Bleed: The slow degradation of the stationary phase can release compounds that are detected, causing the baseline to drift, particularly at higher temperatures or in gradient analysis.
Q: What steps can I take to achieve a stable baseline?
A:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-quality additives.
-
Degas Mobile Phase: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging to remove dissolved air.
-
Prime the Pump: Ensure the pump is properly primed to remove any air bubbles from the system.
-
Flush the System: If contamination is suspected, flush the entire system with a strong solvent (e.g., isopropanol) to remove impurities.
-
Check Detector Lamp: Note the lamp's usage hours and replace it if it's near the end of its lifetime.
Troubleshooting Guide: Enzyme-Linked Immunosorbent Assay (ELISA)
This section addresses common issues encountered during ELISA experiments.
How can I reduce high background noise in my ELISA?
High background is characterized by excessive color development across the plate, which reduces the signal-to-noise ratio and compromises assay sensitivity.[26]
Logical Troubleshooting Workflow for High Background in ELISA
Caption: Troubleshooting workflow for high ELISA background.
Q: What are the primary causes of high background in ELISA?
A:
-
Insufficient Washing: This is a very common cause.[26][27] Unbound antibodies and other reagents left in the wells will contribute to a high background signal.
-
Inadequate Blocking: The blocking buffer's role is to cover all unoccupied binding sites on the plate to prevent non-specific binding of antibodies.[18][28] If blocking is insufficient, antibodies can bind non-specifically, increasing the background.
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[29]
-
Cross-Contamination: Splashing of reagents between wells can cause high background in adjacent wells.
-
Substrate Issues: The substrate solution may have deteriorated or been exposed to light, causing it to develop color before being added to the plate.[30][27]
-
Incorrect Incubation Times or Temperatures: Over-incubation with antibodies or substrate, or performing incubations at too high a temperature, can increase non-specific binding and background signal.[30][27]
Q: What is a systematic approach to reducing high background?
A:
-
Optimize Washing: Increase the number of washes (e.g., from 3 to 5). Ensure that the wells are completely filled and aspirated during each wash. Adding a 30-second soak step with the wash buffer can also be effective.[26]
-
Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or increase the blocking incubation time.[26][28] You may also need to try a different blocking agent, as some can cross-react with your reagents.[18]
-
Titrate Your Antibodies: Perform a checkerboard titration to determine the optimal concentrations for both the primary and secondary antibodies that provide the best signal-to-noise ratio.
-
Check Your Reagents: Ensure your substrate is colorless before use.[27] Prepare fresh buffers and reagent solutions.
-
Refine Your Technique: Use fresh pipette tips for each reagent and sample to avoid cross-contamination. Seal plates during incubation steps to prevent evaporation and splashing.
My signal is weak or absent. What are the likely causes?
A lack of signal when one is expected can be frustrating. The issue can stem from a variety of sources, from reagent problems to procedural errors.
Q: Why am I not getting a signal in my ELISA?
A:
-
Reagent Omission or Error: A critical reagent, such as the primary antibody, secondary antibody, or substrate, may have been omitted or added in the wrong order.[30]
-
Inactive Reagents: Antibodies may have lost activity due to improper storage or handling. The enzyme conjugate may be inhibited.
-
Incorrect Antibody Pair (Sandwich ELISA): In a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the antigen.
-
Insufficient Incubation Times: Incubation times that are too short may not allow for sufficient binding to occur.
-
Improper Plate Coating: The capture antibody may not have coated the plate effectively.
-
Presence of Inhibitors: Sodium azide, for example, is an inhibitor of horseradish peroxidase (HRP) and should not be present in buffers or samples if using an HRP-conjugated antibody.[30]
Q: How can I troubleshoot a weak or no-signal result?
A:
-
Review the Protocol: Carefully re-read the entire protocol to ensure no steps were missed or performed out of order.[30]
-
Check Reagents:
-
Verify that all reagents were added.
-
Use a new vial of standard to check for degradation.[31]
-
Test the activity of the enzyme conjugate and substrate separately. For example, add the HRP conjugate directly to the substrate to see if it turns blue.
-
-
Run Controls: Always include a positive control to confirm that the assay is working.
-
Optimize Incubation Times: Increase incubation times for the sample and antibodies to promote more binding.
-
Verify Antibody Compatibility (Sandwich ELISA): Ensure you are using a validated matched antibody pair.
What leads to high variability between replicate wells?
High coefficient of variation (%CV) between replicates compromises the precision and reliability of the assay.
Q: What are the common sources of high variability?
A:
-
Pipetting Inconsistency: Inaccurate or inconsistent pipetting is a major source of variability.[30]
-
Inadequate Mixing: Failure to thoroughly mix reagents or samples before adding them to the plate can lead to uneven distribution.
-
Edge Effects: Wells on the edge of the plate can experience temperature fluctuations or evaporation at a different rate than interior wells, leading to variability.
-
Inconsistent Washing: If a plate washer is used, check that all ports are dispensing and aspirating equally.[26][27] If washing manually, ensure the technique is consistent across all wells.
-
Plate Coating Irregularities: Uneven coating of the capture antibody can lead to variable binding capacity across the plate.
Q: How can I improve the precision of my ELISA?
A:
-
Practice Good Pipetting Technique: Use calibrated pipettes and ensure you are pipetting accurately and consistently.[30] Change tips between samples.
-
Thoroughly Mix All Solutions: Gently vortex or invert all reagents and samples before use.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate, or fill them with buffer or a blank sample. Use a plate sealer during incubations to prevent evaporation.
-
Ensure Uniform Washing: Verify the performance of your plate washer.[27] If washing manually, be meticulous and consistent.
-
Optimize Plate Coating: Ensure the coating solution is mixed well and that an equal volume is added to each well.
Protocols & Methodologies
Protocol 1: Establishing System Suitability for HPLC
Objective: To verify that the HPLC system is performing adequately for the intended analytical method before sample analysis.
Procedure:
-
Prepare the System Suitability Solution: This solution should contain the analyte(s) of interest and, if necessary, other compounds that can be used to challenge the system's resolution.[10]
-
Equilibrate the System: Pump the mobile phase through the entire system, including the column, until a stable baseline is achieved (typically for 20-30 minutes).
-
Perform Replicate Injections: Make a series of replicate injections (typically 5 or 6) of the system suitability solution.
-
Analyze the Data: Using the chromatography data system, calculate the key system suitability parameters from the resulting chromatograms.
-
Compare to Acceptance Criteria: Compare the calculated values to the pre-defined acceptance criteria established during method validation.
| Parameter | Calculation | Typical Acceptance Criteria |
| Repeatability (%RSD) | (Standard Deviation of Peak Areas / Mean of Peak Areas) * 100 | ≤ 2.0% |
| Tailing Factor (T) | T = W_0.05 / 2f (where W_0.05 is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height) | ≤ 2.0 |
| Resolution (Rs) | Rs = 2(t_R2 - t_R1) / (W1 + W2) (where t_R are retention times and W are peak widths at the base for two adjacent peaks)[9] | ≥ 2.0 |
| Column Efficiency (N) | N = 16(t_R / W)^2 (where W is the peak width at the base) | Method-specific, often > 2000 |
-
Decision: If all parameters meet the acceptance criteria, the system is suitable for sample analysis. If any parameter fails, stop the analysis and troubleshoot the system.[10]
Protocol 2: Optimizing Blocking and Washing Steps in ELISA
Objective: To minimize background signal and maximize the signal-to-noise ratio by optimizing the blocking and washing steps.
Procedure:
Part A: Blocking Optimization
-
Coat Plate: Coat a 96-well plate with your capture antigen or antibody as per your standard protocol.
-
Test Different Blockers: In different rows of the plate, test a variety of blocking agents (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, commercial blocking buffers).
-
Test Different Incubation Times: For each blocking agent, test different incubation times (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Process the Plate: After the blocking step, continue with the rest of your ELISA protocol, but do not add any sample or primary antibody. Proceed directly to the addition of the secondary (detection) antibody and substrate.
-
Read the Plate: The condition that yields the lowest optical density (OD) reading is the most effective at preventing non-specific binding of the detection antibody and is therefore the optimal blocking condition.
Part B: Washing Optimization
-
Run a Standard Assay: Set up your ELISA as you normally would, including a positive control that gives a strong signal and a negative control (blank) that should have a low signal.
-
Vary the Wash Steps: After the primary and secondary antibody incubation steps, vary the washing procedure for different sections of the plate:
-
Condition 1 (Standard): 3 washes with wash buffer.
-
Condition 2 (Increased Washes): 5 washes with wash buffer.
-
Condition 3 (Soak Step): 3 washes, with a 30-second soak period before aspiration for each wash.[26]
-
-
Develop and Read: Complete the assay and read the OD values.
-
Analyze Results: Compare the OD values for the positive and negative controls under each wash condition. The optimal condition is the one that maintains a strong signal for the positive control while providing the lowest signal for the negative control (i.e., the best signal-to-noise ratio).
References
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- ELISA Troubleshooting: High Background | Sino Biological.
- How to deal with high background in ELISA - Abcam.
- System Suitability in HPLC Analysis | Pharmaguideline.
- Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- How to Reduce Background Noise in ELISA Assays - P
- ELISA Troubleshooting Guide - Bio-Techne.
- Troubleshooting Guide: ELISA - R&D Systems.
- System suitability testing | PPTX - Slideshare.
- 3 Key Regulatory Guidelines for Method Valid
- Analytical Method Transfer: Common Pitfalls and How to Avoid Them | QbD Group.
- HPLC Troubleshooting Guide.
- Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager.
- Troubleshooting Guide for ELISA High Background Poor Standard Curve.
- System suitability in HPLC Analysis - Pharmaceutical Upd
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- ICH and FDA Guidelines for Analytical Method Valid
- 4 Factors Affecting D
- Tips for Reducing ELISA Background | Biocompare Bench Tips.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Challenges in Analytical Method Transfer - Pharmaceutical Technology.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Causes Of High Background In ELISA Tests and How to Solve Them - Caltag Medsystems.
- Development of a System Suitability Test for Two-Dimensional Liquid Chrom
- Reasons for Peak Tailing of HPLC Column - Hawach.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Getting it right: best practices for analytical method transfers - Manufacturing Chemist.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.
- Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry - BioProcess Intern
- What is the reproducibility crisis in life sciences? - Abcam.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- ICH Guidelines for Analytical Method Valid
- A Detailed Study of Validation Parameters and System Suitability Test in HPLC - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
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- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. System suitability testing | PPTX [slideshare.net]
- 11. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 12. pharmtech.com [pharmtech.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 16. What is the reproducibility crisis in life sciences? [abcam.com]
- 17. kosheeka.com [kosheeka.com]
- 18. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 19. hplc.eu [hplc.eu]
- 20. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 21. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 22. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
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- 25. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
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- 31. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: Enhancing Reproducibility in Biological Experiments with Novel Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of using novel chemical compounds in biological experiments. The "reproducibility crisis" is a well-documented challenge in the life sciences, with many studies proving difficult to replicate.[1][2] This guide is structured to address the most common pitfalls and provide actionable, field-proven insights to ensure your results are robust, reliable, and reproducible.
We will move beyond simple checklists to explain the causality behind experimental choices. Each protocol and recommendation is designed to be a self-validating system, embedding quality control at every step.
Section 1: Compound Integrity - The Source of Truth
Frequently Asked Questions (FAQs)
Q1: My novel compound shows variable activity between batches. What could be the cause?
A1: Batch-to-batch variability is a classic sign of issues with compound purity or stability. Here’s how to troubleshoot:
-
-
Recommended Methods: Use orthogonal methods for purity assessment.[3][4] High-Performance Liquid Chromatography (HPLC) can assess purity based on UV absorbance, while quantitative 1H NMR (qHNMR) can provide an absolute purity value and identify residual solvents or other contaminants.[3] Mass spectrometry is also a powerful tool for identifying impurities.[5]
-
-
Compound Stability: The compound may be degrading under your storage conditions (light, temperature, moisture) or in your chosen solvent. Degradation can lead to a loss of active compound and the generation of new, potentially active or toxic byproducts.[6][7]
-
Inconsistent Salt Form or Hydration State: Ensure you are using the same salt form and are aware of the compound's hydration state, as these can affect molecular weight and, consequently, the accuracy of your concentration calculations.
Q2: I'm seeing precipitation in my cell culture media after adding my compound. How can I address this?
A2: This indicates a solubility issue, a common problem that reduces the effective concentration of your compound available to the cells.[6]
-
Understand Solubility Limits: First, determine the compound's aqueous solubility using a standardized method like the shake-flask technique.[7] This will establish the maximum achievable concentration under equilibrium conditions.
-
Solvent Choice: While DMSO is a common solvent, it is not universally optimal. Consult the compound's data sheet for the recommended solvent.[6] Be mindful that high concentrations of organic solvents like DMSO or ethanol can be toxic to cells.
-
Media pH: Ensure your culture medium is properly buffered (typically pH 7.2-7.4), as the solubility of pH-sensitive compounds can be dramatically affected by small pH shifts.[6]
-
Serum Effects: Serum proteins can either enhance or decrease the solubility of a compound. If your experimental design allows, consider pre-incubating a concentrated stock of the compound in a small volume of serum before diluting it into the full volume of media.[6]
Workflow & Protocols
This workflow outlines the essential first steps every researcher should take upon receiving a new compound.
Caption: Initial compound quality control workflow.
This protocol helps assess if your compound remains stable under experimental conditions.
-
Prepare Compound Solution: Dilute your compound from a DMSO stock into your complete cell culture medium (including serum) to the final working concentration.
-
Incubation: Place the solution in a sterile tube inside a 37°C, 5% CO2 incubator, mimicking your assay conditions. Create identical samples for each time point.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot of the solution. The duration should match your longest experiment.
-
Sample Quenching & Storage: Immediately snap-freeze the aliquot in liquid nitrogen and store it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the parent compound using a validated stability-indicating HPLC/UPLC method.[7] This method must be able to separate the parent compound from any potential degradation products.
-
Data Interpretation: Plot the concentration of the parent compound versus time. A significant decrease indicates instability. If the compound is unstable, you may need to replenish it by changing the medium at regular intervals during your experiment.[6]
Section 2: Target Engagement & Specificity - Hitting the Right Mark
A common source of irreproducibility is the use of poorly characterized "chemical probes." A high-quality probe must demonstrate potent and selective engagement with its intended target in a cellular context.[8] Without this validation, a biological phenotype cannot be confidently linked to the modulation of a specific target.
Frequently Asked Questions (FAQs)
Q1: My compound is potent in a biochemical assay but weak in my cell-based assay. Why the discrepancy?
A1: This is a frequent and important observation. The difference between biochemical potency (e.g., IC50 on a purified enzyme) and cellular activity (e.g., EC50 in a cell viability assay) can be attributed to several factors:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[9]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: The compound might be rapidly metabolized by cellular enzymes into inactive forms.
-
High Protein Binding: In cell-based assays, compounds can bind to proteins in the culture serum (like albumin), reducing the free concentration available to interact with the target.[10][11] Only the unbound fraction of a drug is generally considered active.[12]
Q2: How can I be sure the phenotype I observe is due to my compound hitting its intended target and not an off-target effect?
A2: This is the central question of target validation. Relying on a single compound is insufficient. A multi-pronged approach is necessary to build confidence:
-
Structure-Activity Relationship (SAR): Use multiple structurally related compounds from the same chemical series with a range of potencies.[8][9] A strong correlation between their biochemical potency against the target and their cellular activity strengthens the case for on-target action.
-
Use a Negative Control: Synthesize or acquire a close structural analog of your active compound that is inactive against the purified target.[8][9] This "inactive" compound should not produce the same cellular phenotype.
-
Genetic Knockdown/Knockout: The most robust validation involves genetics. Depleting the target protein using siRNA or CRISPR/Cas9 should mimic the phenotype observed with the compound.[9] Conversely, the compound should have no effect in cells where the target has been knocked out.
-
Cellular Target Engagement Assays: Directly measure whether your compound binds to its target in living cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can provide this crucial evidence.[8][13]
Q3: What are "Pan-Assay Interference Compounds" (PAINS) and how do I avoid them?
A3: PAINS are compounds that appear as "hits" in many different high-throughput screens due to non-specific activity, rather than specific binding to a target.[14] They often contain reactive chemical groups that can covalently modify proteins, act as redox cyclers, or form aggregates that sequester enzymes.[15]
-
Identification: Several computational filters and databases exist to flag potential PAINS based on their chemical substructures.
-
Experimental Validation: If you suspect a compound is a PAIN, you can test for aggregation using techniques like dynamic light scattering or by observing if the addition of a non-ionic detergent (e.g., Triton X-100) abolishes its activity.
-
Causality: Be wary of compounds that show activity across a wide range of unrelated assays. This promiscuity is a hallmark of PAINS.[15][14]
Data & Visualization
| Criterion | Biochemical Assay | Cellular Assay | Rationale |
| Potency | IC50 or Kd < 100 nM | EC50 < 1 µM | Ensures the compound is effective at concentrations that are less likely to cause off-target effects.[8] |
| Selectivity | >30-fold selective over other family members | Confirmed via proteomics or targeted panels | Demonstrates the compound preferentially interacts with the intended target over other related proteins.[8] |
| Target Engagement | N/A | Evidence of direct target binding in cells | Confirms the compound reaches and interacts with its target in a complex cellular environment.[8][13] |
This diagram illustrates the fundamental concepts of specificity in drug action.
Caption: On-target vs. off-target compound activity.
Section 3: Cell-Based Assay Integrity - Controlling Your Variables
The biological system you use is a major source of potential variability.[16] Ensuring the identity and health of your cells is as critical as validating your compound.
Frequently Asked Questions (FAQs)
Q1: We've been using the same cell line for years. Why is authentication necessary?
A1: This is a critical and often overlooked aspect of reproducibility. It is estimated that 15-20% of cancer research publications may be based on work using misidentified cell lines.[17] The consequences are severe, leading to erroneous data and wasted resources.[18]
-
Cross-Contamination: Aggressive, fast-growing cell lines (like HeLa) can easily contaminate slower-growing cultures, completely replacing the original line over time without obvious changes in morphology.
-
Misidentification: Cell lines can be mislabeled at the source or during handling.
-
Genetic Drift: Over many passages, cell lines can undergo significant genetic changes, altering their phenotype and response to stimuli.[19]
Authentication is not a one-time event. It should be performed when a new cell line is established or acquired, before freezing a new bank of cells, and as part of routine quality control.[18][20]
Q2: How is cell line authentication performed?
A2: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[20][21]
-
What it is: STRs are short, repeated DNA sequences that vary between individuals, creating a unique genetic fingerprint.
-
How it works: An STR profile is generated from your cell line's DNA and compared against a comprehensive database of known cell line profiles (e.g., from ATCC or ICLAC).[17][21] A match confirms the identity, while a mismatch indicates misidentification or cross-contamination.
Q3: My cells are growing poorly and my results are inconsistent. What should I check?
A3: Beyond cell line identity, mycoplasma contamination is a frequent culprit.
-
What is Mycoplasma?: Mycoplasma are small bacteria that are a common and occult contaminant of cell cultures.[22] They cannot be seen with a standard light microscope and are resistant to many common antibiotics.
-
Why it's a problem: Mycoplasma can alter virtually every aspect of cell physiology, including metabolism, gene expression, and signaling pathways, leading to highly variable and artifactual results.
-
Detection: Routine testing for mycoplasma is essential. This is typically done using sensitive PCR-based assays or fluorescent DNA stains.
-
Solution: If a culture tests positive, it is best to discard it and start over with a fresh, uncontaminated vial of cells from a trusted source.
Workflow & Protocols
This workflow ensures the integrity of your cellular models.
Caption: Cell line authentication and maintenance workflow.
References
- Vertex AI Search. (2024). Unraveling the Importance of Mammalian Cell Line Authentication.
- Culture Collections. Why is authentication important?.
- Biocompare. (2021). The Importance of Cell-Line Authentication.
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- ATCC. Cell Line Authentication Test Recommendations.
- EFMC. Validating Chemical Probes.
- Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. (2025).
- CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Books.
- PubMed Central (PMC). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.
- Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Current Therapeutic Research, 95, 100645.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- YouTube. (2020). Best Practices: Chemical Probes Webinar.
- PubMed Central (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (2021).
- Main Sources Of Error In Biology Experiments And How Lab Automation Can Help.
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- PubMed Central (PMC) - NIH. Protein Binding: Do We Ever Learn?.
- BigOmics Analytics. (2023). Common Mistakes in Omics Experimental Design for Biologists.
- Benchchem. Technical Support Center: Compound Solubility and Stability in Culture Media.
- Abcam. (2025). What is the reproducibility crisis in life sciences?.
- The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments.
- ResearchGate. (2025). The role of the protein-binding on the mode of drug action as well the interactions with other drugs | Request PDF.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- YouTube. (2020). off-target effects.
- Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. (2025).
- Wikipedia. Drug design.
- Creative Diagnostics. Content and Purity Analysis of Biological Drugs.
- NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ResearchGate. (2025). Biotech giant publishes failures to confirm high-profile science.
- Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
- Reddit. (2014). Potential pitfalls for biologists doing drug discovery: naivety about promiscuous, assay-duping molecules is polluting the literature and wasting resources : r/biology.
- Almaden Genomics. (2023). Blog: How to Solve the Biological Research Reproducibility Problem.
- YouTube. (2022). Troubleshooting and optimizing lab experiments.
- Front Line Genomics. (2022). Reproducibility: The science communities' ticking timebomb. Can we still trust published research?.
- Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023).
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- Benchchem. Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.
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- BioProcess International. (2013). Biological Assay Qualification Using Design of Experiments.
- Charles River Laboratories. Biological Assay Development.
- Takara Bio. Tips and troubleshooting.
- PubMed Central (PMC). (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates.
- NIH. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- PubMed Central (PMC). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery.
- Pacific BioLabs. Analytical Services to Characterize New Chemical Entities.
- ICH. Q5D Guideline.
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Synthesized Benzylamines
Introduction: The Versatility of the Benzylamine Scaffold in Drug Discovery
Substituted benzylamines are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Their significance lies in the adaptability of the benzyl group and the amine, allowing for precise modifications that tailor their interaction with biological targets.[1] This adaptability has led to their application as enzyme inhibitors, receptor modulators, and antimicrobial agents.[1][2] This guide offers a comprehensive framework for validating the biological activity of novel synthesized benzylamines, providing objective comparisons with established alternatives and the supporting experimental data necessary for robust evaluation.
Part 1: Foundational Validation - Assessing Cytotoxicity
Before exploring specific therapeutic activities, a baseline understanding of a compound's toxicity is paramount. Cytotoxicity assays are fundamental in early-stage drug discovery to eliminate compounds that are overtly toxic to cells.[3][4] These assays measure the degree to which a substance can damage or kill cells, providing a critical initial safety profile.[3][5]
Comparative Analysis of Cytotoxicity Assays
The choice of cytotoxicity assay depends on the anticipated mechanism of cell death and the experimental throughput required. Here, we compare two widely used methods: the MTT assay, a classic colorimetric approach, and a Real-Time Live-Cell Imaging assay, which offers dynamic insights.
| Assay | Principle | Advantages | Limitations | Typical IC50 Range for Benzylamine Derivatives |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases. | High-throughput, cost-effective, well-established. | Can be affected by compounds that interfere with mitochondrial respiration; endpoint assay.[6] | 10-100 µM |
| Real-Time Live-Cell Imaging | Utilizes fluorescent probes to monitor cell health parameters like membrane integrity and apoptosis in real-time. | Provides kinetic data, multiplexing capabilities, visual confirmation of cytotoxicity. | Lower throughput, higher cost, requires specialized instrumentation. | Dependent on specific mechanism |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a synthesized benzylamine derivative.
Objective: To quantify the dose-dependent cytotoxic effect of a test compound on a selected cell line.
Materials:
-
Synthesized benzylamine compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzylamine compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Target-Specific Validation - Enzyme Inhibition Assays
Many benzylamine derivatives exert their therapeutic effects by inhibiting specific enzymes.[1][2] Enzyme inhibition assays are crucial for determining the potency and selectivity of these compounds.[7][8][9]
Comparative Analysis of Enzyme Inhibition Assays
The selection of an enzyme inhibition assay is dictated by the enzyme class and the available detection methods. Below is a comparison of a common absorbance-based assay for monoamine oxidase (MAO) and a fluorescence-based assay for a generic kinase.
| Assay Type | Target Enzyme Class | Principle | Advantages | Disadvantages |
| Absorbance-Based | Monoamine Oxidases (MAO) | Measures the production of a colored product resulting from the enzymatic reaction. | Simple, cost-effective, widely applicable. | Lower sensitivity compared to fluorescence, potential for interference from colored compounds. |
| Fluorescence-Based | Kinases | Measures the change in fluorescence intensity or polarization upon substrate phosphorylation. | High sensitivity, suitable for high-throughput screening (HTS). | Susceptible to interference from fluorescent compounds, may require specific reagents. |
Experimental Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol details a method to assess the inhibitory activity of a benzylamine derivative against MAO-B, an enzyme relevant in neurodegenerative diseases.[1]
Objective: To determine the IC50 value of a test compound for MAO-B inhibition.
Materials:
-
Synthesized benzylamine compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, MAO-B enzyme, substrate, Amplex® Red, and HRP in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the MAO-B enzyme to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the substrate, Amplex® Red, and HRP mixture to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Workflow
Caption: Workflow for the MAO-B inhibition assay.
Part 3: Mechanistic Insights - Receptor Binding Assays
For benzylamines that act on cell surface receptors, receptor binding assays are essential to quantify their affinity for the target.[6][10] These assays are a cornerstone of modern drug discovery for G-protein coupled receptors (GPCRs) and other membrane proteins.[11]
Comparative Analysis of Receptor Binding Assays
The two primary formats for receptor binding assays are filtration-based and scintillation proximity assays (SPA).[12]
| Assay Format | Principle | Advantages | Disadvantages |
| Filtration Assay | Separation of receptor-bound radioligand from free radioligand by filtration.[11] | Direct measurement of binding, widely applicable. | Multiple washing steps can lead to dissociation of the ligand-receptor complex, generates radioactive waste.[11] |
| Scintillation Proximity Assay (SPA) | Relies on the proximity of a radioligand to a scintillant-coated bead to generate a signal. | Homogeneous (no-wash) format, high-throughput.[12] | Potential for assay interference, requires specific bead-receptor coupling. |
Experimental Protocol: Competitive Radioligand Binding Assay (Filtration)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a synthesized benzylamine for a specific GPCR.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Synthesized benzylamine compound
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the target receptor
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled benzylamine compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Visualizing the Receptor Binding Pathway
Caption: Competitive binding at a cell surface receptor.
Part 4: Antimicrobial Activity Validation
Several benzylamine derivatives have demonstrated promising antimicrobial properties.[2][13][14] Validating this activity involves determining the minimum concentration of the compound that inhibits microbial growth.
Comparative Analysis of Antimicrobial Susceptibility Tests
Broth microdilution and disk diffusion are two standard methods for assessing antimicrobial activity.
| Method | Principle | Advantages | Limitations |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) by exposing bacteria to serial dilutions of the compound in a liquid growth medium. | Quantitative (provides MIC value), can be automated. | More labor-intensive than disk diffusion. |
| Disk Diffusion | Measures the zone of growth inhibition around a disk impregnated with the test compound on an agar plate. | Simple, low cost, good for screening. | Qualitative (provides zone of inhibition, not MIC), less precise. |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of a benzylamine derivative against a bacterial strain.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized benzylamine compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the benzylamine compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion
The validation of the biological activity of synthesized benzylamines requires a systematic and multi-faceted approach. This guide provides a framework for researchers to conduct a thorough evaluation, from initial cytotoxicity screening to target-specific enzyme and receptor assays, and functional antimicrobial testing. By employing these robust methodologies and comparative analyses, scientists can confidently characterize the therapeutic potential of novel benzylamine derivatives and advance the most promising candidates in the drug discovery pipeline.
References
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- Life Science Applic
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- Miltenyi Biotec. Cell viability and cytotoxicity assays.
- Biobide.
- Kosheeka.
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- PubMed Central.
- Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies.
- PubMed.
- SRI International.
- Comprehensive Analysis of Benzylamine: Properties, Applic
- Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
- MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
- PubMed Central.
- PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- ResearchGate.
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- PubMed.
- National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery.
- YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.
- Longdom Publishing.
- European Pharmaceutical Review. A powerful tool for drug discovery.
- ResearchGate. Bioactive compounds containing benzylamines.
- Wikipedia. Benzylamine.
- The Open Medicinal Chemistry Journal.
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- ResearchGate. Novel drug delivery systems of allylamines and benzylamines.
- ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Benchchem. The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery.
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A Comparative Analysis of Synthetic Routes to N-benzyltetrahydrofurfurylamines: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, N-benzyltetrahydrofurfurylamines represent a valuable structural motif. Their synthesis, while achievable through various methods, presents distinct advantages and challenges depending on the chosen route. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for obtaining N-benzyltetrahydrofurfurylamines, offering field-proven insights and experimental data to inform methodological choices for researchers, scientists, and drug development professionals.
Two principal synthetic pathways are critically examined: Reductive Amination of tetrahydrofurfural with benzylamine and Nucleophilic Substitution of a tetrahydrofurfuryl derivative with benzylamine. A third, more modern approach, the "Borrowing Hydrogen" methodology, will also be discussed as an efficient one-pot alternative.
Reductive Amination: The Workhorse Approach
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its efficiency and operational simplicity.[1] This method typically proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde (tetrahydrofurfural) and a primary amine (benzylamine), which is then reduced in situ to the target secondary amine.[2] A key advantage of this approach is the mitigation of over-alkylation, a common side reaction in direct N-alkylation methods.[3]
Causality Behind Experimental Choices
The choice of reducing agent is paramount in reductive amination. Mild and selective reducing agents are preferred to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a reagent of choice due to its selectivity for the iminium ion over the carbonyl group and its operational simplicity.[4][5] Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel, offers a "greener" alternative, with hydrogen gas as the terminal reductant.[6]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
Tetrahydrofurfural (1.0 eq)
-
Benzylamine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[7]
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a stirred solution of tetrahydrofurfural (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add benzylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reductive Amination Pathway
Caption: Reductive amination workflow for N-benzyltetrahydrofurfurylamine synthesis.
Nucleophilic Substitution: A Classic Strategy
The nucleophilic substitution (SN2) reaction provides a direct route to N-benzyltetrahydrofurfurylamines by forming the C-N bond through the displacement of a suitable leaving group on the tetrahydrofurfuryl moiety by benzylamine. This method necessitates the pre-functionalization of tetrahydrofurfuryl alcohol into a reactive electrophile, typically a halide (e.g., chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate).
Causality Behind Experimental Choices
The efficacy of this route hinges on the nature of the leaving group. Tosylates and mesylates are excellent leaving groups, often leading to cleaner reactions and higher yields compared to halides. The choice of base is also critical to deprotonate the benzylamine, enhancing its nucleophilicity, while minimizing side reactions. Sterically hindered, non-nucleophilic bases such as diisopropylethylamine (Hünig's base) are often employed to prevent quaternization of the product amine.[8]
Experimental Protocol: Two-Step Nucleophilic Substitution via Tetrahydrofurfuryl Tosylate
Part A: Synthesis of Tetrahydrofurfuryl Tosylate
Materials:
-
Tetrahydrofurfuryl alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1-1.3 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tetrahydrofurfuryl alcohol (1.0 eq) in pyridine under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.3 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM (3 x 30 mL).
-
Wash the combined organic layers with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tetrahydrofurfuryl tosylate, which can often be used in the next step without further purification.
Part B: N-Alkylation of Benzylamine
Materials:
-
Tetrahydrofurfuryl tosylate (1.0 eq)
-
Benzylamine (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a solution of benzylamine (1.1-1.5 eq) in anhydrous ACN or DMF, add the base (K₂CO₃ or DIPEA, 1.5-2.0 eq).
-
Add a solution of tetrahydrofurfuryl tosylate (1.0 eq) in the same solvent dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Nucleophilic Substitution Pathway
Caption: Nucleophilic substitution workflow for N-benzyltetrahydrofurfurylamine synthesis.
"Borrowing Hydrogen" Catalysis: A Modern, Atom-Economical Approach
The "borrowing hydrogen" or hydrogen auto-transfer methodology has emerged as a highly efficient and sustainable strategy for C-N bond formation.[4] This one-pot reaction directly couples an alcohol (tetrahydrofurfuryl alcohol) with an amine (benzylamine) using a transition-metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the final reduction step. This process avoids the pre-oxidation of the alcohol and the use of stoichiometric reducing agents, generating only water as a byproduct.
Causality Behind Experimental Choices
The success of this method relies on a catalyst capable of mediating both the dehydrogenation of the alcohol and the hydrogenation of the in situ formed imine. Ruthenium and iridium-based catalysts are commonly employed for this transformation. The reaction is typically carried out at elevated temperatures to facilitate the catalytic cycle.
Conceptual Experimental Protocol: "Borrowing Hydrogen" Synthesis
Materials:
-
Tetrahydrofurfuryl alcohol (1.0 eq)
-
Benzylamine (1.0-1.2 eq)
-
Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand) (catalytic amount)
-
Base (e.g., K₂CO₃ or t-BuOK) (stoichiometric)
-
Toluene or other high-boiling solvent
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the ruthenium or iridium catalyst, ligand, and base.
-
Add anhydrous toluene, followed by tetrahydrofurfuryl alcohol (1.0 eq) and benzylamine (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (e.g., 110-140 °C) for 12-24 hours, monitoring by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the "Borrowing Hydrogen" Pathway
Caption: "Borrowing Hydrogen" catalytic cycle for N-benzyltetrahydrofurfurylamine synthesis.
Comparative Performance Analysis
| Parameter | Reductive Amination | Nucleophilic Substitution | "Borrowing Hydrogen" |
| Starting Materials | Tetrahydrofurfural, Benzylamine | Tetrahydrofurfuryl alcohol, Benzylamine, Tosyl chloride, Base | Tetrahydrofurfuryl alcohol, Benzylamine |
| Number of Steps | 1 (one-pot) | 2 | 1 (one-pot) |
| Reagents | Stoichiometric reducing agent (e.g., NaBH(OAc)₃) or H₂/catalyst | Stoichiometric tosylating agent and base | Catalytic amount of transition metal and stoichiometric base |
| Typical Yield | High (often >80%) | Moderate to High (can be variable, ~60-90%) | High (often >85%) |
| Atom Economy | Moderate | Low (generates salt and tosylate waste) | High (water is the main byproduct) |
| Reaction Conditions | Mild (often room temperature) | Activation step can be mild; substitution may require heating | Elevated temperatures required |
| Advantages | High yields, good functional group tolerance, one-pot procedure, avoids over-alkylation. | Utilizes readily available starting materials, well-established chemistry. | High atom economy, environmentally friendly, one-pot from alcohol. |
| Disadvantages | Requires a stoichiometric amount of reducing agent (unless using catalytic hydrogenation). | Two-step process, generates significant waste, potential for side reactions. | Requires specialized and often expensive catalysts, higher reaction temperatures. |
Conclusion and Future Outlook
The choice of synthetic route to N-benzyltetrahydrofurfurylamines is contingent upon the specific requirements of the synthesis, including scale, cost, environmental considerations, and available equipment.
-
Reductive amination stands out as a robust and high-yielding method, particularly for laboratory-scale synthesis where operational simplicity is valued.
-
Nucleophilic substitution , while a more traditional approach, remains a viable option, especially if the activated tetrahydrofurfuryl intermediate is readily available. However, its multi-step nature and lower atom economy are significant drawbacks.
-
The "Borrowing Hydrogen" methodology represents the state-of-the-art in terms of efficiency and sustainability. For industrial applications and green chemistry initiatives, this approach is highly attractive, despite the initial investment in specialized catalysts.
As the field of catalysis continues to advance, it is anticipated that more efficient and cost-effective catalysts for "borrowing hydrogen" reactions will be developed, further solidifying this method as the preferred route for the synthesis of N-benzyltetrahydrofurfurylamines and related compounds.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Červený, L., & Bartoň, J. (2007). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Collection of Czechoslovak Chemical Communications, 72(11), 1477-1484. [Link]
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Wang, D., Zhao, Y., Liu, S., & Han, B. (2020). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 44(35), 15023-15031. [Link]
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Chatterjee, M., Ishizaka, T., & Kawanami, H. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 16(11), 4734-4739. [Link]
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Wang, X., & Liu, Y. (2017). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 58(33), 3247-3250. [Link]
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Wu, J., Shen, Y., Liu, C., Wang, H., & Chen, L. (2019). One-Pot Hydrogenation of Furfural into Tetrahydrofurfuryl Alcohol under Ambient Conditions over PtNi Alloy Catalyst. Catalysts, 9(12), 1011. [Link]
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Al-Zoubi, R. M. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 287-292. [Link]
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Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(4), 229-234. [Link]
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A Senior Application Scientist's Guide to Robust Compound Characterization Through Analytical Data Cross-Validation
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the unambiguous characterization of a synthesized compound is the bedrock upon which all subsequent data stands. The identity, purity, and structural integrity of a molecule must be established with the highest degree of confidence to ensure the reliability of biological assays and the ultimate safety and efficacy of a potential therapeutic. Relying on a single analytical technique, no matter how powerful, introduces an inherent risk of methodological bias and incomplete characterization. This guide provides an in-depth, experience-driven comparison of cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—and outlines a framework for their synergistic application and data cross-validation.
The Imperative of Orthogonality in Analytical Science
The principle of employing orthogonal methods is fundamental to robust analytical science.[1][2] Orthogonal techniques are those that measure the same analyte property through fundamentally different physicochemical principles.[1][2] This approach significantly enhances the confidence in analytical results by minimizing the risk of method-specific artifacts and providing a more holistic understanding of the compound. For instance, while HPLC separates based on a compound's interaction with a stationary phase, MS differentiates based on mass-to-charge ratio, and NMR provides information based on the magnetic properties of atomic nuclei.[3] When these disparate techniques yield concordant results, the evidence for a compound's identity and purity becomes exponentially stronger. This multi-faceted approach is not merely good scientific practice; it is an expectation of regulatory bodies like the FDA and is enshrined in guidelines such as the ICH Q2(R1) and the recently updated Q2(R2).[4][5][6][7][8]
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. The following sections provide a comparative overview of HPLC, NMR, and MS, highlighting their strengths and limitations in the context of compound characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable tool for determining the purity of a sample by separating it into its individual components.[9][10] Its high resolution and sensitivity make it ideal for detecting and quantifying impurities.[11][12]
Key Strengths:
-
Quantitative Purity Analysis: HPLC with UV detection is the gold standard for determining the percentage purity of a compound by comparing the area of the main peak to the total area of all peaks.[9]
-
Impurity Profiling: It can separate and quantify process-related impurities and degradation products, which is critical for safety assessment.[11][12]
-
Versatility: A wide range of column chemistries and mobile phases allows for the analysis of a broad spectrum of small molecules.
Limitations:
-
Indirect Structural Information: While HPLC can indicate the presence of multiple components, it provides limited information about their molecular structure.
-
Reference Standards: Accurate quantification often requires a well-characterized reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound in solution.[13][14][15] It is a non-destructive technique that provides a wealth of information on the connectivity of atoms within a molecule.[13][14]
Key Strengths:
-
Definitive Structure Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can reveal the complete atomic connectivity of a molecule.[16][17]
-
Absolute Quantification (qNMR): Under specific experimental conditions, NMR can be used for absolute quantification without the need for a reference standard of the analyte.
-
Stereochemical Information: Advanced NMR techniques can provide insights into the stereochemistry of a molecule.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than MS and may require several milligrams of sample.[3][18][19]
-
Complex Spectra: For complex molecules, NMR spectra can be crowded and difficult to interpret.
Mass Spectrometry (MS): The Ultimate Tool for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[20][21][22][23] It is highly sensitive and provides the definitive molecular weight of a compound.[20][23][24]
Key Strengths:
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with a high degree of accuracy.
-
High Sensitivity: MS can detect and identify compounds at very low concentrations (picomolar to femtomolar range).
-
Structural Fragmentation: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to deduce the structure of a molecule.[25]
Limitations:
-
Isomeric Differentiation: MS alone often cannot distinguish between isomers that have the same molecular weight.
-
Ionization Dependence: The ability to detect a compound is dependent on its ability to be ionized.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance characteristics of HPLC, NMR, and MS for compound characterization.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Application | Purity Assessment & Quantification | Structural Elucidation & Identification | Molecular Weight Determination & Formula Confirmation |
| Sensitivity | High (nanogram to picogram) | Lower (microgram to milligram)[3][18][19] | Very High (picogram to femtogram) |
| Quantitative Accuracy | Excellent (with reference standard) | Excellent (qNMR) | Good (with internal standard) |
| Resolution | High (for separating mixtures) | High (for distinguishing structurally similar protons/carbons) | Very High (for resolving isotopic peaks) |
| Information Provided | Retention Time, Peak Area (% Purity) | Chemical Shift, Coupling Constants, Integration (Structure) | Mass-to-Charge Ratio (Molecular Weight), Fragmentation Pattern |
Experimental Protocols for Robust Cross-Validation
A self-validating system of compound characterization relies on meticulously executed and well-documented experimental protocols. The following are step-by-step methodologies for each technique, designed to generate high-quality, cross-referable data.
HPLC Method for Purity Analysis
-
Column Selection: Choose a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) for a broad range of small molecules.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Elution: Employ a gradient elution to separate compounds with a wide range of polarities. A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[26]
-
Injection and Detection: Inject 10 µL of the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).[9]
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the percent purity by dividing the area of the main peak by the total area of all peaks.
NMR Sample Preparation and Data Acquisition for Structural Elucidation
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16][18][27] Ensure the solution is clear and free of particulate matter.[27]
-
NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.[28][29] The sample height should be between 40-50 mm.[18][28]
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.
-
2D NMR Acquisition: If necessary for complete structural assignment, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).[16]
-
Data Processing and Interpretation: Process the spectra using appropriate software. Reference the solvent peak and interpret the chemical shifts, coupling constants, and integrations to elucidate the structure.[14][15]
Mass Spectrometry for Molecular Weight Determination
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for a wide range of polar molecules, while atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.[23]
-
Mass Analysis: Infuse the sample directly into the mass spectrometer or introduce it via an LC system. Acquire the mass spectrum in full scan mode over a mass range that includes the expected molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and molecular formula determination, use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).[20] Use the accurate mass to calculate the elemental composition.
Visualizing the Cross-Validation Workflow
A logical and systematic workflow is crucial for the effective cross-validation of analytical data.
Caption: A workflow for the cross-validation of analytical data for compound characterization.
A Self-Validating System: The Power of Integrated Data
The true strength of this approach lies in the integration of data from all three techniques to build a cohesive and self-validating picture of the compound.
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A Senior Application Scientist's Guide to Benchmarking Antimicrobial Activity Against Known Antibiotics
Published: January 15, 2026
Introduction: The Imperative of Contextual Benchmarking in Antimicrobial Drug Discovery
In the escalating battle against antimicrobial resistance, the discovery and development of novel antimicrobial agents are of paramount importance. However, demonstrating that a new molecule possesses antimicrobial activity is merely the first step in a long and arduous journey. To truly ascertain the potential of a novel agent, its activity must be rigorously benchmarked against established antibiotics. This process of comparative analysis provides essential context, enabling researchers, scientists, and drug development professionals to make informed decisions about which candidates to advance.
The "why" behind this extends beyond a simple measure of potency. Effective benchmarking provides a multi-faceted understanding of a new agent's potential clinical utility, its spectrum of activity, and its relative advantages or disadvantages compared to the current standard of care. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the need for robust microbiology data, including comparisons with existing therapies, to support the development and approval of new antibacterial drugs[1][2][3]. The coordinated development of antimicrobial drugs and their corresponding antimicrobial susceptibility test (AST) devices is also a key consideration, ensuring that once a new drug is approved, clinicians have the tools to use it effectively[4][5]. This guide, written from the perspective of a senior application scientist, will provide an in-depth overview of the principles, methodologies, and data interpretation required to effectively benchmark the antimicrobial activity of a novel compound against known antibiotics.
Foundational Principles: Selecting the Right Comparators
The selection of appropriate comparator antibiotics is a critical decision that will profoundly influence the interpretation of your data. A thoughtfully chosen panel of comparators will provide a clear and relevant assessment of your compound's potential. The primary pillars for selecting these comparators are their mechanism of action, spectrum of activity, and clinical context.
-
Mechanism of Action (MOA): Comparing your novel agent to antibiotics with different MOAs can help to elucidate its own mechanism and identify potential for cross-resistance. For instance, if your compound is a novel cell wall synthesis inhibitor, it is crucial to compare it to established agents in this class, such as beta-lactams (e.g., penicillin, ceftriaxone) and glycopeptides (e.g., vancomycin).
-
Spectrum of Activity: Benchmarking against both broad-spectrum (active against a wide range of bacteria) and narrow-spectrum (active against a limited range of bacteria) antibiotics is essential. This will help to define the therapeutic niche of your compound. For example, if your agent shows potent activity against a specific multi-drug resistant Gram-negative pathogen, comparing it to last-resort antibiotics for that organism is critical.
-
Clinical Context and Resistance Patterns: The choice of comparators should be guided by the intended clinical indication of your novel agent. If you are developing a drug to treat community-acquired pneumonia, for example, your comparator panel should include antibiotics commonly used for this indication. Furthermore, incorporating antibiotics with known resistance mechanisms is vital to assess the efficacy of your compound against clinically relevant resistant strains[6].
Table 1: Common Antibiotic Classes and Their Mechanisms of Action
| Antibiotic Class | Mechanism of Action | Examples |
| Beta-Lactams | Inhibit cell wall synthesis | Penicillins, Cephalosporins, Carbapenems |
| Glycopeptides | Inhibit cell wall synthesis | Vancomycin, Teicoplanin |
| Aminoglycosides | Inhibit protein synthesis (30S subunit) | Gentamicin, Amikacin |
| Macrolides | Inhibit protein synthesis (50S subunit) | Azithromycin, Erythromycin |
| Tetracyclines | Inhibit protein synthesis (30S subunit) | Doxycycline, Minocycline |
| Quinolones | Inhibit DNA replication | Ciprofloxacin, Levofloxacin |
| Sulfonamides | Inhibit folic acid synthesis | Sulfamethoxazole |
| Oxazolidinones | Inhibit protein synthesis (50S subunit) | Linezolid |
Core Methodologies for Antimicrobial Susceptibility Testing (AST)
Standardized methodologies are the bedrock of reproducible and comparable antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two of the leading organizations that provide globally recognized standards for AST[7][8][9]. Adherence to these standards is crucial for the generation of high-quality, reliable data.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation[10][11][12]. This is a cornerstone assay for benchmarking as it provides a direct quantitative comparison of the potency of your novel compound against comparator antibiotics.
Experimental Protocol: Broth Microdilution (adapted from CLSI M07) [10][11][12]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of your test compound and each comparator antibiotic in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., from a fresh culture) equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for the disk diffusion assay.
Time-Kill Kinetic Assays: Understanding the Dynamics of Bacterial Killing
While MIC and disk diffusion assays provide information about the concentration of an antimicrobial required to inhibit bacterial growth, they do not reveal the rate at which the antimicrobial kills the bacteria. Time-kill kinetic assays are dynamic methods that provide this crucial information, allowing for the classification of an antimicrobial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[13][14] A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the number of colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[13]
Experimental Protocol: Time-Kill Assay [13][15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Exposure to Antimicrobial: Add the test compound and comparator antibiotics at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate cultures of the bacterial inoculum. Include a growth control without any antimicrobial.
-
Sampling Over Time: Incubate the cultures at 35°C ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Quantification of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline and plate onto a suitable agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration and the growth control.
Caption: Workflow for the time-kill kinetic assay.
Advanced Benchmarking Strategies
Beyond the core methodologies, several advanced assays can provide deeper insights into the antimicrobial properties of a novel compound.
-
4.1. Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% (3-log) reduction in the initial bacterial inoculum after a specified period of incubation.[16][17][18] It is determined by subculturing from the clear wells of a completed MIC assay onto antibiotic-free agar.[19][20] An MBC/MIC ratio of ≤4 is often used as a general indicator of bactericidal activity.[17]
-
4.2. Resistance Frequency Studies: These studies are designed to assess the propensity of a bacterial population to develop resistance to a novel antimicrobial agent. This is a critical parameter for predicting the long-term clinical utility of a new drug.
-
4.3. Synergy Testing (Checkerboard Assay): The checkerboard assay is used to evaluate the interaction between two or more antimicrobial agents.[21][22][23][24] This is particularly relevant for the development of combination therapies. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 4), or antagonistic (FIC > 4).[21][25][26]
Quality Control: The Cornerstone of Reliable Data
The use of well-characterized quality control (QC) strains from reputable sources like the American Type Culture Collection (ATCC) is non-negotiable for ensuring the accuracy and reproducibility of AST data.[27][28][29] These strains have defined susceptibility profiles to a range of antibiotics. Regularly testing these QC strains alongside your novel compound and comparators validates the integrity of your experimental system. Any deviation of the QC strain results from their established ranges indicates a potential issue with the assay that must be addressed before proceeding.[29] Both CLSI and EUCAST provide extensive tables of expected QC ranges for various organism-antibiotic combinations.[30][31]
Table 3: Commonly Used ATCC Quality Control Strains for AST [27][29]
| ATCC Strain Number | Organism | Gram Stain | Key Uses in AST QC |
|---|---|---|---|
| ATCC 25922 | Escherichia coli | Negative | Routine QC for Enterobacterales |
| ATCC 29213 | Staphylococcus aureus | Positive | Routine QC for staphylococci |
| ATCC 27853 | Pseudomonas aeruginosa | Negative | Routine QC for non-fermenting Gram-negative bacilli |
| ATCC 29212 | Enterococcus faecalis | Positive | Routine QC for enterococci |
| ATCC 35218 | Escherichia coli | Negative | QC for β-lactam/β-lactamase inhibitor combinations |
| ATCC 700603 | Klebsiella pneumoniae | Negative | QC for extended-spectrum β-lactamase (ESBL) detection |
Data Analysis and Presentation
The clear and concise presentation of your benchmarking data is crucial for its effective communication. Summarize quantitative data, such as MIC values, in well-structured tables for easy comparison across multiple organisms and compounds. For time-kill assays, graphical representation of the data is essential to visualize the dynamics of bacterial killing. Always include the results for your comparator antibiotics alongside your novel compound to provide the necessary context for interpretation.
Conclusion: Synthesizing the Data for a Coherent Narrative
Benchmarking the antimicrobial activity of a novel compound against known antibiotics is a multifaceted process that requires careful planning, meticulous execution of standardized protocols, and thoughtful data interpretation. By systematically comparing your compound to a relevant panel of established antibiotics using a combination of core and advanced methodologies, you can build a comprehensive data package. This data will not only elucidate the potential of your novel agent but also provide a solid foundation for its continued development. The ultimate goal is to translate these experimental results into a clear and compelling narrative that defines the unique value proposition of your antimicrobial candidate in the fight against infectious diseases. The robust and comparative data generated through these benchmarking studies are essential for navigating the complex path from the laboratory to the clinic.[32][33][34][35][36]
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A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Findings
Bridging the Valley of Death: A Practical Guide to Translating In Vitro Discoveries into In Vivo Efficacy
For every researcher in drug development, the journey from a promising in vitro "hit" to a clinically viable therapeutic is fraught with challenges. The most perilous part of this journey is often the transition from the controlled environment of a petri dish to the complex, dynamic systems of a living organism. This guide provides a strategic framework for designing and executing robust in vivo validation studies, ensuring that your novel therapeutic agent has the best possible chance of success.
Section 1: The Imperative of In Vivo Validation
In vitro assays are powerful tools for high-throughput screening and mechanistic studies, offering speed and cost-effectiveness.[1][2] However, they represent a simplified biological reality.[2][3] A living organism introduces layers of complexity—including metabolism, distribution, immune responses, and off-target effects—that can dramatically alter a compound's activity.[2] In vivo validation is, therefore, not just a confirmatory step but a critical test of a therapeutic hypothesis in a physiologically relevant context.[1][4][5]
The primary goals of this transition are to establish:
-
Pharmacokinetic (PK) Profile: What the body does to the drug.[6][7][8]
-
Pharmacodynamic (PD) Profile: What the drug does to the body.[6][7][9]
-
Efficacy: Whether the drug produces the desired therapeutic effect in a disease model.[1][4]
-
Safety: An initial assessment of the compound's toxicity profile.[10][11][12]
Successfully navigating this stage requires a meticulously planned experimental strategy, beginning with the selection of the most appropriate animal model.
Section 2: Choosing the Right Vehicle: A Comparison of Preclinical Animal Models
The selection of an animal model is one of the most critical decisions in preclinical development.[10][13][14] An inappropriate model can lead to misleading data, wasting valuable time and resources. The ideal model should recapitulate key aspects of the human disease and be pharmacologically relevant to the therapeutic agent being tested.[10][13][15]
Below is a comparison of commonly used rodent models in oncology, a field that heavily relies on in vivo validation.
| Model Type | Key Characteristics | Advantages | Disadvantages | Best Use Case |
| Syngeneic (Allograft) | Mouse tumor cells implanted into an immunocompetent mouse of the same inbred strain. | Fully competent immune system allows for immunotherapy evaluation; relatively low cost and high throughput.[4][16] | Limited availability of tumor cell lines; mouse tumors may not fully represent human tumor biology. | Testing immunomodulatory agents (e.g., checkpoint inhibitors). |
| Cell Line-Derived Xenograft (CDX) | Human tumor cell lines implanted into immunodeficient mice (e.g., nude, SCID). | Highly reproducible, cost-effective, and rapid tumor growth; extensive historical data available.[17][18] | Lack of a functional immune system; poor representation of tumor heterogeneity.[16][18] | Initial efficacy screening of cytotoxic or targeted agents. |
| Patient-Derived Xenograft (PDX) | Fragments of a human tumor directly implanted into immunodeficient mice. | Preserves original tumor architecture, heterogeneity, and molecular signature.[16][17][18] | High cost, lower throughput, and longer study timelines; requires immunodeficient hosts.[16][18] | Evaluating efficacy in models that closely mimic clinical cancer subtypes. |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered to develop spontaneous tumors due to specific genetic mutations (e.g., oncogene expression, tumor suppressor deletion). | Tumors arise in a natural, immunocompetent microenvironment; closely models human disease progression.[16] | Long latency for tumor development; can be expensive and complex to create and maintain.[16] | Validating targets and studying tumor initiation, progression, and resistance. |
| Humanized Mice | Immunodeficient mice engrafted with human immune cells or tissues. | Allows for the study of human-specific biologics and immune responses in a living system.[4][19] | Technically challenging, high cost, and potential for graft-versus-host disease.[19] | Testing human-specific antibodies or cell-based therapies (e.g., CAR-T). |
From a practical standpoint, a tiered approach is often most effective. A project might start with a CDX model for initial, rapid efficacy assessment and then progress to a more complex and clinically relevant PDX or GEMM model to confirm the findings.
Section 3: Designing Robust and Reproducible In Vivo Studies
The credibility of in vivo data hinges on rigorous study design. Adherence to reporting standards like the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is essential for ensuring transparency and reproducibility.[20][21][22][23]
Key Components of a Robust Study Design:
-
Clear Objectives and Hypotheses: Every experiment should be designed to answer a specific question.[22]
-
Appropriate Controls:
-
Vehicle Control: Animals receiving the formulation without the active compound. This is the most critical control for assessing the drug's specific effect.
-
Positive Control: A known effective therapy (standard-of-care) to benchmark the performance of the novel agent.[24]
-
Negative/Sham Control: May involve a non-targeting version of the therapeutic (e.g., a scrambled siRNA) to control for effects of the delivery vehicle or modality itself.
-
-
Randomization and Blinding: Animals should be randomly allocated to treatment groups to avoid selection bias. Whenever possible, personnel involved in treatment administration, data collection, and analysis should be blinded to the group allocations.
-
Sample Size Calculation: The number of animals per group should be statistically justified to ensure the study is sufficiently powered to detect a meaningful effect without using an excessive number of animals.
Visualizing the In Vivo Validation Workflow
A well-planned workflow ensures that each study builds logically upon the last, providing a comprehensive data package for decision-making.
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A Head-to-Head Comparison of Substituted Benzylamine Derivatives: A Guide for Researchers
Substituted benzylamines are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Their remarkable versatility allows for fine-tuning of their pharmacological properties through strategic modifications of the benzyl ring and the amine functionality. This guide provides a comparative analysis of different substituted benzylamine derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.
Synthetic Strategies: Crafting the Benzylamine Core
The synthesis of substituted benzylamines is a mature field, with several robust methods available to researchers. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.[1] Two of the most common and effective strategies are reductive amination and N-alkylation.
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine.
Caption: Generalized workflow for reductive amination.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for many applications.[2] For more sensitive substrates or when dealing with challenging imine formations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its milder nature and tolerance of slightly acidic conditions, which can favor imine formation.
N-Alkylation: A Direct Pathway
N-alkylation offers a more direct route to N-substituted benzylamines by reacting a primary or secondary amine with an alkylating agent, typically an alkyl halide.
Caption: Generalized workflow for N-alkylation.
Expertise in Practice: A common challenge in N-alkylation is over-alkylation, especially when preparing secondary amines from primary amines. To mitigate this, one can use a large excess of the primary amine or carefully control the stoichiometry of the alkylating agent. The choice of base is also important; a non-nucleophilic base is often preferred to avoid side reactions with the alkyl halide.
Comparative Performance of Substituted Benzylamine Derivatives
The true power of the benzylamine scaffold lies in the diverse biological activities that can be achieved through substitution.[1] The following sections provide a head-to-head comparison of derivatives in different therapeutic areas, supported by experimental data.
Antifungal Activity: A Tale of Two Phenyl Rings
A series of phenyl-substituted benzylamine derivatives have been evaluated for their antifungal activity, particularly against Candida albicans.[3][4] The potency of these compounds is highly dependent on the distance between the two phenyl groups and the nature of the spacer linking them.
| Compound ID | Spacer between Phenyl Rings | MIC against C. albicans (µg/mL) |
| 7f | Quaternary Carbon | <0.05 |
| 12a | Quaternary Carbon (with benzo[b]thiophene) | <0.05 |
Data adapted from references[3][4].
Structure-Activity Relationship (SAR) Insights: The data clearly indicates that a rigid spacer, such as a quaternary carbon, that optimally positions the two aryl rings leads to a significant enhancement in antifungal potency.[3][4] Compound 7f and its bioisostere 12a are among the most potent benzylamine antimycotics identified to date and have shown promise for systemic treatment.[3]
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) for Prostate Cancer
Selective inhibitors of 17β-HSD3 are being investigated as potential therapeutics for prostate cancer.[5] A series of substituted aryl benzylamines have been synthesized and evaluated for their inhibitory activity.
| Compound ID | Substitution on Central Aromatic Ring | % Inhibition at 10 µM | IC₅₀ (µM) |
| 1 | 2-N-acetamide | 98 | 0.9 |
| 4 | 2,3-methylenedioxy | 95 | Not Reported |
| 21 | Extended via amine bond | 36 | >10 |
| 23 | Extended via amide bond | 91 | 3.9 |
| 24 | Extended via amide bond (on piperidine) | 97 | 1.1 |
Data adapted from reference[5].
SAR Insights: The 2-N-acetamide substitution in compound 1 provides a potent starting point for further optimization.[5] Interestingly, extending the molecule via an amide bond (23 and 24 ) is well-tolerated and maintains high inhibitory activity, whereas extension via an amine bond (21 ) is detrimental.[5] This suggests that the amide linkage plays a crucial role in the binding of these inhibitors to the active site of 17β-HSD3, possibly through hydrogen bonding interactions.[5] Furthermore, substitutions on the central aromatic ring are generally well-tolerated, with the methylenedioxy analogue (4 ) showing good activity.[5]
Antitubercular Activity: The Role of Halogenation
Benzylamine derivatives have also been explored as potential agents against Mycobacterium tuberculosis (Mtb).[6][7] A study investigating the effect of halogen substitution on the benzylamine scaffold revealed some interesting trends.
| Compound ID | Substitution on Benzyl Ring | MIC against Mtb H37Rv (µM) |
| 1b | 3-ethoxy-2-hydroxy | >125 |
| 2b | 5-bromo-3-ethoxy-2-hydroxy | 28 |
| 3b | 3-ethoxy-2-hydroxy-5-iodo | 20 |
Data adapted from references[6][7].
SAR Insights: The introduction of a halogen at the 5-position of the benzyl ring significantly enhances the antimycobacterial activity.[6][7] The iodo-substituted derivative (3b ) was found to be the most potent in this series, suggesting that the size and lipophilicity of the halogen may play a role in the compound's ability to penetrate the mycobacterial cell wall or interact with its target.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis and evaluation of substituted benzylamine derivatives are provided below.
Protocol 1: Synthesis of N-(Substituted benzyl)amines via Reductive Amination
This protocol describes a general method for the synthesis of N-(substituted benzyl)amines from the corresponding substituted benzaldehyde and a primary amine.[6][7]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Methanol (as solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 18 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel column chromatography to afford the desired N-(substituted benzyl)amine.
Self-Validation: The successful synthesis and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7]
Protocol 2: In Vitro Evaluation of Antimycobacterial Activity
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of substituted benzylamine derivatives against Mycobacterium tuberculosis H37Rv.[6][7]
Materials:
-
Synthesized benzylamine derivatives
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin sodium salt solution
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of each compound in Middlebrook 7H9 broth to achieve a range of final concentrations.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Add the bacterial inoculum to each well of the microplate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 7 days.
-
After incubation, add the resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).
Conclusion
The substituted benzylamine scaffold is a privileged structure in drug discovery, offering a remarkable range of biological activities.[8] The structure-activity relationships are often highly sensitive to the nature and position of substituents on both the benzyl ring and the amine nitrogen.[8] This guide has provided a comparative analysis of different substituted benzylamine derivatives, highlighting the impact of structural modifications on their antifungal, anticancer, and antitubercular activities. The detailed synthetic and biological evaluation protocols serve as a valuable resource for researchers aiming to explore this versatile class of compounds further. By understanding the key structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of substituted benzylamines.
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Neely, J. M., & Rovis, T. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 23(15), 5899–5903. [Link]
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Stütz, A., & Nussbaumer, P. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Mphahame, B., Maliehe, T. S., Khanye, S. D., & Maluleka, M. M. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17. [Link]
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Mphahame, B., Maliehe, T. S., Khanye, S. D., & Maluleka, M. M. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. ResearchGate. Retrieved January 15, 2026, from [Link]
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Journal articles: 'N-Benzyl benzylamines'. (n.d.). Grafiati. Retrieved January 15, 2026, from [Link]
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Alam, M. S., Al-Rashida, M., & Hameed, A. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(10), 1210. [Link]
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2022).
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Safety Operating Guide
Navigating the Disposal of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: A Guide for the Modern Laboratory
The Rationale: Why Special Disposal is Non-Negotiable
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a halogenated organic compound. Such substances are of significant regulatory concern due to their potential for environmental persistence and toxicity to aquatic life. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has stringent regulations for the disposal of halogenated organic compounds[1][2]. Improper disposal, such as pouring it down the drain or placing it in standard trash, can lead to severe environmental contamination and places the institution at risk of significant legal and financial penalties[3][4]. Therefore, a dedicated and compliant waste stream is imperative.
Critical Compound Data & Hazard Assessment
A thorough understanding of the compound's characteristics is the foundation of safe handling and disposal. The following table summarizes key data and inferred hazards based on its chemical class.
| Parameter | Value / Assessment | Source / Rationale |
| Chemical Name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | - |
| CAS Number | 351436-78-7 | Appchem |
| Molecular Formula | C₁₂H₁₆ClNO | Appchem |
| Hazard Classification | Assumed Hazardous Waste . Halogenated Organic Compound. | Based on chemical structure and EPA regulations[1][2]. |
| Potential Health Hazards | May cause skin and eye irritation. Harmful if swallowed or inhaled. Amines can be corrosive. | Inferred from general data on benzylamines and chlorinated compounds[5]. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Characteristic of halogenated organic compounds. |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal protocol is crucial for safety and compliance. This process begins the moment the chemical is deemed a waste product.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect against chemical hazards[6][7][8][9].
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing : A standard lab coat.
Step 2: Waste Identification and Segregation
Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly.
-
Designate as Hazardous : Treat all waste containing (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as hazardous chemical waste.
-
Segregate : This waste must be collected separately. Do not mix with non-hazardous waste, non-halogenated solvents, or other incompatible waste streams like acids or oxidizers[10][11]. Halogenated and non-halogenated organic solvents should be collected in separate containers[11].
Step 3: Container Selection and Labeling
The waste container is the primary means of containment and communication of the hazard.
-
Choose a Compatible Container : Use a clean, sealable container made of a material compatible with the chemical waste. Often, the original reagent bottle is suitable[4][12]. Ensure the container is in good condition with no leaks or cracks[13].
-
Label Immediately : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[10][14]. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Labs are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[10][15].
-
Location : The SAA must be under the control of the laboratory personnel generating the waste[10].
-
Containment : Keep the waste container tightly sealed except when adding waste[4][10][15]. Leaving a funnel in the container is a common violation.
-
Volume Limits : Do not exceed 55 gallons of total hazardous waste in your SAA. For acutely hazardous wastes (P-listed), the limit is 1 quart[13].
-
Secondary Containment : It is best practice to store liquid waste containers in a secondary containment tray or bin to contain any potential leaks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the disposal of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
Sources
- 1. epa.gov [epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. mcneese.edu [mcneese.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 7. clarionsafety.com [clarionsafety.com]
- 8. osha.gov [osha.gov]
- 9. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Chemical Waste – EHS [ehs.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
